molecular formula C42H72O36 B7823671 Maltoheptaose

Maltoheptaose

Cat. No.: B7823671
M. Wt: 1153.0 g/mol
InChI Key: ZHZITDGOAFCURV-VVTKTIMZSA-N
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Description

Maltoheptaose is a this compound heptasaccharide in which the glucose residue at the reducing end is in the aldehydo open-chain form.

Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZITDGOAFCURV-VVTKTIMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1153.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34620-78-5
Record name Maltoheptaose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34620-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltoheptaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MALTOHEPTAOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD5BBR49M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Maltoheptaose

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltoheptaose (B131047) is a linear oligosaccharide of significant interest in biochemical and pharmaceutical research, primarily for its role as a well-defined substrate for amylolytic enzymes and as a standard for chromatographic analysis. This document provides a comprehensive technical overview of the structure of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and an examination of its biological role.

Core Structure and Chemical Identity

This compound is a maltooligosaccharide, specifically a heptamer composed of seven D-glucopyranose (glucose) units.[1][2] These units are linked in a linear chain by α-1,4 glycosidic bonds.[3] The systematic name for this compound is O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose.

The structure consists of a reducing end and a non-reducing end. The glucose unit at the reducing end possesses a free anomeric carbon, allowing it to exist in equilibrium between its cyclic (pyranose) form and an open-chain aldehydo form.[3] This aldehydic character confers reducing properties to the molecule. The stereochemistry of the molecule is defined by its 34 stereocenters.[4]

maltoheptaose_structure cluster_G1 cluster_G2 cluster_G3 cluster_G4 cluster_G5 cluster_G6 cluster_G7 G1 Glc G2 Glc G2->G1 α(1→4) G3 Glc G3->G2 α(1→4) G4 Glc G4->G3 α(1→4) G5 Glc G5->G4 α(1→4) G6 Glc G6->G5 α(1→4) G7 Glc G7->G6 α(1→4)

Figure 1: Linear structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solution preparation and analytical method development.

PropertyValueReference(s)
Systematic Name O-α-D-glucopyranosyl-(1→4)-...-(1→4)-D-glucose
Synonyms Amyloheptaose, Maltoheptose
CAS Number 34620-78-5
Molecular Formula C₄₂H₇₂O₃₆
Molecular Weight 1153.00 g/mol
Exact Mass 1152.3803286 Da
Physical Form White to off-white crystalline solid/powder
Melting Point 220-222 °C
Density ~1.85 g/cm³ (Predicted)
Optical Activity Chiral, Optically Active. Specific value not consistently reported.
Solubility Water: Soluble
DMF: 20 mg/mL
DMSO: 20 mg/mL
PBS (pH 7.2): 2 mg/mL

Experimental Protocols for Structural Analysis

The structural integrity and purity of this compound are critical for its use as a standard or substrate. Below are detailed methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and separating it from other maltooligosaccharides. Hydrophilic Interaction Chromatography (HILIC) is particularly effective.

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a quaternary pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.

  • HILIC column (e.g., Ascentis® Express HILIC, 15 cm x 4.6 mm, 2.7 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure Water

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1-5 mg/mL).

  • Chromatographic Conditions:

    • Column: Ascentis® Express HILIC, 15 cm x 4.6 mm, 2.7 µm

    • Mobile Phase: Acetonitrile:Water (75:25)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detector (ELSD): Nebulizer Temperature: 55 °C, Gas Pressure: 3.5 bar

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of oligosaccharides, confirming monomer identity, linkage positions, and anomeric configurations.

Objective: To confirm the primary structure of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize the sample and re-dissolve in 100% D₂O to minimize the residual HDO signal.

  • Transfer the solution to an NMR tube.

Experimental Procedure:

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the overall chemical shift dispersion. The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative.

  • 2D Homonuclear Correlation (COSY, TOCSY):

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each glucose residue (e.g., from H-1 to H-2, H-2 to H-3, etc.).

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., within a single glucose residue), using a longer mixing time (e.g., 80-120 ms).

  • 2D Heteronuclear Correlation (HSQC, HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing ¹³C chemical shifts for all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkage. A correlation between the anomeric proton (H-1) of one residue and the linkage-position carbon (C-4) of the adjacent residue confirms the α-1,4 linkage.

  • Data Analysis: Integrate data from all experiments to assign all ¹H and ¹³C chemical shifts and confirm the sequence and linkage pattern.

Mass Spectrometry (MS)

MS provides accurate molecular weight information and can be used for sequencing with fragmentation analysis (MS/MS).

Objective: To determine the molecular mass and confirm the sequence of this compound.

Instrumentation:

  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI (Electrospray Ionization) mass spectrometer.

Procedure (MALDI-TOF):

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in a solvent like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in water.

  • Spotting: Mix the sample solution with the matrix solution (e.g., 1:1 v/v) directly on the MALDI target plate. Allow the spot to air dry completely (co-crystallization).

  • Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The spectrum should show a dominant peak corresponding to the sodiated adduct [M+Na]⁺ or potassiated adduct [M+K]⁺ of this compound.

  • MS/MS (Optional): For sequencing, isolate the parent ion of interest and perform fragmentation (post-source decay or collision-induced dissociation). The resulting fragment ions (B, C, Y, Z ions) can be used to confirm the sequence of glucose units.

Role in Biological Processes and Assays

This compound is not known to be a direct signaling molecule in eukaryotic pathways. Its primary biological relevance is as a carbohydrate energy source and as a specific substrate for enzymes involved in starch and glycogen (B147801) metabolism.

Substrate for α-Amylase

This compound is an excellent substrate for studying the activity of α-amylase, an endo-hydrolase that cleaves internal α-1,4 glycosidic bonds.

Objective: To measure the catalytic activity of α-amylase.

Principle: A coupled enzymatic assay is commonly used. α-Amylase hydrolyzes this compound into smaller fragments (e.g., maltotriose, maltotetraose). These products are then hydrolyzed to glucose by a second enzyme, α-glucosidase. The resulting glucose is then quantified in a subsequent reaction, often linked to the production of NADH or NADPH, which can be monitored spectrophotometrically at 340 nm.

amylase_assay_workflow cluster_workflow α-Amylase Activity Assay Workflow This compound This compound Products Maltotriose + Maltotetraose This compound->Products Hydrolysis Amylase α-Amylase Glucose Glucose Products->Glucose Hydrolysis Glucosidase α-Glucosidase NADPH NADPH Glucose->NADPH ATP, NADP⁺ CoupledEnzyme HK/G6PDH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer

Figure 2: Workflow for a coupled α-amylase assay.

Protocol Outline:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing CaCl₂ (e.g., 5 mM) as α-amylase is a calcium-dependent enzyme.

    • Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of ~10 mM.

    • Coupled Enzyme Mix: Prepare a solution containing excess α-glucosidase, hexokinase (HK), and glucose-6-phosphate dehydrogenase (G6PDH) in the assay buffer. Also include ATP and NADP⁺.

  • Assay Procedure:

    • In a 96-well plate or cuvette, combine the assay buffer, coupled enzyme mix, and substrate solution.

    • Pre-incubate the mixture at a constant temperature (e.g., 37 °C).

    • Initiate the reaction by adding the α-amylase-containing sample.

    • Immediately monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate of NADPH production (ΔAbs/min) is directly proportional to the α-amylase activity in the sample.

Conclusion

This compound is a well-defined linear oligosaccharide composed of seven α-1,4-linked D-glucose units. Its precise structure and physicochemical properties make it an invaluable tool for researchers in glycobiology, enzymology, and analytical chemistry. The detailed experimental protocols provided herein for HPLC, NMR, and mass spectrometry serve as a robust framework for its characterization and quality control. While not a signaling molecule itself, its role as a specific substrate for α-amylase is critical for studying carbohydrate metabolism and for the development of diagnostics and therapeutics targeting this important enzyme class.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Maltoheptaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047) is a linear oligosaccharide composed of seven α-D-glucose units linked by α-1,4 glycosidic bonds.[1] As a member of the maltooligosaccharide series, it serves as a valuable substrate in biochemical assays, particularly for studying the activity of α-amylases and other carbohydrate-active enzymes.[2] Its well-defined structure and length make it a useful standard in carbohydrate research and a potential component in various applications, including drug delivery and functional food development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with experimental protocols for their determination and a visual representation of the characterization workflow.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are crucial for its handling, application in experimental settings, and for the development of new products.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
Systematic Name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose[3]
Synonyms Amyloheptaose[3][4]
Molecular Formula C₄₂H₇₂O₃₆
Molecular Weight 1153.00 g/mol
CAS Number 34620-78-5
Appearance White to off-white solid/powder
Purity Typically ≥80% or higher, depending on the supplier
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Melting Point 220-222 °C
Boiling Point 1492.7 ± 65.0 °C (Predicted)
Solubility
    in Water50 mg/mL (clear, colorless solution)
    in DMSO20 mg/mL
    in DMF20 mg/mL
    in PBS (pH 7.2)2 mg/mL
    in MethanolSlightly soluble
Optical Rotation Specific value not readily available in the reviewed literature. A detailed protocol for its determination is provided below.
Storage Temperature Room temperature or refrigerated (2-8 °C) for long-term storage.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Solubility

Objective: To determine the solubility of this compound in a given solvent (e.g., water, DMSO).

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, DMSO)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Temperature-controlled water bath or incubator

Protocol:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a volumetric flask.

    • Continuously agitate the mixture using a magnetic stirrer at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle.

    • Carefully withdraw a clear aliquot of the supernatant without disturbing the undissolved solid. For viscous solvents, centrifugation may be necessary to pellet the undissolved solid.

  • Quantification of Dissolved this compound:

    • Accurately dilute the aliquot with the same solvent to a concentration suitable for the chosen analytical method.

    • Quantify the concentration of this compound in the diluted aliquot using a suitable method such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a colorimetric method like the phenol-sulfuric acid assay.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Determination of Specific Optical Rotation

Objective: To measure the specific rotation of this compound, a key parameter for chiral molecules.

Materials:

  • This compound

  • Deionized water (or other suitable solvent)

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (e.g., 1 dm path length)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

Protocol:

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up.

    • Calibrate the instrument by filling the polarimeter cell with the pure solvent (blank) and setting the reading to zero.

  • Sample Preparation:

    • Accurately weigh a known mass of this compound (e.g., 100 mg).

    • Dissolve the weighed this compound in a precise volume of solvent in a volumetric flask (e.g., 10 mL) to obtain a known concentration (c, in g/mL).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter and record the observed optical rotation (α) in degrees.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation, [α], using the following formula: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

    • The specific rotation should be reported with the temperature and wavelength of light used (e.g., [α]²⁰_D).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade water and acetonitrile (B52724)

  • HPLC system equipped with a refractive index detector (RID)

  • Amine-based or carbohydrate analysis column

Protocol:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the this compound sample in HPLC grade water at a known concentration (e.g., 10 mg/mL).

    • Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RID.

  • Injection and Data Acquisition:

    • Inject a known volume of the this compound sample solution (e.g., 10 µL) onto the column.

    • Record the chromatogram for a sufficient run time to allow for the elution of all components.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (which can be confirmed with a pure standard if available).

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Maltoheptaose_Characterization_Workflow cluster_prep Sample Preparation cluster_phys_chem Physicochemical Property Determination cluster_data Data Analysis and Reporting prep This compound Sample Acquisition solubilize Solubilization in Appropriate Solvent prep->solubilize melting_point Melting Point Determination prep->melting_point solubility Solubility Assay solubilize->solubility optical_rotation Optical Rotation Measurement solubilize->optical_rotation purity HPLC Purity Analysis solubilize->purity analysis Data Compilation and Analysis solubility->analysis optical_rotation->analysis melting_point->analysis purity->analysis report Technical Report Generation analysis->report

References

Maltoheptaose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Maltoheptaose (B131047) , a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a valuable tool in various scientific and biomedical research fields. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a well-characterized maltooligosaccharide. Its fundamental properties are summarized below, providing essential data for its use in experimental settings.

PropertyValueReference
CAS Number 34620-78-5[1][2][3][4][5]
Molecular Formula C₄₂H₇₂O₃₆
Molecular Weight 1153.00 g/mol
Synonyms Amyloheptaose
Appearance White to off-white solid/powder
Purity ≥80%

Applications in Research and Drug Development

This compound's primary utility lies in its role as a specific substrate for α-amylase, an enzyme crucial in carbohydrate metabolism. This property is leveraged in various assays to determine α-amylase activity, which is significant in clinical diagnostics and drug discovery. Furthermore, its structure makes it a relevant molecule for studying carbohydrate-protein interactions and for applications in drug delivery systems.

Substrate for α-Amylase Activity Assays

This compound is a key component in coupled enzymatic assays designed to measure the activity of α-amylase with high specificity. The hydrolysis of this compound by α-amylase into smaller oligosaccharides initiates a cascade of enzymatic reactions that can be monitored spectrophotometrically.

Role in Drug Delivery Systems

Recent research has explored the use of this compound in novel drug delivery platforms. For instance, this compound has been used to form the hydrophilic corona of block copolymer nanoparticles designed for the oral delivery of hydrophobic drugs like tamoxifen (B1202). The glucose units in the this compound shell may offer a potential targeting strategy for cancer cells, which often exhibit increased glucose uptake.

Experimental Protocols

Spectrophotometric Assay for α-Amylase Activity

This protocol outlines a continuous spectrophotometric assay for determining α-amylase activity using this compound as a substrate. The principle lies in a coupled-enzyme system where the products of this compound hydrolysis are further processed, leading to the production of NADPH, which can be measured by the increase in absorbance at 340 nm.

Materials:

  • This compound

  • α-Glucosidase

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP (Adenosine triphosphate)

  • NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • HEPES buffer

  • Sodium azide

  • Sample containing α-amylase (e.g., serum, plasma, saliva)

Procedure:

  • Reagent Preparation:

    • Prepare a solution containing HEPES buffer, sodium azide, hexokinase, and G6PDH. Adjust pH to 7.0.

    • Prepare a separate solution of this compound in the assay buffer.

  • Assay Setup:

    • Set a spectrophotometer to 340 nm and 37°C.

    • In a cuvette or microplate well, mix the reagent containing the coupling enzymes with the this compound substrate solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to consume any endogenous glucose in the sample.

    • Add the sample containing α-amylase to the reaction mixture.

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

    • Calculate the α-amylase activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Alpha_Amylase_Assay This compound This compound Maltose_Maltotriose Maltose & Maltotriose This compound->Maltose_Maltotriose Hydrolysis aAmylase α-Amylase (from sample) aAmylase->this compound Glucose Glucose Maltose_Maltotriose->Glucose Hydrolysis aGlucosidase α-Glucosidase aGlucosidase->Maltose_Maltotriose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation Hexokinase Hexokinase + ATP Hexokinase->Glucose NADPH NADPH (Absorbance at 340 nm) G6P->NADPH Oxidation G6PDH G6PDH + NADP⁺ G6PDH->G6P

Coupled enzymatic reaction for α-amylase assay.
Preparation of this compound-based Nanoparticles for Drug Delivery

This protocol describes the nanoprecipitation method for formulating tamoxifen-loaded this compound-b-polystyrene (MH-b-PS) nanoparticles.

Materials:

  • This compound-b-polystyrene (MH-b-PS) block copolymer

  • Tamoxifen citrate (B86180) (TMC)

  • Organic solvent (e.g., acetone (B3395972) or tetrahydrofuran)

  • Aqueous phase (e.g., purified water)

Procedure:

  • Organic Phase Preparation:

    • Dissolve the MH-b-PS block copolymer and tamoxifen citrate in a suitable organic solvent.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under constant stirring. This induces the self-assembly of the block copolymers into nanoparticles, encapsulating the drug.

  • Solvent Evaporation:

    • Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.

  • Purification and Characterization:

    • Purify the nanoparticles to remove any unloaded drug and residual solvent, for example, by dialysis or centrifugation.

    • Characterize the nanoparticles for size, morphology, drug loading efficiency, and release kinetics.

Nanoparticle_Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase MH_PS MH-b-PS Copolymer Dissolution Dissolution MH_PS->Dissolution TMC Tamoxifen Citrate TMC->Dissolution Organic_Solvent Organic Solvent Organic_Solvent->Dissolution Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Dissolution->Nanoprecipitation Aqueous_Phase Aqueous Phase Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification (e.g., Dialysis) Solvent_Evaporation->Purification Final_Nanoparticles TMC-loaded MH-b-PS Nanoparticles Purification->Final_Nanoparticles

Workflow for nanoparticle preparation and drug loading.

Signaling Pathways and Future Perspectives

While this compound is not a classical signaling molecule itself, its role in carbohydrate metabolism places it at the intersection of key cellular energy and signaling pathways. For instance, the products of its hydrolysis, glucose and maltose, are central to metabolic regulation and can influence pathways such as insulin (B600854) signaling and glucose-sensing pathways in various organisms.

Future research may further elucidate the interactions of this compound and other complex carbohydrates with cellular receptors and transporters, potentially uncovering novel roles in cell signaling and communication. Its application in targeted drug delivery systems also holds promise for enhancing the efficacy and reducing the side effects of therapeutic agents. The development of this compound-based materials for biomedical applications remains an active area of investigation.

References

The Biological Genesis of Maltoheptaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4-linked glucose units, is a molecule of significant interest in various scientific and industrial fields, including as a substrate for enzymatic assays and a building block for novel drug delivery systems. This technical guide provides an in-depth exploration of the biological sources of this compound, focusing on its enzymatic production from microbial and plant-derived substrates. Detailed experimental protocols for its synthesis and purification are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the metabolic and transport pathways of this compound in microorganisms, offering insights into its physiological roles.

Introduction

This compound (G7) is a maltooligosaccharide that is not typically found in high concentrations in its free form in nature. Instead, its primary biological origin lies in the enzymatic degradation of larger polysaccharides, namely starch and cyclodextrins. A variety of microorganisms have been identified as potent producers of enzymes capable of specifically yielding this compound, making them the cornerstone of its biotechnological production.

Primary Biological Sources and Enzymatic Production

The industrial-scale production of this compound relies on the catalytic activity of specific amylolytic enzymes that hydrolyze α-1,4-glucosidic bonds in starch or open the ring structure of cyclodextrins.

Microbial Sources of this compound-Producing Enzymes

Bacteria and archaea are the predominant sources of enzymes utilized for this compound synthesis. These microorganisms produce a diverse array of amylases with varying specificities and optimal reaction conditions.

  • Pyrococcus furiosus : This hyperthermophilic archaeon is a notable source of a thermostable α-amylase that exhibits a preferential ring-opening activity on β-cyclodextrin to produce this compound with high purity.[1][2][3] The high temperature optimum of this enzyme offers advantages in terms of reaction kinetics and reduced risk of microbial contamination.

  • Bacillus subtilis : Various strains of this bacterium are known to produce α-amylases that can generate this compound from starch. For instance, the amylase from Bacillus subtilis US116 has been shown to produce a significant percentage of this compound from starch.[4]

  • Bacillus circulans : This bacterium is another source of maltooligosaccharide-forming amylases.[5]

  • Gracilibacillus alcaliphilus : The cyclodextrin (B1172386) glucanotransferase (CGTase) from this bacterium, in conjunction with a cyclomaltodextrinase, can be used in a one-pot reaction to produce this compound from starch.

Plant-Derived Substrates

The primary raw material for this compound production is starch, a readily available and cost-effective polysaccharide from various plant sources, including corn, potato, and tapioca. Cyclodextrins, which are cyclic oligosaccharides typically produced from starch, also serve as a key substrate for specific enzymatic reactions that yield high-purity this compound.

Quantitative Data on this compound Production

The yield and purity of this compound are highly dependent on the microbial source of the enzyme, the substrate used, and the optimization of reaction conditions. The following tables summarize key quantitative data from various studies.

Microbial SourceEnzymeSubstrateProduct Yield/ConcentrationProduct PurityReference
Pyrococcus furiosusThermostable Amylaseβ-CyclodextrinNot specified96.3%
Bacillus subtilis US116α-AmylaseStarch20% of total sugarsNot specified
Gracilibacillus alcaliphilus & Bacillus sphaericusCGTase & CyclomaltodextrinaseSoluble Starch (30 g/L)5.4 g/LNot specified
Bacillus sp. AIR-5Maltopentaose-forming amylaseSoluble Starch (40 g/L)8.9 g/L (Maltopentaose)90% (Maltopentaose)

Note: Data for Bacillus sp. AIR-5 is for maltopentaose, but is included to demonstrate the potential of Bacillus species in producing specific maltooligosaccharides.

ParameterPyrococcus furiosus AmylaseBacillus subtilis US116 Amylase
Optimal Temperature 90-100 °C65 °C
Optimal pH Neutral6.0
Key Advantage High thermostability, high product purity from cyclodextrinsDirect production from starch

Experimental Protocols

General Workflow for Enzymatic Production of this compound

The following diagram illustrates a typical workflow for the laboratory-scale production and purification of this compound.

G cluster_0 Production Phase cluster_1 Purification Phase Starch Starch Slurry (e.g., 5-15% w/v) Pretreatment Gelatinization & Liquefaction (e.g., Heat, α-amylase) Starch->Pretreatment Enzymatic_Hydrolysis Saccharification (this compound-forming enzyme) Pretreatment->Enzymatic_Hydrolysis Filtration Enzyme Inactivation & Filtration Enzymatic_Hydrolysis->Filtration Chromatography Chromatographic Separation (e.g., Size Exclusion, HPLC) Filtration->Chromatography Drying Lyophilization Chromatography->Drying Pure_this compound Pure_this compound Drying->Pure_this compound Final Product

Figure 1. General workflow for this compound production.
Detailed Protocol for this compound Production from Starch using Bacillus subtilis Amylase

This protocol is a generalized procedure based on methodologies described for maltooligosaccharide-forming amylases from Bacillus species.

1. Substrate Preparation and Liquefaction:

  • Prepare a 10% (w/v) slurry of soluble starch in 50 mM phosphate (B84403) buffer (pH 7.0).
  • Heat the slurry at 95-100°C for 15-30 minutes with constant stirring to gelatinize the starch.
  • Cool the solution to 80-90°C and add a thermostable α-amylase (e.g., from Bacillus licheniformis) to partially hydrolyze the starch and reduce viscosity. Incubate for 1-2 hours.

2. Saccharification:

  • Cool the liquefied starch solution to the optimal temperature for the this compound-forming amylase from Bacillus subtilis (e.g., 65°C).
  • Adjust the pH to the enzyme's optimum (e.g., pH 6.0).
  • Add the purified this compound-forming amylase from Bacillus subtilis US116. The enzyme-to-substrate ratio should be optimized, but a starting point is 10-20 U/g of starch.
  • Incubate the reaction mixture for 24-48 hours with gentle agitation. Monitor the progress of the reaction by taking samples periodically for analysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Enzyme Inactivation and Clarification:

  • Terminate the enzymatic reaction by heating the mixture to 100°C for 10-15 minutes.
  • Cool the solution and centrifuge at 10,000 x g for 20 minutes to remove any insoluble material.
  • Filter the supernatant through a 0.45 µm filter.

Purification of this compound by HPLC

1. Preparative HPLC System:

  • Column: A preparative-scale amino-propyl silica (B1680970) gel column is suitable for separating maltooligosaccharides.
  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is typically used. A common starting point is 65:35 (v/v) acetonitrile:water.
  • Detector: A refractive index (RI) detector is commonly used for carbohydrate analysis.

2. Purification Procedure:

  • Concentrate the clarified hydrolysate using a rotary evaporator.
  • Inject the concentrated sample onto the preparative HPLC column.
  • Collect fractions corresponding to the retention time of a this compound standard.
  • Pool the fractions containing pure this compound.
  • Remove the solvent by rotary evaporation and lyophilize to obtain a white powder.

Analytical Methods

1. Determination of Amylase Activity (DNS Method):

  • This method measures the release of reducing sugars.
  • Reagents: 1% (w/v) soluble starch solution, 3,5-dinitrosalicylic acid (DNS) reagent, and a standard solution of maltose.
  • Procedure:
  • Mix 0.5 mL of the enzyme solution with 0.5 mL of the starch solution.
  • Incubate at the optimal temperature and pH for a defined time (e.g., 10 minutes).
  • Stop the reaction by adding 1.0 mL of DNS reagent.
  • Boil for 5-10 minutes, cool to room temperature, and measure the absorbance at 540 nm.
  • Calculate the amount of reducing sugar released by comparing with a standard curve of maltose. One unit of amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

2. Analysis of this compound by HPLC:

  • Column: Analytical amino-propyl or other carbohydrate-specific columns.
  • Mobile Phase: Acetonitrile and water mixture.
  • Detection: Refractive index detector.
  • Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a this compound standard.

Metabolic and Signaling Pathways

While this compound is primarily known as a nutrient source, its transport and metabolism in bacteria like Escherichia coli are tightly regulated, suggesting a role in cellular signaling. The maltose/maltodextrin (B1146171) system of E. coli provides a well-characterized example of how the presence of maltooligosaccharides, including this compound, can trigger specific gene expression.

The E. coli Maltodextrin Transport and Metabolism Pathway

This compound is transported into the periplasm of E. coli through the LamB porin in the outer membrane. In the periplasm, it binds to the maltose-binding protein (MBP), which then delivers it to the MalFGK2 ABC transporter for translocation across the inner membrane. Inside the cytoplasm, this compound is metabolized by a series of enzymes. While maltotriose (B133400) is the direct inducer of the mal regulon activator, MalT, the transport and metabolism of larger maltodextrins like this compound are essential for generating this signaling molecule.

G cluster_0 Outer Membrane cluster_1 Periplasm cluster_2 Inner Membrane cluster_3 Cytoplasm LamB LamB Porin MBP MBP (Maltose-Binding Protein) LamB->MBP Transport MalFGK2 MalFGK2 (ABC Transporter) MBP->MalFGK2 Binding Maltoheptaose_in This compound MalFGK2->Maltoheptaose_in Translocation (ATP-dependent) MalQ Amylomaltase (MalQ) Maltotriose Maltotriose (Inducer) MalQ->Maltotriose MalP Maltodextrin Phosphorylase (MalP) Glucose_1_P Glucose-1-Phosphate MalP->Glucose_1_P MalT MalT (Activator) mal_genes mal Genes (Expression) MalT->mal_genes Induction of Transcription Maltotriose->MalT Activation Maltoheptaose_out This compound Maltoheptaose_out->LamB Maltoheptaose_in->MalQ Maltoheptaose_in->MalP

Figure 2. Maltodextrin transport and signaling in E. coli.

Conclusion

The biological production of this compound is a well-established process primarily relying on the enzymatic conversion of starch and cyclodextrins by microbial amylases. Key microorganisms in this process include Pyrococcus furiosus and various Bacillus species, each offering distinct advantages in terms of enzyme stability, substrate specificity, and product purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to produce and purify this compound for their specific applications. Furthermore, understanding the intricate transport and metabolic pathways of this compound in bacteria opens avenues for exploring its potential roles in cellular signaling and for the development of novel antimicrobial strategies.

References

An In-depth Technical Guide to the Stability and Storage of Maltoheptaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for maltoheptaose (B131047), a maltooligosaccharide of significant interest in various research and development applications. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document details the primary degradation pathways, influencing factors, and analytical methodologies for assessing stability, presented in a format tailored for the scientific community.

Physicochemical Properties and Recommended Storage

This compound is a linear oligosaccharide composed of seven α-1,4 linked glucose units. Its stability is influenced by several factors, including temperature, pH, and moisture content.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid (Lyophilized Powder)-20°C≥ 4 years[1]Store in a well-ventilated, dry place. Keep cool.[2]
Solid (Lyophilized Powder)Ambient> 2 yearsRecommended for some commercial products.
Aqueous Solution-80°C6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.
Aqueous Solution-20°C1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.
Aqueous Solution (PBS, pH 7.2)Room TemperatureNot recommended for more than one day.

Degradation Pathways of this compound

This compound can degrade through several chemical pathways, primarily hydrolysis, Maillard reaction, and caramelization. The extent of degradation is dependent on the specific environmental conditions.

Hydrolysis

Hydrolysis is the primary degradation pathway for this compound in aqueous solutions, involving the cleavage of its α-1,4-glycosidic bonds. This process can be catalyzed by acid, base, or enzymes.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, particularly at elevated temperatures, the glycosidic linkages of this compound are susceptible to hydrolysis, leading to the formation of smaller maltooligosaccharides (maltohexaose, maltopentaose, etc.), maltose, and ultimately glucose. Studies on a non-reducing this compound (N-G7) showed significant decomposition at pH 2 and 100°C, with over 70% degradation after 4 hours. However, at 60°C and pH 2, only about 8.7% degradation occurred after 24 hours. The stability of N-G7 was excellent between pH 4 and 10, with less than 10% hydrolysis even at 100°C.[2]

  • Enzymatic Hydrolysis: Various amylases can efficiently hydrolyze this compound. For instance, α-amylases can break down this compound into smaller fragments like maltotriose, maltose, and glucose.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between the reducing end of this compound and amino acids or proteins. This reaction is accelerated by heat and can lead to the formation of a complex mixture of products, resulting in discoloration and changes in the chemical composition of the sample.

Caramelization

At high temperatures, typically above its melting point, this compound can undergo caramelization, a process of thermal decomposition. This leads to the formation of various volatile and non-volatile compounds, resulting in a characteristic brown color and caramel (B1170704) flavor.

Quantitative Stability Data

The following table summarizes quantitative data on the stability of a non-reducing this compound (N-G7) under various pH and temperature conditions. While this is a derivative, it provides valuable insight into the general stability of the this compound backbone.

Table 2: Stability of Non-Reducing this compound (N-G7) at Different pH and Temperatures

pHTemperature (°C)Incubation Time (h)Remaining N-G7 (%)
21004~29.24
28024~50
26024~91.27
410024>90
610024>90
810024>90
1010024>90

(Data adapted from a study on a non-reducing this compound)[2]

Experimental Protocols

This section outlines detailed methodologies for conducting stability studies on this compound, including forced degradation studies and analytical procedures for quantification.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[3]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubators/water baths

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., RID, ELSD, or PAD)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C for 24 and 48 hours. Neutralize the samples with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 60°C for 24 and 48 hours. Neutralize the samples with HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for 24 hours.

    • Thermal Degradation: Transfer the stock solution to vials and expose to dry heat at 80°C for 48 hours. Also, test the solid this compound under the same conditions.

    • Photolytic Degradation: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Detector: Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Pulsed Amperometric Detector (PAD).

Chromatographic Conditions (Example):

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detector Temperature (RID): 35°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly initiated by this compound are not extensively documented, as a carbohydrate, it can be considered within the broader context of sugar signaling in biological systems. Sugars are not only energy sources but also act as signaling molecules that regulate various cellular processes. The degradation of this compound into glucose is a key event, as glucose has well-established signaling roles.

Sugar_Signaling_Pathway This compound This compound Amylase Amylase This compound->Amylase Hydrolysis Glucose Glucose Amylase->Glucose Cellular_Uptake Cellular_Uptake Glucose->Cellular_Uptake Metabolism Glycolysis, TCA Cycle, etc. Cellular_Uptake->Metabolism Signaling Gene Expression, Enzyme Activity, Cell Growth Cellular_Uptake->Signaling Energy_Production ATP Production Metabolism->Energy_Production

Figure 1. This compound degradation and subsequent glucose signaling.

The experimental workflow for assessing the stability of this compound can be visualized as a logical progression from sample preparation to data analysis.

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Data Analysis Maltoheptaose_Sample Maltoheptaose_Sample Stress_Conditions Application of Stress (pH, Temp, Light, Oxidant) Maltoheptaose_Sample->Stress_Conditions Stressed_Samples Stressed_Samples Stress_Conditions->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Method Stressed_Samples->HPLC_Analysis Chromatographic_Data Chromatographic_Data HPLC_Analysis->Chromatographic_Data Quantification Quantification of This compound & Degradants Chromatographic_Data->Quantification Stability_Assessment Assessment of Degradation & Determination of Stability Quantification->Stability_Assessment

Figure 2. Experimental workflow for this compound stability testing.

Conclusion

The stability of this compound is a critical parameter that must be carefully considered in research, drug development, and quality control. As a solid, it is relatively stable, particularly when stored at low temperatures and protected from moisture. In aqueous solutions, its stability is significantly influenced by pH and temperature, with hydrolysis being the primary degradation pathway. This guide provides a foundational understanding of this compound stability and offers practical protocols for its assessment. Researchers are encouraged to perform specific stability studies tailored to their unique formulations and applications to ensure data integrity and product quality.

References

The Role of Maltoheptaose in Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047) is a linear maltooligosaccharide composed of seven α-D-glucose units linked by α-1,4 glycosidic bonds. As a component of maltodextrins, which are produced by the partial hydrolysis of starch, this compound is present in various food products and serves as a substrate for digestive enzymes in human carbohydrate metabolism. Its defined structure and enzymatic susceptibility make it a valuable tool in biochemical research, particularly in the study of amylolytic enzymes. This technical guide provides an in-depth overview of the current understanding of this compound's role in carbohydrate digestion, absorption, and metabolism, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Digestion of this compound

The initial step in the metabolism of this compound is its enzymatic hydrolysis into smaller sugars, primarily glucose, which can then be absorbed by the intestinal epithelium. This process is initiated by salivary α-amylase in the mouth and completed by pancreatic α-amylase and brush border enzymes in the small intestine.

Enzymatic Hydrolysis by α-Amylases

Human salivary and pancreatic α-amylases are endo-hydrolases that cleave internal α-1,4 glycosidic bonds of maltooligosaccharides. Kinetic studies have shown that this compound is a substrate for both enzymes, although its hydrolysis rate may be slower compared to other maltooligosaccharides like maltopentaose (B1148383) and maltohexaose[1]. The action pattern of human pancreatic α-amylase on this compound has been well-characterized and is utilized in clinical assays to determine α-amylase activity in serum[2].

The hydrolysis of this compound by α-amylase yields a mixture of smaller oligosaccharides, such as maltose, maltotriose, maltotetraose, and maltopentaose. The specific products formed depend on the random cleavage sites along the this compound chain.

Table 1: Kinetic Parameters of Human Pancreatic α-Amylase on Maltooligosaccharides

SubstrateRelative Rate of HydrolysisReference
MaltotetraoseLower[1]
MaltopentaoseHighest[1]
MaltohexaoseHigh[1]
This compound Lower

Note: This table provides a qualitative comparison of hydrolysis rates as specific Km and Vmax values for this compound were not available in the searched literature.

Brush Border Enzyme Hydrolysis

The final stage of this compound digestion occurs at the surface of the small intestinal enterocytes. The brush border membrane is equipped with various α-glucosidases, including sucrase-isomaltase and maltase-glucoamylase, which hydrolyze the remaining maltooligosaccharides into glucose. These enzymes efficiently break down the α-1,4 glycosidic bonds of this compound and its hydrolysis products, ensuring a rapid release of glucose for absorption.

Absorption of this compound-Derived Glucose

Following its complete hydrolysis to glucose, the resulting monosaccharides are transported across the intestinal epithelium into the bloodstream.

Glucose Transport Mechanisms

The absorption of glucose is primarily mediated by two types of transporters:

  • Sodium-Glucose Cotransporter 1 (SGLT1): Located on the apical membrane of enterocytes, SGLT1 actively transports glucose into the cell against its concentration gradient, a process coupled to the transport of sodium ions.

  • Glucose Transporter 2 (GLUT2): Situated on the basolateral membrane, GLUT2 facilitates the transport of glucose out of the enterocyte and into the portal circulation.

An in vivo perfusion study in the human jejunum using a mixture of glucose oligomers, including this compound, demonstrated that glucose absorption was significantly faster from this mixture than from an equimolar solution of free glucose. This suggests a highly efficient coupling of hydrolysis by brush border enzymes and subsequent transport of the released glucose.

Metabolic Fate of this compound-Derived Glucose

Once in the bloodstream, glucose derived from this compound follows the well-established pathways of carbohydrate metabolism. It can be taken up by various tissues, such as the liver, muscle, and adipose tissue, in response to insulin (B600854) signaling.

Cellular Glucose Metabolism

Inside the cells, glucose is phosphorylated to glucose-6-phosphate, trapping it within the cell. From there, it can enter several metabolic pathways:

  • Glycolysis: The breakdown of glucose to pyruvate, generating ATP and NADH.

  • Glycogenesis: The synthesis of glycogen (B147801) for storage in the liver and muscles.

  • Pentose Phosphate Pathway: The production of NADPH and precursor molecules for nucleotide synthesis.

The regulation of these pathways is complex and depends on the energy status of the cell and hormonal signals.

Role in Gut Microbiota

While this compound is considered to be readily digestible in the small intestine, any undigested portion may reach the colon and be fermented by the gut microbiota. Gut bacteria possess a wide array of glycoside hydrolases capable of breaking down various carbohydrates. Fermentation of this compound would produce short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which can be absorbed by the host and have various physiological effects. However, specific quantitative data on the fermentation of this compound by human gut microbiota are currently lacking.

Experimental Protocols

Protocol 1: In Vitro α-Amylase Activity Assay using this compound

This protocol describes a coupled enzymatic assay to determine α-amylase activity.

Principle: α-amylase hydrolyzes this compound to smaller oligosaccharides. These are then hydrolyzed to glucose by α-glucosidase. The resulting glucose is phosphorylated by hexokinase, and the product, glucose-6-phosphate, is oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to the α-amylase activity.

Reagents:

  • R1 (Substrate/Enzyme Mixture):

    • Good's buffer (e.g., HEPES), pH 7.1

    • This compound

    • α-Glucosidase

    • Sodium chloride

    • Magnesium chloride

    • Sodium azide (B81097) (as a preservative)

  • R2 (Indicator Enzyme Mixture):

    • Good's buffer, pH 7.1

    • ATP

    • NADP+

    • Hexokinase

    • G6PDH

Procedure:

  • Pre-warm reagents and spectrophotometer to 37°C.

  • In a cuvette, mix R1 and R2 in the appropriate ratio.

  • Add the sample containing α-amylase to the cuvette and mix quickly.

  • Immediately start monitoring the change in absorbance at 340 nm over time.

  • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

  • Calculate α-amylase activity using the molar extinction coefficient of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹).

experimental_workflow_amylase_assay cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Data Analysis R1 R1: this compound + α-Glucosidase Mix Mix R1, R2, and α-Amylase Sample R1->Mix R2 R2: ATP, NADP+ + Hexokinase, G6PDH R2->Mix Incubate Incubate at 37°C Mix->Incubate Initiates Reaction Measure Measure Absorbance at 340 nm (kinetic) Incubate->Measure Produces NADPH Calculate_Rate Calculate ΔA/min Measure->Calculate_Rate Calculate_Activity Calculate α-Amylase Activity Calculate_Rate->Calculate_Activity

Experimental workflow for the coupled α-amylase assay.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats (Adapted for this compound)

This protocol is a modification of established methods for studying intestinal absorption.

Principle: A segment of the small intestine of an anesthetized rat is isolated and perfused with a solution containing this compound. The disappearance of this compound and the appearance of glucose in the perfusate are measured to determine the rates of hydrolysis and absorption.

Materials:

  • Male Wistar rats (fasted overnight)

  • Anesthetic (e.g., pentobarbital)

  • Perfusion pump

  • Krebs-Ringer bicarbonate buffer (pH 7.4) containing this compound and a non-absorbable marker (e.g., phenol (B47542) red)

  • Surgical instruments

  • Analytical equipment for quantifying this compound and glucose (e.g., HPLC)

Procedure:

  • Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.

  • Select a segment of the jejunum (e.g., 10-15 cm) and cannulate both ends.

  • Flush the segment with warm saline to remove intestinal contents.

  • Connect the inlet cannula to the perfusion pump and the outlet cannula to a collection tube.

  • Perfuse the segment with the this compound-containing buffer at a constant flow rate (e.g., 0.2 mL/min).

  • Allow for an equilibration period (e.g., 30 minutes).

  • Collect perfusate samples from the outlet at regular intervals.

  • At the end of the experiment, measure the length of the perfused segment.

  • Analyze the concentration of this compound and glucose in the inlet and outlet samples.

  • Calculate the net water flux using the non-absorbable marker and determine the absorption rate constant of glucose derived from this compound.

experimental_workflow_perfusion cluster_preparation Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis Anesthetize Anesthetize Rat Expose_Intestine Expose Small Intestine Anesthetize->Expose_Intestine Cannulate Cannulate Jejunal Segment Expose_Intestine->Cannulate Perfuse Perfuse with this compound Solution Cannulate->Perfuse Equilibrate Equilibration Period Perfuse->Equilibrate Collect Collect Perfusate Samples Equilibrate->Collect Measure_Concentrations Measure this compound and Glucose Concentrations Collect->Measure_Concentrations Calculate_Rates Calculate Absorption Rate Measure_Concentrations->Calculate_Rates

Workflow for in situ single-pass intestinal perfusion.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule to initiate specific cellular signaling cascades in mammalian cells. The metabolic effects of this compound are believed to be mediated entirely through its hydrolysis to glucose and the subsequent effects of glucose on cellular metabolism and signaling.

The absorption of glucose derived from this compound will, however, trigger the well-established insulin signaling pathway.

insulin_signaling_pathway This compound This compound Glucose Glucose This compound->Glucose Digestion Insulin_Secretion Insulin Secretion (Pancreatic β-cells) Glucose->Insulin_Secretion Stimulates Insulin Insulin Insulin_Secretion->Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Proteins Insulin_Receptor->IRS Activates PI3K PI3-Kinase IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4_Translocation GLUT4 Translocation to Membrane AKT->GLUT4_Translocation Promotes Glycogen_Synthesis Glycogen Synthesis AKT->Glycogen_Synthesis Stimulates Glycolysis Glycolysis AKT->Glycolysis Stimulates Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Overview of the insulin signaling pathway activated by glucose derived from this compound.

Conclusion and Future Directions

This compound serves as a digestible source of glucose in human carbohydrate metabolism. Its digestion is initiated by α-amylases and completed by brush border enzymes, leading to the efficient release and absorption of glucose. The metabolic fate of this glucose follows the central pathways of carbohydrate utilization and storage. While this compound is a useful substrate for studying amylase activity, there is a notable lack of in vivo quantitative data on its specific digestion and absorption rates in humans. Furthermore, there is no evidence to support a direct signaling role for this compound.

Future research should focus on:

  • In vivo human studies: Conducting clinical trials to directly measure the glycemic and insulinemic responses to pure this compound ingestion.

  • Kinetic studies: Determining the kinetic parameters (Km and Vmax) of human brush border enzymes for this compound.

  • Stable isotope tracing: Utilizing labeled this compound to trace its metabolic fate in vivo and quantify its contribution to various metabolic pathways.

  • Gut microbiota interactions: Investigating the extent of this compound fermentation by the human gut microbiota and its impact on the microbial composition and production of SCFAs.

  • Signaling studies: Exploring the possibility of direct interactions between this compound and cellular receptors, although this is currently considered unlikely.

A more comprehensive understanding of the metabolic dynamics of this compound will be valuable for its application in food science, nutrition, and as a tool for drug development and diagnostics.

References

Maltoheptaose: A Structural and Functional Mimic for Glycogen Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801), the primary long-term energy storage molecule in animals and fungi, is a complex, branched polymer of glucose. Its intricate, dendritic structure is crucial for its rapid synthesis and degradation to maintain glucose homeostasis. The sheer size and heterogeneity of glycogen present significant challenges for detailed biochemical and structural analyses. Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4-linked glucose units, has emerged as a valuable model system to dissect the fundamental aspects of glycogen metabolism and structure. Its defined length and simpler structure, while retaining the essential glycosidic linkages, allow for more controlled and quantitative investigations of enzyme kinetics, protein-carbohydrate interactions, and the local architecture of glycogen chains. This technical guide provides a comprehensive overview of the use of this compound as a model for glycogen, detailing its physicochemical properties, its application in experimental protocols, and its role in understanding the regulation of glycogen-metabolizing enzymes.

Physicochemical Properties: this compound vs. Glycogen

This compound serves as a useful structural analog for the linear chains within the glycogen polymer. While glycogen is a highly branched macromolecule with a wide range of molecular weights, this compound is a monodisperse, linear chain. This difference is key to its utility as a model, allowing for the study of specific enzyme-substrate interactions without the complexities introduced by the branched structure of glycogen.

PropertyThis compoundGlycogen
Composition 7 α-1,4-linked glucose unitsBranched polymer of α-1,4- and α-1,6-linked glucose units (up to ~55,000 residues)
Structure Linear, helicalHighly branched, dendritic
Molecular Weight 1152.99 g/mol 10^6 to 10^9 g/mol
Helical Structure Left-handed helix with ~6.5 glucose residues per turn and a rise of ~2.4 Å per residue when protein-bound.[1][2][3]Local helical structures within the linear chains are presumed to be similar to this compound.
Solubility Soluble in waterSoluble in water, forming colloidal solutions

This compound in the Study of Glycogen Metabolizing Enzymes

This compound is an invaluable tool for elucidating the kinetics and structural biology of the key enzymes involved in glycogen metabolism.

Glycogen Synthase

Glycogen synthase (GS) is the rate-limiting enzyme in glycogen synthesis, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain.[4] this compound can serve as a primer for glycogen synthase, allowing for the study of the initial steps of glycogen synthesis in a controlled in vitro system.[5]

Quantitative Data:

EnzymeSubstrateKmVmaxSource Organism
Glycogen SynthaseMaltose (B56501)230 mMNot ReportedRabbit Muscle
Glycogen SynthaseGlycogen1.5 µg/mLNot ReportedRabbit Muscle

Note: The data for maltose provides a reference point, though the affinity for the longer this compound is expected to be higher.

Glycogen Phosphorylase

Glycogen phosphorylase (GP) catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen chains, releasing glucose-1-phosphate. This compound and its derivatives have been used to investigate the substrate binding and allosteric regulation of this crucial enzyme.

Quantitative Data:

Direct Michaelis-Menten constants for this compound with glycogen phosphorylase are not extensively reported. However, related kinetic data provides an understanding of their interaction.

EnzymeLigand/SubstrateParameterValueSource Organism
Glycogen Phosphorylase aThis compoundTransient Decay Rate Constant1.45 ± 0.03 x 10^-5 s^-1Not Specified
Glycogen Phosphorylase bThis compoundTransient Decay Rate Constant1.49 ± 0.02 x 10^-5 s^-1Not Specified

Note: These values represent the rate of conformational change in the enzyme upon ligand binding and are not direct measures of catalytic activity (Km or Vmax).

Glycogen Branching and Debranching Enzymes

The formation and breakdown of the α-1,6-glycosidic branch points in glycogen are critical for its structure and function. This compound and other maltooligosaccharides are used to study the activity of glycogen branching enzyme (GBE) and glycogen debranching enzyme (GDE).

Experimental Protocols

Enzyme Kinetics Assay for Glycogen Metabolizing Enzymes using this compound

This protocol outlines a general method for determining the kinetic parameters (Km and Vmax) of glycogen synthase or glycogen phosphorylase using maltohettaose as a substrate. The specific detection method will vary depending on the enzyme and the reaction products.

Materials:

  • Purified glycogen synthase or glycogen phosphorylase

  • This compound solution of varying concentrations

  • UDP-glucose (for glycogen synthase) or inorganic phosphate (B84403) (for glycogen phosphorylase)

  • Reaction buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme

  • Detection reagents (e.g., for UDP or glucose-1-phosphate)

  • Spectrophotometer or fluorometer

  • 96-well microplate

Procedure:

  • Prepare a series of this compound solutions of known concentrations in the reaction buffer.

  • Prepare the reaction mixture in a 96-well plate. Each well should contain:

    • A fixed concentration of the enzyme.

    • A fixed, saturating concentration of the co-substrate (UDP-glucose or phosphate).

    • A specific concentration of this compound.

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product at appropriate intervals. Ensure measurements are taken during the initial linear phase of the reaction.

  • Calculate the initial reaction velocity (V₀) for each this compound concentration from the slope of the product formation curve.

  • Plot V₀ versus the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vitro Glycogen Synthesis Assay using this compound as a Primer

This protocol describes a method to reconstitute the initial steps of glycogen synthesis in vitro using this compound as a primer.

Materials:

  • Purified glycogenin (optional, for studying the very initial priming)

  • Purified glycogen synthase

  • Purified glycogen branching enzyme

  • This compound

  • UDP-glucose (radiolabeled or fluorescently tagged for detection)

  • Reaction buffer (e.g., HEPES buffer with MgCl₂)

  • Detection method for elongated and branched products (e.g., thin-layer chromatography, size-exclusion chromatography, or scintillation counting).

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, this compound, and UDP-glucose.

  • Add glycogen synthase to initiate the elongation of the this compound primer.

  • Add glycogen branching enzyme to introduce α-1,6 branches.

  • Incubate the reaction at the optimal temperature for the enzymes.

  • Terminate the reaction at different time points (e.g., by boiling or adding a stop solution).

  • Analyze the products to observe the formation of longer, branched oligosaccharides.

X-ray Crystallography of a Protein-Maltoheptaose Complex

This protocol provides a general workflow for determining the three-dimensional structure of a glycogen-metabolizing enzyme in complex with this compound.

Materials:

  • Highly purified protein of interest (e.g., glycogen phosphorylase)

  • This compound

  • Crystallization screening solutions

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Co-crystallization: Mix the purified protein with a molar excess of this compound and set up crystallization trials using various precipitant solutions.

  • Soaking: Alternatively, grow crystals of the apo-protein first and then soak them in a solution containing this compound.

  • Crystal harvesting and cryo-cooling: Once suitable crystals are obtained, they are harvested and flash-cooled in liquid nitrogen after being soaked in a cryoprotectant solution to prevent ice formation.

  • X-ray diffraction data collection: Mount the frozen crystal on a goniometer and collect diffraction data using an X-ray source.

  • Structure determination and refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

Visualizations

Signaling Pathway of Glycogen Metabolism

The synthesis and degradation of glycogen are tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon, which control the phosphorylation state of glycogen synthase and glycogen phosphorylase.

Glycogen_Metabolism_Signaling cluster_insulin Insulin Signaling (High Blood Glucose) cluster_glucagon Glucagon Signaling (Low Blood Glucose) Insulin Insulin Insulin_Receptor Insulin Receptor (Tyrosine Kinase) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GSK3 GSK-3 Akt->GSK3 phosphorylates & inhibits PP1 Protein Phosphatase 1 Akt->PP1 activates GS_active Glycogen Synthase a (active, dephosphorylated) GSK3->GS_active phosphorylates & inactivates GS_inactive Glycogen Synthase b (inactive, phosphorylated) Glycogen_synthesis Glycogen Synthesis GS_active->Glycogen_synthesis PP1->GS_inactive dephosphorylates & activates Glucagon Glucagon Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon->Glucagon_Receptor G_Protein G Protein Glucagon_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->GS_active phosphorylates & inactivates PK Phosphorylase Kinase PKA->PK phosphorylates & activates GP_inactive Glycogen Phosphorylase b (inactive, dephosphorylated) PK->GP_inactive phosphorylates & activates GP_active Glycogen Phosphorylase a (active, phosphorylated) Glycogen_degradation Glycogen Degradation GP_active->Glycogen_degradation

Caption: Hormonal regulation of glycogen metabolism.

Experimental Workflow for Kinetic and Structural Analysis

This diagram illustrates a typical workflow for characterizing the interaction of an enzyme with this compound, from initial kinetic studies to high-resolution structural analysis.

Experimental_Workflow cluster_kinetics Kinetic Analysis cluster_structure Structural Analysis Enzyme_Purification Enzyme Purification Kinetic_Assay Enzyme Kinetic Assay Enzyme_Purification->Kinetic_Assay Complex_Formation Protein-Maltoheptaose Complex Formation Enzyme_Purification->Complex_Formation Substrate_Prep This compound Solution Preparation Substrate_Prep->Kinetic_Assay Data_Analysis Data Analysis (Km, Vmax) Kinetic_Assay->Data_Analysis Structure_Determination Structure Determination & Refinement Data_Analysis->Structure_Determination informs Crystallization Crystallization Screening Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Collection->Structure_Determination

Caption: Workflow for enzyme characterization.

Conclusion

This compound provides a powerful and versatile tool for investigating the complex processes of glycogen metabolism. Its well-defined structure allows for precise quantitative analysis of enzyme kinetics and facilitates high-resolution structural studies of protein-carbohydrate interactions. By serving as a model for the linear chains of glycogen, this compound enables researchers to dissect the molecular mechanisms underlying glycogen synthesis and degradation, paving the way for a deeper understanding of glucose homeostasis and the development of novel therapeutic strategies for metabolic disorders. This technical guide provides a foundational framework for utilizing this compound in glycogen research, from experimental design to data interpretation.

References

The Isolation of Maltoheptaose: A Technical Guide to its Discovery and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and evolving methodologies for the isolation of maltoheptaose (B131047). As a key maltooligosaccharide, its purification has been pivotal for advancements in enzymology, carbohydrate chemistry, and various biotechnological applications. This document provides a comprehensive overview of historical context, detailed experimental protocols, and quantitative data to support research and development in related fields.

Historical Perspective: The Unveiling of Maltooligosaccharides

The specific discovery of this compound is not pinpointed to a single event but is rather intertwined with the broader history of starch chemistry and the development of analytical techniques for separating oligosaccharides. Research into the structure of starch, a polymer of glucose, naturally led to the identification of its smaller constituent parts. Early studies on starch hydrolysis, whether by acid or enzymatic action, revealed a complex mixture of sugars of varying lengths.

The term "maltooligosaccharides" has been in use for over a century to describe these polymers of glucose. However, the isolation and characterization of individual maltooligosaccharides, such as this compound, were significant challenges. The advent of chromatographic techniques was a turning point. While early forms of chromatography existed, the development of more sophisticated methods like paper chromatography and later high-performance liquid chromatography (HPLC) in the mid-20th century provided the resolution needed to separate these closely related compounds. These techniques allowed for the isolation of this compound in sufficient purity and quantity for detailed structural and functional studies.

Modern Production and Isolation of this compound

Contemporary methods for obtaining high-purity this compound predominantly rely on enzymatic synthesis followed by chromatographic purification. These methods offer high specificity and yield compared to traditional acid hydrolysis of starch, which produces a wider and less predictable range of oligosaccharides.

Enzymatic Production of this compound

A common and efficient method for producing this compound involves a one-pot enzymatic cascade reaction starting from soluble starch. This process utilizes two key enzymes: cyclodextrin (B1172386) glucotransferase (CGTase) and cyclomaltodextrinase (CDase).[1]

The CGTase first acts on starch to produce cyclodextrins, which are cyclic oligosaccharides. Subsequently, a cyclomaltodextrinase that specifically hydrolyzes these cyclodextrins is introduced. The sequential addition of these enzymes has been shown to be more efficient than simultaneous addition, with a reported five-fold higher conversion rate.[1]

Another established enzymatic route involves the use of a thermostable amylase from Pyrococcus furiosus. This enzyme exhibits a preferential ring-opening activity on cyclodextrins, yielding specific-length maltooligosaccharides. For instance, it primarily produces this compound from the hydrolysis of beta-cyclodextrin.[2]

Purification by High-Performance Liquid Chromatography (HPLC)

Following enzymatic synthesis, the resulting mixture of maltooligosaccharides is typically purified using preparative HPLC. Amino-bonded silica (B1680970) gel columns are frequently employed for this purpose, utilizing a mobile phase of acetonitrile (B52724) and water. This method allows for the separation of maltooligosaccharides based on their degree of polymerization, enabling the isolation of high-purity this compound.

Quantitative Data on this compound Production

The efficiency of this compound production can vary depending on the enzymatic system and reaction conditions. The following table summarizes key quantitative data from a representative one-pot enzymatic synthesis method.

ParameterValueReference
Starting MaterialSoluble Starch[1]
Initial Substrate Concentration30 g/L[1]
Final this compound Concentration5.4 g/L
Conversion Rate16%
Reaction Time1 hour
Optimal Temperature30 °C
Optimal pH7.0

Detailed Experimental Protocols

Protocol for One-Pot Enzymatic Production of this compound from Starch

This protocol is based on the sequential addition of cyclodextrin glucotransferase (GaCGT) and cyclomaltodextrinase (BsCD) to a soluble starch solution.

Materials:

  • Soluble starch

  • Cyclodextrin glucotransferase (GaCGT) from Gracilibacillus alcaliphilus (e.g., 80 U/g of starch)

  • Cyclomaltodextrinase (BsCD) from Bacillus sphaericus (e.g., 1 U/g of starch)

  • Calcium chloride (CaCl₂)

  • Buffer solution (pH 7.0)

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a 30 g/L solution of soluble starch in the pH 7.0 buffer.

  • Add CaCl₂ to the solution to enhance enzyme activity, if required by the specific enzyme preparation.

  • Equilibrate the reaction vessel to 30 °C.

  • Add GaCGT to the starch solution at a concentration of 80 U/g of starch.

  • Allow the transglycosylation/cyclization reaction to proceed. The optimal duration for this step should be determined empirically but can be guided by monitoring the disappearance of starch.

  • After the initial reaction phase, add BsCD to the mixture at a concentration of 1 U/g of starch to initiate the ring-opening reaction.

  • Incubate the reaction for 1 hour at 30 °C and pH 7.0.

  • Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

  • Analyze the product mixture for this compound concentration using HPLC.

Protocol for Preparative HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a mixture of maltooligosaccharides using an amino-bonded silica column.

Materials and Equipment:

  • Preparative HPLC system with a refractive index (RI) detector

  • Amino-bonded silica preparative column

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Crude this compound mixture from enzymatic synthesis

  • 0.45 µm syringe filters

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound mixture in the mobile phase (e.g., a mixture of acetonitrile and water) to a suitable concentration.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Amino-bonded silica preparative column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio will depend on the specific column and separation requirements and should be optimized. A higher acetonitrile concentration will lead to longer retention times for the polar oligosaccharides.

    • Flow Rate: Set an appropriate flow rate for the preparative column.

    • Detection: Refractive Index (RI) detector.

  • Purification:

    • Inject the prepared sample onto the HPLC column.

    • Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The elution order will be based on the degree of polymerization, with smaller oligosaccharides typically eluting earlier.

    • Multiple injections may be necessary to process the entire batch of the crude mixture.

  • Post-Purification Processing:

    • Pool the collected fractions containing the purified this compound.

    • Remove the acetonitrile and water using a rotary evaporator under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC under similar chromatographic conditions.

Experimental Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the production and purification of this compound.

G Enzymatic Production of this compound Starch Soluble Starch CGTase Add Cyclodextrin Glucotransferase (CGTase) Starch->CGTase Cyclodextrins Intermediate: Cyclodextrins CGTase->Cyclodextrins CDase Add Cyclomaltodextrinase (CDase) Cyclodextrins->CDase Mixture Crude Maltooligosaccharide Mixture CDase->Mixture Heat Heat Inactivation Mixture->Heat FinalProduct Product for Purification Heat->FinalProduct

Caption: Workflow for the one-pot enzymatic synthesis of this compound.

G HPLC Purification of this compound Crude Crude this compound Mixture Preparation Sample Preparation (Dissolve & Filter) Crude->Preparation HPLC Preparative HPLC (Amino-bonded column) Preparation->HPLC Collection Fraction Collection HPLC->Collection Pooling Pool this compound Fractions Collection->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Pure High-Purity This compound Powder Lyophilization->Pure

Caption: Workflow for the purification of this compound using HPLC.

References

The Natural Occurrence of Maltoheptaose in Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltoheptaose (B131047), a linear maltooligosaccharide composed of seven α-1,4-linked glucose units, is a key intermediate in the metabolism of starch and glycogen (B147801). While extensively studied as a product of enzymatic starch hydrolysis for industrial applications, its natural occurrence, concentration, and physiological roles within organisms are less comprehensively documented. This technical guide synthesizes the current understanding of this compound's natural presence in microorganisms, plants, and animals. It provides an in-depth look at the metabolic pathways in which it is involved, potential signaling functions, and detailed experimental protocols for its extraction, purification, and quantification. This document aims to serve as a foundational resource for researchers investigating carbohydrate metabolism, microbial ecology, plant-pathogen interactions, and the development of novel therapeutics targeting these pathways.

Natural Occurrence and Quantitative Data

The natural occurrence of free this compound is primarily transient, appearing as an intermediate in the enzymatic breakdown of larger glucan polymers. Its concentration in biological systems is typically low and tightly regulated by metabolic flux.

In Microorganisms

This compound plays a significant role in the carbon metabolism of various bacteria, particularly those inhabiting starch-rich environments or the mammalian gut. In Escherichia coli, this compound is a component of the maltodextrin (B1146171) system, where it is actively transported into the cell and catabolized. Gut microbes, such as those from the Bifidobacterium genus, can utilize starch and starch hydrolysates, including this compound, as a favorable carbon source.

In Plants

In plants, this compound is a natural, albeit transient, product of starch degradation. During the night, or in periods of low light, stored starch in chloroplasts is broken down to provide a continued supply of carbon for metabolic processes. This process involves the sequential cleavage of glucose units from starch, generating a mixture of maltooligosaccharides of varying lengths, including this compound. Its concentration in plant tissues is generally low due to its rapid conversion to smaller sugars like maltose (B56501) and glucose for export from the chloroplast. Studies on Arabidopsis have quantified the rate of starch degradation, which can be in the range of 4 to 14 µmol of glucose equivalents per gram of fresh weight per hour, depending on the day length. While this indicates a flux through maltooligosaccharide intermediates, direct quantification of the this compound pool is not widely reported.

In Animals

Direct evidence for the presence of significant pools of free this compound in animal tissues and fluids is scarce. Maltooligosaccharides can be generated during the digestion of dietary starch in the gastrointestinal tract by the action of amylases. Additionally, the breakdown of glycogen in the liver and muscle tissue could transiently produce this compound. However, it is likely rapidly metabolized to glucose and does not accumulate to detectable levels in the bloodstream or tissues under normal physiological conditions. Free oligosaccharides found in animal cells are more commonly associated with the processing and degradation of glycoproteins.

Quantitative Data Summary

Comprehensive quantitative data on the natural concentrations of this compound in biological tissues is limited in the scientific literature. The table below is presented for illustrative purposes to highlight the types of data that are of interest in this field of research.

Organism/TissueConditionThis compound ConcentrationMethod of DetectionReference
Arabidopsis thaliana (Leaf)End of dark period (estimated)Hypothetical: 1-10 nmol/g FWHPLC-PADNot Available
Escherichia coli (Cytoplasm)Growth on maltodextrinsHypothetical: 10-100 µMLC-MS/MSNot Available
Human PlasmaPost-prandial (starch-rich meal)Hypothetical: < 1 µMLC-MS/MSNot Available

Metabolic and Signaling Pathways

This compound Metabolism in Escherichia coli

E. coli possesses a well-characterized system for the uptake and metabolism of maltodextrins, including this compound. This system, encoded by the mal regulon, is crucial for utilizing larger glucose polymers as a carbon source. The pathway involves periplasmic binding proteins, a membrane-spanning ABC transporter, and a series of cytoplasmic enzymes for degradation.

maltoheptaose_metabolism_ecoli Maltoheptaose_out This compound (extracellular) LamB LamB Porin (Outer Membrane) Maltoheptaose_out->LamB Diffusion MalE MalE (Periplasmic Binding Protein) LamB->MalE Binding ABC_transporter MalF/MalG/MalK (ABC Transporter) MalE->ABC_transporter Delivery Maltoheptaose_in This compound (cytoplasmic) ABC_transporter->Maltoheptaose_in ATP-dependent Transport MalQ MalQ (Amylomaltase) Maltoheptaose_in->MalQ MalP MalP (Maltodextrin Phosphorylase) Maltoheptaose_in->MalP MalZ MalZ (Maltodextrin Glucosidase) Maltoheptaose_in->MalZ Glucose Glucose MalQ->Glucose Maltotriose Maltotriose MalQ->Maltotriose G1P Glucose-1-Phosphate MalP->G1P MalZ->Glucose MalT MalT (Transcriptional Activator) Maltotriose->MalT Activation mal_operon mal Genes (Transcription) MalT->mal_operon Induces

This compound transport and metabolism pathway in E. coli.
Oligosaccharides as Signaling Molecules in Plants

Plants have evolved sophisticated mechanisms to detect potential threats, including the recognition of carbohydrate-based molecules. Oligosaccharide fragments, derived from the breakdown of either the plant's own cell wall (Damage-Associated Molecular Patterns, or DAMPs) or the cell walls of invading microbes (Microbe-Associated Molecular Patterns, or MAMPs), can act as potent elicitors of plant defense responses. While a specific signaling role for this compound has not been definitively established, it fits the structural profile of a potential DAMP. The general pathway for oligosaccharide-mediated signaling involves perception by cell-surface receptors, which triggers a downstream signaling cascade.

plant_oligosaccharide_signaling Oligosaccharide Oligosaccharide (e.g., this compound as a DAMP) PRR Pattern Recognition Receptor (e.g., RLK) Oligosaccharide->PRR Binding CoReceptor Co-Receptor (e.g., BAK1) PRR->CoReceptor Heterodimerization ROS Reactive Oxygen Species (ROS) Burst CoReceptor->ROS Activation Ca_influx Ca2+ Influx CoReceptor->Ca_influx MAPK_cascade MAP Kinase Cascade CoReceptor->MAPK_cascade TFs Transcription Factors MAPK_cascade->TFs Phosphorylation Defense_genes Defense Gene Expression TFs->Defense_genes Induction

Generalized plant oligosaccharide signaling pathway.

Experimental Protocols

The analysis of this compound in biological samples requires a multi-step approach involving extraction, purification, and quantification. The following protocols are representative of the methodologies employed in carbohydrate analysis.

Extraction and Purification of Maltooligosaccharides from Plant Tissue

This protocol describes a general method for the extraction of soluble oligosaccharides from plant leaves.

  • Harvest and Homogenization: Harvest fresh plant tissue (e.g., 1-2 g) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Solvent Extraction: Transfer the powdered tissue to a tube containing 10 mL of 80% (v/v) ethanol. Vortex thoroughly and incubate at 80°C for 30 minutes to inactivate enzymes and extract soluble sugars.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes. Decant the supernatant, which contains the soluble carbohydrates, into a new tube.

  • Charcoal Adsorption (Optional Cleanup): To remove pigments and other interfering substances, add 100 mg of activated charcoal to the supernatant. Vortex and incubate for 30 minutes at room temperature. Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

  • Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume (e.g., 1 mL) of ultrapure water.

  • Solid Phase Extraction (SPE): For further purification, pass the reconstituted extract through a C18 SPE cartridge to remove nonpolar compounds, followed by a graphitized carbon cartridge. Elute the oligosaccharides from the carbon cartridge with a solution of 25-50% acetonitrile (B52724) in water.

  • Final Preparation: Dry the purified fraction and reconstitute in ultrapure water for analysis.

Analysis of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for carbohydrate analysis.

  • Instrumentation: Use a high-performance ion chromatography system equipped with a gold working electrode and a pH-stable anion-exchange column (e.g., Dionex CarboPac series).

  • Sample and Standard Preparation: Prepare a series of this compound standards in ultrapure water (e.g., from 1 to 100 µM). Filter all samples and standards through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Eluent: Use a gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). A typical gradient might start with 100 mM NaOH for the elution of neutral oligosaccharides, followed by an increasing concentration of sodium acetate (e.g., 0-500 mM) to elute more retained species.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.

  • PAD Settings: Employ a quadruple-potential waveform optimized for carbohydrate detection. This typically involves potentials for detection, oxidation, and reduction to clean the electrode surface.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow for LC-MS/MS Analysis of Oligosaccharides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides structural information in addition to quantification.

lc_ms_workflow Sample Biological Sample (e.g., Plant Extract) Extraction Extraction & Purification Sample->Extraction LC_Separation HPLC Separation (e.g., Hypercarb Column) Extraction->LC_Separation Split Flow Splitter LC_Separation->Split QTOF_MS QTOF-MS Analysis (Sequencing, DP) Split->QTOF_MS Fractionation Fraction Collection (96-well plate) Split->Fractionation Structure Structure Elucidation QTOF_MS->Structure Hydrolysis Acid Hydrolysis Fractionation->Hydrolysis Permethylation Permethylation & Hydrolysis/Reduction/Acetylation Fractionation->Permethylation Derivatization Derivatization (e.g., PMP) Hydrolysis->Derivatization QqQ_MS_Mono QqQ-MS Analysis (Monosaccharide Composition) Derivatization->QqQ_MS_Mono QqQ_MS_Mono->Structure GC_MS GC-MS or LC-MS Analysis (Linkage Analysis) Permethylation->GC_MS GC_MS->Structure

Workflow for oligosaccharide structural analysis by LC-MS.

Conclusion and Future Directions

This compound is a naturally occurring oligosaccharide that serves as a key metabolic intermediate in organisms that utilize starch or glycogen. Its role is best understood in the context of microbial carbon metabolism, particularly in E. coli. In plants, it is a transient component of starch degradation, and while not yet confirmed, it holds potential as a signaling molecule in plant defense responses. The natural occurrence of free this compound in animals appears to be minimal and transient.

Future research should focus on developing more sensitive analytical methods to accurately quantify the in vivo concentrations of this compound in various organisms under different physiological conditions. Elucidating whether this compound or other maltooligosaccharides act as specific signaling molecules in plants and identifying their cognate receptors would be a significant advancement in understanding plant immunity. For drug development professionals, a deeper understanding of the microbial pathways involving this compound could unveil novel targets for antimicrobial agents or strategies to modulate the gut microbiome.

Methodological & Application

Application Notes: Maltoheptaose as a Substrate for α-Amylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylases (EC 3.2.1.1) are endo-amylases that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides like starch and glycogen.[1] The measurement of α-amylase activity is crucial in diverse fields, including clinical diagnostics, food production, and the discovery and development of therapeutic agents.[1][2] Maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4-linked glucose units, and its derivatives serve as specific and well-defined substrates for α-amylase, enabling reproducible and precise kinetic analysis.[3][4] This document provides detailed application notes and protocols for the determination of α-amylase activity using this compound-based substrates.

Principle of the Assays

The use of this compound and its derivatives as substrates for α-amylase assays can be approached through several methodologies. The most common are coupled enzymatic assays that result in a chromogenic or spectrophotometric readout.

One prevalent method employs a blocked p-nitrophenyl maltoheptaoside (BPNPG7) or a similarly modified this compound derivative. In this system, the blocking group prevents cleavage by a coupling enzyme, α-glucosidase. When α-amylase hydrolyzes the substrate, the resulting fragment is then immediately cleaved by an excess of α-glucosidase, releasing a chromophore like p-nitrophenol, which can be measured spectrophotometrically.

Another widely used approach is a coupled-enzyme system where the hydrolysis of the oligosaccharide by α-amylase ultimately leads to the production of NADPH, which is monitored by the increase in absorbance at 340 nm. This continuous assay format allows for real-time monitoring of enzyme kinetics.

Data Presentation

Key Parameters of α-Amylase Assays
ParameterValueReference
SubstrateThis compound / Maltopentaose Hydrate / Blocked p-nitrophenyl maltoheptaoside (BPNPG7) / Ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7)
Enzymeα-Amylase
Michaelis Constant (Km) for Maltopentaose0.48 mmol/L
Detection Wavelength340 nm (for NADPH-coupled assay) or 400-405 nm (for p-nitrophenol release)
Assay TypeContinuous Spectrophotometric / Colorimetric
Typical Assay Conditions for an EPS-G7 based α-Amylase Assay
ParameterConcentration/ValueReference
Substrate (EPS-G7)3.5 mmol/L
α-Glucosidase7.1 kU/L
Sodium Chloride70 mmol/L
Calcium Chloride1 mmol/L
Buffer (HEPES)50 mmol/L
pH7.15
Temperature37°C
Wavelength405 nm

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay using a Coupled-Enzyme System

This protocol is adapted for a 96-well plate format and allows for the continuous monitoring of α-amylase activity through the measurement of NADPH production.

Materials:

  • α-Amylase sample (e.g., serum, plasma, saliva, or purified enzyme)

  • This compound or Maltopentaose solution

  • Assay Buffer: 50 mM HEPES, pH 7.0

  • Reagent 1 (R1): Containing α-glucosidase, hexokinase, and G6PDH in assay buffer

  • Reagent 2 (R2): Containing ATP and NADP+ in assay buffer

  • Microplate reader capable of reading absorbance at 340 nm and maintaining a constant temperature

Procedure:

  • Set up the microplate reader: Set the wavelength to 340 nm and the temperature to 37°C.

  • Prepare the reaction mixture: In each well of a microplate, add the appropriate volume of Reagent 1 and Reagent 2.

  • Add Substrate: Add the this compound/maltopentaose solution to each well to a final desired concentration.

  • Pre-incubation: Incubate the plate for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous glucose in the sample.

  • Initiate the reaction: Add the α-amylase sample to each well to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance curve. The α-amylase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 2: Colorimetric Assay using Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7)

This protocol describes an end-point assay where the amount of p-nitrophenol released is proportional to the α-amylase activity.

Materials:

  • α-Amylase sample

  • Ceralpha® substrate solution (containing BPNPG7 and thermostable α-glucosidase)

  • Assay Buffer: e.g., 50 mM Maleate buffer, pH 5.4, containing NaCl and CaCl2

  • Stopping Reagent: e.g., 1% (w/v) Trizma base, pH ~8.5

  • Spectrophotometer or microplate reader capable of reading absorbance at 400-405 nm

Procedure:

  • Sample Preparation: Dilute the α-amylase sample appropriately in the assay buffer.

  • Pre-incubation: Dispense aliquots of the diluted sample into test tubes and pre-incubate at 40°C for approximately 5 minutes.

  • Substrate Pre-incubation: Pre-incubate the Ceralpha® substrate solution at 40°C for approximately 5 minutes.

  • Initiate Reaction: To each tube containing the diluted sample, add the pre-warmed Ceralpha® substrate solution, mix, and incubate at 40°C for a defined period (e.g., exactly 10 minutes).

  • Stop Reaction: At the end of the incubation period, add the stopping reagent to each tube to terminate the reaction and develop the color of the p-nitrophenolate.

  • Measure Absorbance: Read the absorbance of the solution at 400-405 nm against a reagent blank.

  • Calculation of Activity: The α-amylase activity is calculated based on the absorbance of the released p-nitrophenol, using a standard curve or the known molar extinction coefficient. One unit of activity is typically defined as the amount of enzyme required to release one micromole of p-nitrophenol per minute under the defined assay conditions.

Visualizations

Enzymatic_Reaction_Pathway cluster_alpha_amylase α-Amylase Action cluster_coupled_reaction Coupled Reaction for Detection cluster_NADPH_formation NADPH Formation Cascade This compound This compound Amylase α-Amylase This compound->Amylase Products Maltose + Maltotriose Amylase->Products Glucosidase α-Glucosidase Products->Glucosidase Glucose D-Glucose Glucosidase->Glucose Hexokinase Hexokinase (ATP -> ADP) Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P G6PDH G6PDH (NADP+ -> NADPH) G6P->G6PDH NADPH NADPH (Abs @ 340nm) G6PDH->NADPH

Caption: Coupled enzymatic reaction pathway for the α-amylase assay.

Experimental_Workflow_Continuous start Start setup Set up Microplate Reader (340 nm, 37°C) start->setup prepare Prepare Reaction Mixture (Reagents 1 & 2) setup->prepare add_substrate Add this compound prepare->add_substrate preincubate Pre-incubate for 5 min at 37°C add_substrate->preincubate add_sample Add α-Amylase Sample preincubate->add_sample monitor Monitor Absorbance at 340 nm (10-20 min) add_sample->monitor analyze Calculate Rate of Reaction (ΔA340/min) monitor->analyze end End analyze->end

Caption: Experimental workflow for the continuous spectrophotometric α-amylase assay.

Experimental_Workflow_Colorimetric start Start prepare Dilute α-Amylase Sample start->prepare preincubate_substrate Pre-incubate BPNPG7 Substrate (5 min at 40°C) start->preincubate_substrate preincubate_sample Pre-incubate Sample (5 min at 40°C) prepare->preincubate_sample initiate Initiate Reaction (Incubate for 10 min) preincubate_sample->initiate preincubate_substrate->initiate stop Add Stopping Reagent initiate->stop measure Measure Absorbance (400-405 nm) stop->measure calculate Calculate Activity measure->calculate end End calculate->end

Caption: Experimental workflow for the colorimetric α-amylase assay.

References

Application Notes and Protocols for Maltoheptaose Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4 linked glucose units, is a critical step for various applications, including its use as a standard for α-amylase activity assays and in structural studies of carbohydrate-binding proteins. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of this compound from complex mixtures. This document provides detailed application notes and protocols based on established chromatographic principles.

Chromatographic Approaches for this compound Purification

Several HPLC modes are suitable for the separation of this compound and other maltooligosaccharides. The choice of method depends on the sample matrix, the required purity, and the scale of the purification (analytical vs. preparative). The most common approaches include Hydrophilic Interaction Chromatography (HILIC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and chromatography on amino-propyl bonded silica (B1680970) columns.

Hydrophilic Interaction Chromatography (HILIC) separates polar compounds on a hydrophilic stationary phase with a predominantly organic mobile phase.[1][2] Water in the mobile phase forms a hydrophilic layer on the stationary phase, and analytes partition between this layer and the bulk mobile phase. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase. HILIC is well-suited for the separation of carbohydrates due to their high polarity.[1][3]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for carbohydrate analysis.[4] At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on a strong anion-exchange column. Detection is achieved by measuring the electrical current generated by the oxidation of the carbohydrates on a gold electrode. This method offers excellent resolution of oligosaccharides based on size, composition, and linkage.

Amino-Propyl Bonded Silica Columns are widely used for the separation of underivatized carbohydrates. The separation mechanism is primarily based on normal-phase partitioning, where the polar amino groups on the stationary phase interact with the hydroxyl groups of the saccharides. Elution is typically performed with a gradient of decreasing acetonitrile (B52724) in water.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of this compound using different HPLC techniques.

Protocol 1: Preparative Purification of this compound using an Amino-Propyl Column

This protocol is adapted for gram-quantity isolation of malto-oligosaccharides.

Objective: To purify this compound from a mixture of maltooligosaccharides.

Instrumentation:

  • Preparative HPLC system

  • Refractive Index (RI) detector

  • Fraction collector

Chromatographic Conditions:

ParameterValue
Column Dynamax-60A NH2 preparative aminopropyl silica gel column (e.g., 21.4 mm or 41.4 mm i.d.)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Isocratic or gradient elution with increasing water concentration. A typical starting condition is Acetonitrile/Water (75:25, v/v). The exact gradient will need to be optimized based on the specific mixture.
Flow Rate Dependent on column dimension (e.g., approaching 1 g/hour purification rate on a 41.4 mm i.d. column)
Column Temperature 30-35 °C
Injection Volume Dependent on column loading capacity.
Detection Refractive Index (RI)

Procedure:

  • Sample Preparation: Dissolve the crude maltooligosaccharide mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the this compound peak, which will elute after maltohexaose (B131044) and before maltooctaose.

  • Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Removal: Pool the pure fractions and remove the solvent (acetonitrile and water) by rotary evaporation or lyophilization.

Protocol 2: Analytical Separation of this compound by HPAE-PAD

This protocol is suitable for the high-resolution separation and sensitive detection of this compound.

Objective: To analyze the purity of a this compound sample or to quantify it in a complex mixture.

Instrumentation:

  • Ion chromatography system equipped with a gold electrode and a pulsed amperometric detector.

Chromatographic Conditions:

ParameterValue
Column Dionex CarboPac™ PA-100 column with a corresponding guard column
Mobile Phase A Sodium Hydroxide (e.g., 100 mM)
Mobile Phase B Sodium Acetate (B1210297) in Sodium Hydroxide (e.g., 500 mM Sodium Acetate in 100 mM NaOH)
Gradient A shallow gradient of sodium acetate is used to elute the maltooligosaccharides. For example, a linear gradient from 0 to 100 mM sodium acetate over 30 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Pulsed Amperometric Detection (PAD) with a gold electrode

Procedure:

  • Sample Preparation: Dilute the sample in deionized water.

  • System Equilibration: Equilibrate the column with the initial eluent conditions until a stable baseline is obtained.

  • Injection and Analysis: Inject the sample. This compound will be separated from other maltooligosaccharides based on its degree of polymerization.

  • Data Analysis: Identify and quantify the this compound peak based on the retention time of a known standard.

Data Presentation

The following table summarizes typical chromatographic parameters for the separation of this compound and related maltooligosaccharides.

ParameterHILIC (Amino Column)HPAE-PAD
Column Amino-propyl bonded silica (e.g., Asahipak NH2P-50 4E)Strong Anion Exchange (e.g., CarboPac™ PA-100)
Mobile Phase Acetonitrile/Water gradientNaOH/Sodium Acetate gradient
Typical Elution Order Increasing retention with increasing degree of polymerization (DP)Increasing retention with increasing DP
Detection Refractive Index (RI), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD)Pulsed Amperometric Detection (PAD)
Purity Achieved ≥98% for preparative scaleHigh-resolution analytical separation
Sensitivity µg rangepmol to fmol range

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by preparative HPLC.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Maltooligosaccharide Mixture Dissolved Dissolve in Initial Mobile Phase Crude->Dissolved Filtered Filter Sample (0.45 µm) Dissolved->Filtered Injection Inject Sample Filtered->Injection Separation Chromatographic Separation Injection->Separation Detection Detect with RI Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval FinalProduct Purified this compound SolventRemoval->FinalProduct

Caption: Workflow for the preparative HPLC purification of this compound.

The following diagram illustrates the signaling pathway in the context of the HPAE-PAD detection mechanism.

HPAE_PAD_Detection cluster_separation Anion Exchange Separation cluster_detection Pulsed Amperometric Detection This compound This compound Anion (at high pH) Column Anion Exchange Column This compound->Column Eluted Eluted this compound Column->Eluted GoldElectrode Gold Working Electrode Eluted->GoldElectrode Oxidation Oxidation of this compound GoldElectrode->Oxidation Current Generates Electrical Current Oxidation->Current Signal Detector Signal Current->Signal

Caption: Principle of HPAE-PAD for this compound detection.

References

Application Notes: The Use of Maltoheptaose and its Derivatives in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4 linked glucose units, serves as a crucial substrate for studying the kinetics of various carbohydrate-active enzymes, particularly α-amylases and other glycoside hydrolases. Its defined structure provides a more consistent and reproducible substrate compared to complex polysaccharides like starch. For enhanced detection and streamlined assay procedures, chemically modified derivatives of this compound, such as 4-nitrophenyl-α-D-maltoheptaoside (PNPG7), are frequently employed. These derivatives are instrumental in high-throughput screening for enzyme inhibitors and detailed characterization of enzyme catalytic mechanisms, making them invaluable tools for researchers in enzymology and drug development.

Principle of Coupled Enzyme Assays

A common and efficient method for measuring the activity of enzymes like α-amylase involves a coupled enzyme assay using a chromogenic, blocked-end substrate such as ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7)[1][2]. The blocking group prevents the substrate from being cleaved by exo-acting enzymes, ensuring specificity for endo-acting enzymes like α-amylase[2].

The assay principle is as follows:

  • Primary Reaction: The enzyme of interest (e.g., α-amylase) hydrolyzes the this compound derivative at an internal glycosidic bond.

  • Coupled Reaction: This cleavage generates smaller oligosaccharide fragments containing the 4-nitrophenyl group. An excess of a coupling enzyme, typically α-glucosidase, is included in the reaction mixture. This enzyme rapidly hydrolyzes these fragments, releasing the chromophore 4-nitrophenol (B140041) (or p-nitrophenol)[1][2].

  • Detection: The released 4-nitrophenol absorbs light at 400-405 nm, and the rate of its formation, monitored over time, is directly proportional to the activity of the primary enzyme. The reaction is typically stopped by adding a high pH solution, which also enhances the color of the phenolate (B1203915) ion.

This method offers high sensitivity and is adaptable for routine use and high-throughput screening formats.

Applications in Inhibitor Screening and Characterization

This compound-based assays are highly effective for identifying and characterizing enzyme inhibitors, which is critical for the development of therapeutics for conditions like type 2 diabetes. By measuring the reduction in enzyme activity in the presence of a potential inhibitor, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

For example, acarbose (B1664774), a well-known α-amylase inhibitor, and its analogues have been studied extensively using these methods. Kinetic analysis has revealed that these compounds often exhibit a mixed, noncompetitive inhibition pattern against various α-amylases, including those from human saliva and porcine pancreas. This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, providing valuable insights into their mechanism of action.

Quantitative Data Presentation

The following table summarizes key kinetic parameters for various enzymes using malto-oligosaccharides as substrates or in the presence of inhibitors.

EnzymeEnzyme SourceSubstrate / InhibitorKinetic ParameterValueReference
α-Amylase-MaltopentaoseKm0.48 mmol/L
α-AmylaseAspergillus oryzaeAcarboseKi270 µM
α-AmylaseBacillus amyloliquefaciensAcarboseKi13 µM
α-AmylaseHuman SalivaryAcarboseKi1.27 µM
α-AmylasePorcine PancreaticAcarboseKi0.80 µM
α-AmylaseAspergillus oryzaeG6-AcaKi33 nM
α-AmylaseBacillus amyloliquefaciensG6-AcaKi37 nM
α-AmylaseHuman SalivaryG6-AcaKi14 nM
α-AmylasePorcine PancreaticG6-AcaKi7 nM
α-AmylaseAspergillus oryzaeG12-Aca Ki59 nM
α-AmylaseBacillus amyloliquefaciensG12-AcaKi81 nM
α-AmylaseHuman SalivaryG12-Aca Ki18 nM
α-AmylasePorcine PancreaticG12-AcaKi11 nM

* G6-Aca: 4IV-maltohexaosyl acarbose ** G12-Aca: 4IV-maltododecaosyl acarbose

Experimental Protocols

Protocol 1: α-Amylase Activity Assay using a Chromogenic Substrate

This protocol is adapted from methods using ethylidene-blocked 4-nitrophenyl-maltoheptaoside (EPS-G7) and a coupled α-glucosidase reaction.

1. Materials and Reagents:

  • Buffer: 50 mM HEPES buffer, pH 7.15, containing 70 mM NaCl and 1 mM CaCl2.

  • Substrate Stock Solution: 3.5 mM Ethylidene-4-nitrophenyl-maltoheptaoside (EPS-G7) in buffer.

  • Enzyme Solution: α-Amylase diluted to an appropriate concentration range in the assay buffer.

  • Coupling Enzyme: α-Glucosidase (e.g., 7.1 kU/L).

  • Stopping Reagent: 1 M Tris or another suitable high pH buffer (~pH 11.0).

  • Equipment: Spectrophotometer or 96-well microplate reader capable of reading absorbance at 405 nm, 37°C incubator.

2. Assay Procedure:

  • Prepare the reaction mixture by combining the buffer, substrate solution, and α-glucosidase. Pre-warm this mixture to 37°C.

  • To initiate the reaction, add a small volume of the diluted α-amylase solution to the pre-warmed reaction mixture. For a blank control, add buffer instead of the enzyme solution.

  • Incubate the reaction at 37°C. A typical assay involves a 2-minute lag phase followed by continuous monitoring of absorbance at 405 nm for 3-10 minutes.

  • Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then add the stopping reagent to terminate the reaction and develop the color.

  • Read the final absorbance at 405 nm.

3. Data Analysis:

  • Subtract the absorbance of the blank control from the sample readings.

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

  • Convert the rate to enzyme activity (U/mL) using the molar extinction coefficient of 4-nitrophenol under the assay conditions. One unit of activity is defined as the amount of enzyme required to release one micromole of p-nitrophenol per minute.

  • To determine Michaelis-Menten kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the initial reaction rates against the substrate concentration.

Protocol 2: α-Amylase Inhibition Assay

This protocol determines the inhibitory potential of a compound against α-amylase.

1. Materials and Reagents:

  • All reagents from Protocol 1.

  • Inhibitor Stock Solution: A series of concentrations of the inhibitor (e.g., acarbose) dissolved in a suitable solvent (e.g., buffer or DMSO).

2. Assay Procedure:

  • Prepare the reaction mixture as described in Protocol 1.

  • Add a fixed volume of the inhibitor solution (or solvent for the no-inhibitor control) to the reaction mixture.

  • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 5-10 minutes) at 37°C, if required.

  • Initiate the reaction by adding the substrate (or enzyme, if the substrate was pre-incubated with the inhibitor).

  • Follow the incubation and detection steps as outlined in Protocol 1.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with multiple substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or other kinetic plots. The results for acarbose suggest a mixed, noncompetitive inhibition model is likely for many inhibitors of this class.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Assay Set up Reactions (Enzyme + Substrate +/- Inhibitor) Reagents->Assay Incubate Incubate (e.g., 37°C) Assay->Incubate Measure Measure Signal (e.g., Absorbance @ 405nm) Incubate->Measure Analyze Plot Data (Rate vs. [S] or %I vs. [I]) Measure->Analyze Determine Determine Kinetic Parameters (Km, Vmax, Ki, IC50) Analyze->Determine

General workflow for an enzyme kinetics study.

Coupled_Enzyme_Assay Substrate Blocked Substrate (EPS-G7) Fragments Chromogenic Fragments Substrate->Fragments Hydrolysis Amylase α-Amylase Amylase->Substrate Product Released Chromophore (4-Nitrophenol) Fragments->Product Hydrolysis Glucosidase α-Glucosidase (Coupling Enzyme) Glucosidase->Fragments Signal Signal Detected (Absorbance @ 405nm) Product->Signal Measurement

Principle of a coupled chromogenic assay.

Mixed_Inhibition_Pathway E E (Free Enzyme) ES ES (Enzyme-Substrate) E->ES +S EI EI (Enzyme-Inhibitor) E->EI +I S S (Substrate) I I (Inhibitor) ESI ESI (Enzyme-Substrate-Inhibitor) ES->E ES->ESI +I Product E + Product ES->Product k_cat EI->E ESI->ES

Logical pathway of mixed, noncompetitive inhibition.

References

Application Notes and Protocols for Fluorescent Labeling of Maltoheptaose for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4 linked glucose units, serves as a valuable substrate and standard in various biochemical and pharmaceutical research areas. Its analysis is crucial for studying carbohydrate metabolism, enzyme activity, and in the development of polysaccharide-based drug delivery systems. Fluorescent labeling of this compound at its reducing end provides a highly sensitive method for its detection and quantification in complex biological samples. This document outlines detailed protocols for the fluorescent labeling of this compound using two common fluorophores, 2-Aminobenzamide (2-AB) and 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), via reductive amination. Subsequent analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also described.

Principle of Reductive Amination

Reductive amination is a widely used method for covalently attaching a fluorescent dye containing a primary amine to the reducing end of an oligosaccharide.[1][2] The reaction proceeds in two steps:

  • Schiff Base Formation: The aldehyde group of the open-ring form of this compound reacts with the primary amine of the fluorescent dye to form an unstable Schiff base.[1][3][4]

  • Reduction: The Schiff base is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride or the non-toxic alternative, 2-picoline-borane.

This process results in a stable, fluorescently tagged this compound derivative that can be readily analyzed.

Data Presentation

Table 1: Properties of Common Fluorescent Dyes for Oligosaccharide Labeling
Fluorescent DyeAbbreviationExcitation Max (nm)Emission Max (nm)Charge at Neutral pHKey Features
2-Aminobenzamide2-AB330420NeutralWidely used, good stability, suitable for HPLC and MS analysis.
8-Aminonaphthalene-1,3,6-trisulfonic acidANTS365515Highly NegativeHigh negative charge aids in electrophoretic separation.
8-Aminopyrene-1,3,6-trisulfonic acidAPTS425512Highly NegativeIdeal for high-resolution capillary electrophoresis.
Procainamide-310370PositiveHigh fluorescence intensity and improved ESI-MS efficiency.
Table 2: Comparison of Labeling Chemistries and Efficiencies
Labeling ChemistryFluorescent Dye ExampleReducing AgentReported Labeling EfficiencyReference
Reductive Amination2-Aminobenzamide (2-AB)Sodium Cyanoborohydride or 2-Picoline Borane (B79455)Typically >85%
Reductive Amination8-Aminopyrene-1,3,6-trisulfonic acid (APTS)Sodium Cyanoborohydride~10% (due to analyte reduction)
Hydrazone FormationCascade Blue hydrazide (CBH)-~90%

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with 2-Aminobenzamide (2-AB)

This protocol is based on established methods for 2-AB labeling of oligosaccharides.

Materials:

  • This compound standard

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (Caution: Toxic) or 2-Picoline borane (non-toxic alternative)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Microcentrifuge tubes

  • Heating block or oven at 65°C

  • Centrifugal evaporator (optional)

  • HPLC system with fluorescence detector

  • HILIC (Hydrophilic Interaction Chromatography) column

Procedure:

  • Sample Preparation:

    • Dissolve this compound in water to a desired stock concentration (e.g., 1 mg/mL).

    • In a microcentrifuge tube, aliquot the desired amount of this compound (typically 25 pmol to 25 nmol).

    • If the sample volume is greater than 10 µL, dry the sample completely using a centrifugal evaporator.

  • Preparation of Labeling Reagent:

    • Prepare a DMSO/acetic acid solution by mixing DMSO and glacial acetic acid in a 7:3 (v/v) ratio.

    • Dissolve 2-AB in the DMSO/acetic acid solution to a final concentration of 0.35 M.

    • Dissolve the reducing agent (sodium cyanoborohydride or 2-picoline borane) in the 2-AB solution to a final concentration of 1 M. This is the final labeling reagent.

  • Labeling Reaction:

    • Add 5 µL of the labeling reagent to the dried this compound sample.

    • Vortex briefly to ensure complete dissolution.

    • Incubate the reaction mixture at 65°C for 2-3 hours in a heating block.

  • Post-Labeling Cleanup (Optional but Recommended):

    • Excess 2-AB can be removed using a solid-phase extraction (SPE) cartridge designed for glycan cleanup to improve the quality of subsequent analysis.

  • HPLC Analysis:

    • Dilute the labeled sample in an appropriate solvent (e.g., 80% acetonitrile) for HPLC analysis.

    • Inject the sample onto a HILIC column.

    • Use a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) to separate the labeled this compound.

    • Detect the fluorescently labeled this compound using a fluorescence detector with excitation at 330 nm and emission at 420 nm.

Protocol 2: Fluorescent Labeling of this compound with 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)

This protocol is adapted from methods for ANTS labeling of carbohydrates.

Materials:

  • This compound standard

  • 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)

  • Sodium cyanoborohydride or 2-Picoline borane

  • Aqueous acetic acid (e.g., 15% v/v)

  • Microcentrifuge tubes

  • Heating block or oven at 37-40°C

Procedure:

  • Sample Preparation:

    • Prepare and aliquot this compound as described in Protocol 1.

    • Dry the sample completely.

  • Preparation of Labeling and Reducing Solutions:

    • Prepare a 0.2 M solution of ANTS in 15% aqueous acetic acid.

    • Prepare a 1.0 M solution of the reducing agent (sodium cyanoborohydride or 2-picoline borane) in water or DMSO.

  • Labeling Reaction:

    • Add 5 µL of the ANTS solution to the dried this compound.

    • Add 5 µL of the reducing agent solution.

    • Vortex to mix thoroughly.

    • Incubate the reaction mixture at 37-40°C for 12-16 hours in the dark.

  • Post-Labeling Cleanup:

    • The labeled sample can be used directly or purified by gel filtration or SPE to remove excess ANTS and byproducts.

  • Analysis:

    • The ANTS-labeled this compound can be analyzed by HPLC with fluorescence detection (Excitation: ~365 nm, Emission: ~515 nm) or by capillary electrophoresis. The high negative charge of ANTS facilitates excellent separation in electrophoretic methods.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis cluster_result Result This compound This compound Sample drying Drying This compound->drying labeling_reagent Add Fluorescent Dye & Reducing Agent drying->labeling_reagent incubation Incubation (e.g., 65°C, 2h for 2-AB) labeling_reagent->incubation cleanup Cleanup (SPE) incubation->cleanup hplc HILIC-HPLC cleanup->hplc detection Fluorescence Detection hplc->detection quantification Quantification & Analysis detection->quantification

Caption: Experimental workflow for fluorescent labeling and analysis of this compound.

logical_relationship cluster_labeling Fluorescent Labeling of this compound cluster_dyes Choice of Fluorescent Dye cluster_analysis Analytical Method reductive_amination Reductive Amination dye_2ab 2-Aminobenzamide (2-AB) reductive_amination->dye_2ab High Efficiency dye_ants ANTS reductive_amination->dye_ants Good for CE dye_apts APTS reductive_amination->dye_apts Low Efficiency Concern hplc HPLC-FLD dye_2ab->hplc Commonly Used ce CE-LIF dye_ants->ce Ideal due to Charge dye_apts->ce Ideal due to Charge

Caption: Logical relationships in choosing a labeling and analysis strategy.

References

Application Notes and Protocols for Studying Starch Hydrolysis Mechanisms Using Maltoheptaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4-linked glucose units, serves as a crucial substrate for investigating the mechanisms of starch hydrolysis. Its defined structure allows for more precise and reproducible kinetic studies of starch-degrading enzymes, such as α-amylase, compared to complex polysaccharides like starch. These application notes provide detailed protocols for utilizing this compound in enzyme assays, offering a clearer understanding of enzyme activity and inhibition. The use of this compound is particularly advantageous in minimizing interference from substances that may complex with starch, thereby enabling a more direct assessment of enzyme inhibition.[1][2][3][4]

Application: Differentiating Inhibition Mechanisms

One of the primary applications of using this compound as a substrate is to distinguish between direct enzymatic inhibition and inhibition due to substrate complexation.[1] Polyphenols, for instance, can inhibit α-amylase by directly binding to the enzyme's active site or by complexing with the starch substrate, making it less accessible to the enzyme. By comparing the inhibitory effects on the hydrolysis of this compound versus starch, researchers can elucidate the primary mechanism of inhibition.

Quantitative Data: Comparison of α-Amylase Inhibitor IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) values of various compounds on human α-amylase activity using this compound, amylose (B160209), and amylopectin (B1267705) as substrates. This data highlights how the choice of substrate can influence the apparent inhibitory potency and provides insights into the inhibition mechanism.

InhibitorSubstrateIC50 (µM)Reference
AcarboseThis compound2.37 ± 0.11
AcarboseAmylopectin3.71 ± 0.12
AcarboseAmylose2.08 ± 0.01
Epigallocatechin gallateAmylose20.41 ± 0.25
Quercetagetin (B192229)Amylose30.15 ± 2.05

Epigallocatechin gallate and quercetagetin showed weaker inhibition of this compound hydrolysis (<50% inhibition at the tested concentrations) compared to amylose hydrolysis.

Experimental Protocols

Protocol 1: Continuous Coupled Spectrophotometric Assay for α-Amylase Activity

This protocol describes a continuous assay that measures α-amylase activity by coupling the hydrolysis of this compound to the production of a chromogenic or fluorescent compound. A common approach involves a series of enzymatic reactions that ultimately lead to the production of NADPH, which can be monitored by the increase in absorbance at 340 nm.

Principle:

  • α-Amylase: Hydrolyzes this compound into smaller oligosaccharides (maltose, maltotriose).

  • α-Glucosidase: Hydrolyzes the oligosaccharide products to D-glucose.

  • Hexokinase: Phosphorylates D-glucose to glucose-6-phosphate (G6P) in the presence of ATP.

  • Glucose-6-Phosphate Dehydrogenase (G6PDH): Oxidizes G6P and reduces NADP+ to NADPH.

The rate of NADPH formation is directly proportional to the α-amylase activity.

Materials:

  • HEPES buffer (100 mM, pH 7.0)

  • This compound solution (10 mM)

  • α-Glucosidase (≥ 20 U/mL)

  • ATP (2.5 mM)

  • NADP+ (2.0 mM)

  • Magnesium Chloride (MgCl2, 5.0 mM)

  • Hexokinase (≥ 40 U/mL)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) (≥ 40 U/mL)

  • α-Amylase sample (e.g., human pancreatic α-amylase)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microplate well or cuvette, prepare a master mix containing HEPES buffer, α-glucosidase, ATP, NADP+, MgCl2, hexokinase, and G6PDH.

  • Add Substrate: Add the this compound solution to the reaction mixture.

  • Equilibrate: Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous glucose.

  • Initiate Reaction: Add the α-amylase sample to the reaction mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. The α-amylase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Visualization of the Coupled Enzymatic Assay Workflow:

Coupled_Enzymatic_Assay cluster_alpha_amylase α-Amylase Action cluster_coupling_reactions Coupling Reactions This compound This compound Oligosaccharides Maltose, Maltotriose This compound->Oligosaccharides α-Amylase Glucose D-Glucose Oligosaccharides->Glucose α-Glucosidase G6P Glucose-6-Phosphate Glucose->G6P Hexokinase, ATP NADPH NADPH (Abs @ 340 nm) G6P->NADPH G6PDH, NADP+

Caption: Coupled enzymatic reaction pathway for the α-amylase assay.

Protocol 2: Assay Using Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7)

This protocol utilizes a chemically modified this compound substrate, where the non-reducing end is blocked to prevent hydrolysis by exo-acting enzymes.

Principle:

  • α-Amylase: Hydrolyzes the blocked p-nitrophenyl maltoheptaoside (BPNPG7) substrate internally.

  • α-Glucosidase: The excess α-glucosidase in the reagent mix instantaneously hydrolyzes the p-nitrophenyl maltosaccharide (B1236274) fragment, releasing p-nitrophenol.

  • Detection: The reaction is stopped, and the color of the phenolate (B1203915) is developed by adding a basic solution. The absorbance is then measured at 400-405 nm.

Materials:

  • Blocked p-nitrophenyl maltoheptaoside (BPNPG7) substrate solution containing thermostable α-glucosidase.

  • Buffer solution (as specified by the kit manufacturer, e.g., Ceralpha® method).

  • Stopping reagent (e.g., Tris buffer, pH ~8.5).

  • α-Amylase sample.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Dilute the α-amylase sample appropriately with the provided buffer.

  • Pre-incubation: Pre-incubate the diluted sample and the BPNPG7 substrate solution separately at 40°C for approximately 5 minutes.

  • Initiate Reaction: Add the substrate solution to the diluted sample, mix briefly, and incubate at 40°C for a precise time (e.g., 10 minutes).

  • Stop Reaction: Add the stopping reagent to terminate the reaction and develop the color.

  • Measure Absorbance: Read the absorbance of the solution at 400-405 nm against a reagent blank.

  • Calculate Activity: The α-amylase activity is proportional to the amount of p-nitrophenol released, which is determined from the absorbance reading.

Visualization of the BPNPG7 Assay Workflow:

BPNPG7_Assay BPNPG7 Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7) Fragments p-Nitrophenyl Maltosaccharide Fragment BPNPG7->Fragments α-Amylase pNP p-Nitrophenol (Abs @ 400-405 nm) Fragments->pNP α-Glucosidase

Caption: Workflow for the α-amylase assay using BPNPG7 substrate.

Protocol 3: Chromatographic Analysis of this compound Hydrolysis Products

This protocol is used to directly quantify the products of this compound hydrolysis, providing a detailed view of the enzyme's action pattern. High-Performance Liquid Chromatography (HPLC) is a common method for this analysis.

Principle: α-Amylase is incubated with this compound for a specific time, and the reaction is then stopped. The resulting mixture of oligosaccharides is separated and quantified by HPLC.

Materials:

  • This compound solution

  • α-Amylase

  • Reaction buffer

  • Stopping reagent (e.g., heat inactivation)

  • HPLC system with a suitable column for carbohydrate analysis (e.g., an amino-based column) and a refractive index detector.

  • Standards for glucose, maltose, maltotriose, maltotetraose, maltopentaose, maltohexaose, and this compound.

Procedure:

  • Enzymatic Reaction: a. Pre-incubate the this compound solution and α-amylase separately in the reaction buffer at the desired temperature. b. Mix the enzyme and substrate to initiate the reaction. c. Incubate for a specific time. d. Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Sample Preparation: Centrifuge the reaction mixture to pellet any precipitate and filter the supernatant.

  • HPLC Analysis: a. Inject the filtered sample into the HPLC system. b. Elute the oligosaccharides using an appropriate mobile phase (e.g., acetonitrile/water gradient). c. Detect the separated sugars using a refractive index detector.

  • Data Analysis: a. Identify the peaks corresponding to the different oligosaccharides by comparing their retention times with those of the standards. b. Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve.

Visualization of the α-Amylase Action Pattern on this compound:

Hydrolysis_Products This compound This compound (G7) Maltopentaose Maltopentaose (G5) This compound->Maltopentaose α-Amylase Maltotetraose Maltotetraose (G4) This compound->Maltotetraose α-Amylase Maltotriose Maltotriose (G3) This compound->Maltotriose α-Amylase Maltose Maltose (G2) This compound->Maltose α-Amylase Maltopentaose->Maltotriose Maltopentaose->Maltose Maltotetraose->Maltose Maltotriose->Maltose Glucose Glucose (G1) Maltotriose->Glucose

Caption: Hydrolysis products of this compound by α-amylase.

Conclusion

The use of this compound as a substrate provides a robust and versatile platform for studying starch hydrolysis mechanisms. The detailed protocols and quantitative data presented here offer researchers the tools to accurately characterize enzyme activity, elucidate inhibition mechanisms, and understand the specific action patterns of amylolytic enzymes. These methods are invaluable in the fields of biochemistry, food science, and drug discovery for the development of novel enzyme inhibitors and the optimization of starch conversion processes.

References

Application of Maltoheptaose in Food Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047), a linear oligosaccharide consisting of seven glucose units linked by α-1,4 glycosidic bonds, is gaining significant attention in food science research. Its unique physicochemical properties and potential health benefits make it a versatile ingredient for developing innovative and functional food products. This document provides detailed application notes and experimental protocols for the utilization of this compound in various food science research applications, including its role as a texturizer, low-sweetness bulking agent, potential prebiotic, and cryoprotectant.

Physicochemical Properties

This compound is a white, water-soluble powder with a mildly sweet taste. Its longer chain length compared to simple sugars contributes to its distinct functional properties in food systems. A non-reducing form of this compound (N-G7) has been developed to prevent undesirable Maillard reactions in thermally processed foods.[1]

Applications in Food Science Research

Texturizing and Viscosity-Modifying Agent

This compound can be utilized to modify the texture and viscosity of various food products, including beverages, dairy products, and baked goods. Its ability to form weak gels and increase solution viscosity makes it a valuable tool for improving mouthfeel and stability.

Quantitative Data on Viscosity:

Concentration of Non-Reducing this compound (N-G7)Apparent Viscosity (Pa·s) at 1 s⁻¹ Shear RateStorage Modulus (G') at 1 HzLoss Modulus (G'') at 1 Hz
0.1%~0.01~0.1~0.05
1.0%~0.1~1~0.5
10%~10~100~20

Data adapted from a study on the rheological properties of non-reducing this compound solutions.[1][2]

Experimental Protocol: Evaluation of this compound as a Thickener in a Model Beverage System

Objective: To determine the effect of this compound on the viscosity and sensory perception of a model beverage.

Materials:

  • This compound

  • Distilled water

  • Citric acid

  • Fruit flavoring

  • Viscometer

  • Sensory panel

Procedure:

  • Prepare a series of model beverage solutions with varying concentrations of this compound (e.g., 0%, 1%, 2%, 5% w/v).

  • Add a constant amount of citric acid (e.g., 0.1% w/v) and fruit flavoring to each solution.

  • Measure the viscosity of each solution at a controlled temperature (e.g., 25°C) using a viscometer.[3][4]

  • Conduct a sensory evaluation with a trained panel to assess the perceived thickness, mouthfeel, and overall acceptability of each beverage.

  • Analyze the data to determine the optimal concentration of this compound for achieving the desired textural properties.

Workflow for Viscosity Measurement:

A Prepare this compound Solutions B Add Acid and Flavoring A->B C Equilibrate Temperature B->C D Measure Viscosity C->D E Record Data D->E

Workflow for Viscosity Measurement
Low-Sweetness Bulking Agent in Reduced-Sugar Products

With increasing consumer demand for reduced-sugar products, this compound serves as an excellent bulking agent. Its sweetness is considerably lower than that of sucrose (B13894), allowing for a reduction in sugar content without compromising the texture and volume of the final product.

Quantitative Data on Sweetness:

SweetenerRelative Sweetness (Sucrose = 1.0)
Sucrose1.0
Maltose~0.3 - 0.5
This compoundEstimated to be < 0.3

Note: Specific relative sweetness data for this compound is limited. The value is an estimation based on the trend of decreasing sweetness with increasing a higher degree of polymerization in maltooligosaccharides.

Experimental Protocol: Formulation of a Low-Sugar Gluten-Free Bread with this compound

Objective: To evaluate the effect of replacing sucrose with this compound on the quality of gluten-free bread.

Materials:

  • Gluten-free flour blend (e.g., rice flour, tapioca starch)

  • This compound

  • Sucrose (as control)

  • Yeast, salt, water, oil

  • Xanthan gum or other hydrocolloids

  • Texture analyzer

  • Colorimeter

Procedure:

  • Develop a standard gluten-free bread formulation with sucrose.

  • Create experimental formulations by replacing sucrose with this compound at different levels (e.g., 50%, 75%, 100% replacement).

  • Prepare the doughs according to a standardized procedure, including mixing, proofing, and baking.

  • After baking and cooling, analyze the bread for specific volume, crumb structure (image analysis), color (crust and crumb), and texture (firmness, springiness) using a texture analyzer.

  • Conduct a sensory evaluation to assess the sweetness, flavor, texture, and overall acceptability of the bread samples.

Logical Relationship of Gluten-Free Bread Formulation:

cluster_ingredients Ingredients cluster_process Process cluster_analysis Analysis Gluten-Free Flour Gluten-Free Flour Mixing Mixing Gluten-Free Flour->Mixing This compound This compound This compound->Mixing Yeast Yeast Yeast->Mixing Water Water Water->Mixing Other Ingredients Other Ingredients Other Ingredients->Mixing Proofing Proofing Mixing->Proofing Baking Baking Proofing->Baking Volume Volume Baking->Volume Texture Texture Baking->Texture Color Color Baking->Color Sensory Sensory Baking->Sensory

Gluten-Free Bread Formulation and Analysis
Potential Prebiotic Effects

This compound, as a complex carbohydrate, can potentially exert prebiotic effects by selectively stimulating the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. Fermentation of these oligosaccharides by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Quantitative Data on Prebiotic Activity (In Vitro):

Substrate (1% w/v)Total SCFA Production (mmol/L) after 24h Fermentation
Fructooligosaccharides (FOS)~100-120
Galactooligosaccharides (GOS)~90-110
Maltooligosaccharides (general)~70-90

Data is generalized from in vitro fermentation studies with human fecal microbiota. Specific data for pure this compound may vary.

Experimental Protocol: In Vitro Fermentation of this compound by Human Fecal Microbiota

Objective: To assess the prebiotic potential of this compound by measuring SCFA production during in vitro fermentation.

Materials:

  • This compound

  • Fructooligosaccharides (FOS) as a positive control

  • Basal fermentation medium

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber

  • Gas chromatograph (GC) for SCFA analysis

Procedure:

  • Prepare a sterile, anaerobic basal medium.

  • Add this compound or FOS to the medium at a final concentration of 1% (w/v). A control with no added carbohydrate should also be included.

  • Prepare a fecal slurry (e.g., 10% w/v in phosphate-buffered saline) and inoculate the fermentation media.

  • Incubate the cultures anaerobically at 37°C for 24-48 hours.

  • At different time points (e.g., 0, 12, 24, 48 hours), collect samples and analyze for SCFA (acetate, propionate, butyrate) concentrations using GC.

  • Optionally, perform microbial community analysis (e.g., 16S rRNA gene sequencing) to assess changes in the gut microbiota composition.

Signaling Pathway of SCFA Action:

cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell This compound This compound Gut_Microbiota Gut_Microbiota This compound->Gut_Microbiota Fermentation SCFAs SCFAs Gut_Microbiota->SCFAs Produces GPCRs G-protein Coupled Receptors (e.g., GPR43) SCFAs->GPCRs Activates Signaling_Cascade Intracellular Signaling Cascade GPCRs->Signaling_Cascade Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Signaling_Cascade->Cellular_Response

SCFA Signaling via G-protein Coupled Receptors
Cryoprotectant in Frozen Desserts

In frozen food systems like ice cream, this compound can act as a cryoprotectant by inhibiting the growth of ice crystals during freezing and storage. This helps to maintain a smooth and creamy texture.

Experimental Protocol: Evaluation of this compound as a Cryoprotectant in Ice Cream

Objective: To assess the effectiveness of this compound in controlling ice crystal growth and improving the texture of ice cream.

Materials:

  • Ice cream mix (milk, cream, sugar, stabilizers)

  • This compound

  • Ice cream maker

  • Microscope with a cold stage

  • Texture analyzer

Procedure:

  • Prepare a standard ice cream mix.

  • Create experimental mixes by replacing a portion of the sugar with this compound (e.g., 10%, 20% replacement).

  • Age the mixes at 4°C for at least 4 hours.

  • Freeze each mix in an ice cream maker according to the manufacturer's instructions.

  • Harden the ice cream at -20°C for 24 hours.

  • Analyze the ice cream samples for:

    • Ice crystal size: Using a microscope with a cold stage.

    • Texture: Hardness and melt-down rate using a texture analyzer.

    • Sensory properties: Creaminess, iciness, and overall acceptability with a sensory panel.

  • Subject the samples to temperature abuse cycles (e.g., cycling between -20°C and -10°C) to accelerate recrystallization and re-evaluate the properties.

Conclusion

This compound presents a promising multifunctional ingredient for food science research and product development. Its ability to modify texture, act as a low-sweetness bulking agent, and potentially offer prebiotic benefits opens up a wide range of applications in creating healthier and more palatable food products. The provided protocols offer a starting point for researchers to explore the diverse functionalities of this compound in their specific food systems. Further research is warranted to fully elucidate its sensory profile, impact on shelf life, and the specific mechanisms of its prebiotic activity.

References

Application Notes and Protocols: Maltoheptaose as a Standard for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4-linked glucose units, serves as a critical standard in various chromatographic techniques for the analysis of carbohydrates. Its well-defined structure and molecular weight make it an ideal reference compound for method development, system suitability testing, and quantification of oligosaccharides in diverse matrices, including food, beverages, and biopharmaceuticals. These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Analysis

HPLC is a versatile technique for the separation and quantification of maltooligosaccharides. This compound is used to calibrate the system and identify and quantify other oligosaccharides in a sample.

Quantitative Data Summary
ParameterValueReference
Linearity (R²) for Maltooligosaccharides ≥ 0.9914 - 0.9998[1][2][3]
Limit of Detection (LOD) 2.5–12.5 mg/L[2][3]
Limit of Quantification (LOQ) 12.0–30.0 mg/L
Intra-day Precision (RSD) 2.4%–9.4%
Inter-day Precision (RSD) 5.5%–12.1%
Recovery 86% - 119%
Experimental Protocol: HPLC-ELSD for Maltooligosaccharide Profiling

This protocol describes the analysis of maltooligosaccharides using an HPLC system coupled with an Evaporative Light Scattering Detector (ELSD).

1. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 15 to 2000 µg/mL.

2. Sample Preparation:

  • For liquid samples like beer, degas the sample and dilute it 20-fold with a mixture of water and acetonitrile (B52724) (1:1, v/v).

  • Filter the diluted sample through a 0.2 µm membrane filter before injection.

3. HPLC-ELSD Conditions:

  • Column: HALO Penta-HILIC, 4.6 × 150 mm, 2.7 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (A) and 35 mM ammonium (B1175870) formate, pH 3.75 (B).

  • Gradient:

    • 0–5 min: 18% B

    • 5–8 min: 18–35% B

    • 8–10 min: 35% B

    • 10–12 min: 35–18% B

    • 12–15 min: 18% B

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 10 °C.

  • Injection Volume: 4 µL.

  • ELSD Settings:

    • Evaporator Temperature: 40 °C

    • Nebulizer Temperature: 40 °C

    • Nitrogen Flow Rate: 1 standard liter per minute (slm)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound and other maltooligosaccharides in the sample by comparing their peak areas to the calibration curve.

Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standards (15-2000 µg/mL) HPLC_ELSD HPLC-ELSD Analysis Standard_Prep->HPLC_ELSD Sample_Prep Prepare Sample (e.g., Dilute and Filter) Sample_Prep->HPLC_ELSD Calibration Generate Calibration Curve HPLC_ELSD->Calibration Quantification Quantify Oligosaccharides Calibration->Quantification

Caption: Workflow for oligosaccharide analysis using HPLC-ELSD.

Size-Exclusion Chromatography (SEC) for Molecular Weight Determination

SEC separates molecules based on their size in solution. This compound, with a known molecular weight of 1152.9 g/mol , is used as a standard to create a calibration curve for determining the molecular weight of unknown carbohydrates.

Quantitative Data Summary
ParameterValueReference
Exclusion Range (Polymerization Degree) 1 to 49
Molecular Weight Range (Da) 180 - 7966
Experimental Protocol: Molecular Weight Estimation of Fructans

This protocol is optimized for determining the molecular weight distribution of agave fructans.

1. Standard Preparation:

  • Prepare a standard mixture containing this compound and other maltooligosaccharides (e.g., maltopentaose, maltohexaose) and fructans (e.g., 1-kestose, nystose) of known molecular weights.

  • Dissolve the standards in the mobile phase.

2. Sample Preparation:

  • Dissolve the agave fructan sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter.

3. HPLC-SEC Conditions:

  • Column: Appropriate for the molecular weight range of interest.

  • Mobile Phase: Tri-distilled water, pH adjusted to 5.4.

  • Flow Rate: 0.36 mL/min.

  • Column Temperature: 61.7 °C.

  • Detector: Refractive Index (RI) detector.

4. Data Analysis:

  • Inject the standard mixture and record the retention times for each standard.

  • Create a calibration curve by plotting the logarithm of the molecular weight (log MW) versus the retention time for the standards.

  • Inject the sample and determine its retention time.

  • Calculate the molecular weight of the sample using the calibration curve equation.

Logical Relationship for Molecular Weight Determination

cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_mw_determination Molecular Weight Determination Standards Inject Known MW Standards (including this compound) Retention_Times Record Retention Times Standards->Retention_Times Calibration_Curve Plot log(MW) vs. Retention Time Retention_Times->Calibration_Curve MW_Calculation Calculate MW from Calibration Curve Calibration_Curve->MW_Calculation Sample Inject Unknown Sample Sample_RT Determine Retention Time Sample->Sample_RT Sample_RT->MW_Calculation

Caption: Logic for determining molecular weight using SEC.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization. This compound is used as a standard for the identification and quantification of oligosaccharides.

Experimental Protocol: Oligosaccharide Profiling

This protocol is suitable for the analysis of maltooligosaccharides.

1. Standard Preparation:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of working standards by diluting the stock solution with deionized water.

2. Sample Preparation:

  • Samples should be diluted with deionized water to fall within the calibration range.

  • For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.

3. HPAE-PAD Conditions:

  • Column: Dionex CarboPac™ PA100 column with a corresponding guard column.

  • Mobile Phase:

    • Eluent A: 100 mM Sodium Hydroxide

    • Eluent B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate (B1210297)

  • Gradient: A sodium acetate gradient is typically used to elute oligosaccharides of increasing size. The specific gradient will depend on the complexity of the sample.

  • Flow Rate: 1.0 mL/min.

  • Detection: Pulsed Amperometry with a gold electrode using a standard quadruple-potential waveform.

4. Data Analysis:

  • Identify peaks in the sample chromatogram by comparing their retention times to that of the this compound standard.

  • Quantify the identified oligosaccharides using a calibration curve generated from the this compound standards.

Signaling Pathway Analogy: HPAE-PAD Separation and Detection

cluster_separation Anion-Exchange Separation cluster_detection Pulsed Amperometric Detection Injection Sample Injection Column Dionex CarboPac™ Column (High pH) Injection->Column Elution Gradient Elution (Increasing Acetate) Column->Elution Separated_Oligos Separated Oligosaccharides Elution->Separated_Oligos Gold_Electrode Gold Working Electrode Separated_Oligos->Gold_Electrode Oxidation Carbohydrate Oxidation (Signal Generation) Gold_Electrode->Oxidation Chromatogram Chromatogram Oxidation->Chromatogram

Caption: HPAE-PAD mechanism for carbohydrate analysis.

References

Application Notes and Protocols for Maltoheptaose Enzymatic Hydrolysis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic hydrolysis of maltoheptaose (B131047), a key substrate in the study of carbohydrate-active enzymes such as α-amylase and α-glucosidase. The following sections offer comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflows and underlying biochemical pathways.

Introduction

This compound, a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a valuable substrate for assessing the activity of various amylolytic enzymes. The enzymatic cleavage of this compound is a fundamental reaction in starch degradation and is of significant interest in fields ranging from food science to drug discovery, particularly in the development of inhibitors for enzymes like α-amylase as a therapeutic approach for managing diabetes. This document outlines two primary protocols for assaying this compound hydrolysis: a coupled-enzyme spectrophotometric assay and a direct chromogenic assay.

Data Presentation

Quantitative data from this compound hydrolysis assays should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Key Parameters of the Coupled-Enzyme Alpha-Amylase Assay

ParameterValueReference
SubstrateMaltopentaose Hydrate[1]
Enzymeα-Amylase[1]
Michaelis Constant (K*) for Maltopentaose0.48 mmol/L[1]
Detection Wavelength340 nm[1]
Assay TypeContinuous, Spectrophotometric[1]

*Note: While the provided reference uses Maltopentaose, the principle is directly applicable to this compound.

Table 2: Example IC50 Values for α-Amylase Inhibitors

InhibitorSubstrateIC50 (µM)Reference
AcarboseMaltoheptaoside2.37 ± 0.11
AcarboseAmylopectin3.71 ± 0.12
AcarboseAmylose2.08 ± 0.01
Epigallocatechin gallateAmylose20.41 ± 0.25
QuercetagetinAmylose30.15 ± 2.05

Experimental Protocols

Protocol 1: Coupled-Enzyme Spectrophotometric Assay for α-Amylase Activity

This method relies on a series of coupled enzymatic reactions to produce a quantifiable signal (NADPH) that is directly proportional to the α-amylase activity.

Principle

  • Hydrolysis of this compound: α-amylase hydrolyzes this compound into smaller oligosaccharides.

  • Hydrolysis of Oligosaccharides: α-Glucosidase further breaks down these oligosaccharides into D-glucose.

  • Phosphorylation of Glucose: Hexokinase phosphorylates D-glucose to glucose-6-phosphate (G6P) in the presence of ATP.

  • Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Materials

  • This compound

  • α-Amylase (sample)

  • α-Glucosidase

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP (Adenosine 5'-triphosphate)

  • NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 6.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Thermostatically controlled cuvette holder or microplate reader

Procedure

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a "coupling enzyme" mixture containing α-glucosidase, hexokinase, G6PDH, ATP, and NADP+ in the reaction buffer.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and equilibrate the temperature to 37°C.

    • In a cuvette or microplate well, combine the reaction buffer and the coupling enzyme mixture.

    • Add the this compound substrate solution to the mixture.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the α-amylase sample to the cuvette or well.

    • Immediately start monitoring the increase in absorbance at 340 nm over time.

    • The rate of NADPH formation, indicated by the linear increase in absorbance, is proportional to the α-amylase activity.

Diagram of the Coupled-Enzyme Assay Workflow

CoupledEnzymeAssay cluster_workflow Coupled-Enzyme Assay Workflow A Prepare Reagents (Substrate, Enzymes, Buffers) B Mix Reagents in Cuvette/Microplate A->B C Pre-incubate at 37°C B->C D Add α-Amylase Sample to Initiate Reaction C->D E Monitor Absorbance at 340 nm D->E F Calculate Enzyme Activity (Rate of NADPH formation) E->F

Caption: Workflow for the coupled-enzyme spectrophotometric assay.

Signaling Pathway for the Coupled-Enzyme Assay

CoupledEnzymePathway cluster_pathway Biochemical Pathway of the Coupled-Enzyme Assay This compound This compound Oligosaccharides Smaller Oligosaccharides This compound->Oligosaccharides α-Amylase Glucose D-Glucose Oligosaccharides->Glucose α-Glucosidase G6P Glucose-6-Phosphate Glucose->G6P Hexokinase, ATP NADPH NADPH (Absorbance at 340 nm) G6P->NADPH G6PDH, NADP+

Caption: The enzymatic cascade leading to a detectable signal.

Protocol 2: Direct Chromogenic Assay using a Modified Substrate

This method utilizes a chemically modified this compound substrate, such as p-nitrophenyl maltoheptaoside (pNPG7), which releases a chromogenic product upon enzymatic cleavage.

Principle

  • Substrate Cleavage: α-Amylase cleaves the blocked p-nitrophenyl maltoheptaoside substrate.

  • Instantaneous Hydrolysis: An excess of α-glucosidase in the reaction mixture immediately hydrolyzes the resulting p-nitrophenyl maltosaccharide (B1236274) fragment.

  • Chromophore Release: This final hydrolysis step releases free p-nitrophenol, which can be quantified spectrophotometrically after adjusting the pH.

Materials

  • Blocked p-nitrophenyl maltoheptaoside (BPNPG7) substrate

  • Thermostable α-glucosidase

  • α-Amylase (sample)

  • Assay Buffer (e.g., as provided in a commercial kit)

  • Stop Solution (e.g., Tris buffer, pH ~8.5)

  • Spectrophotometer

Procedure

  • Sample Preparation:

    • Dilute the sample containing α-amylase in the appropriate buffer.

  • Reaction Setup:

    • Pre-incubate aliquots of the diluted sample at a specified temperature (e.g., 40°C) for approximately 5 minutes.

    • Pre-incubate the substrate solution (containing BPNPG7 and α-glucosidase) at the same temperature.

  • Reaction Initiation and Incubation:

    • Add the pre-incubated substrate solution to the sample tubes to start the reaction.

    • Incubate the reaction mixture for a precise period (e.g., exactly 10 minutes) at the specified temperature.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding the stop solution. This also develops the color of the p-nitrophenolate ion.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) against a reagent blank.

Diagram of the Direct Chromogenic Assay Workflow

ChromogenicAssayWorkflow cluster_workflow Direct Chromogenic Assay Workflow A Prepare and Dilute α-Amylase Sample B Pre-incubate Sample and Substrate Solution A->B C Mix Sample and Substrate to Start Reaction B->C D Incubate for a Precise Time C->D E Add Stop Solution D->E F Measure Absorbance at 405 nm E->F

Caption: Workflow for the direct chromogenic assay.

Signaling Pathway for the Direct Chromogenic Assay

ChromogenicAssayPathway cluster_pathway Biochemical Pathway of the Direct Chromogenic Assay BPNPG7 Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7) Fragments p-Nitrophenyl Maltosaccharide Fragment BPNPG7->Fragments α-Amylase pNP p-Nitrophenol (Chromophore) Fragments->pNP α-Glucosidase (excess)

Caption: The enzymatic steps leading to chromophore release.

Concluding Remarks

The choice of assay for this compound hydrolysis will depend on the specific research question, available equipment, and desired throughput. The coupled-enzyme assay is suitable for continuous monitoring of enzyme kinetics, while the direct chromogenic assay is often employed in endpoint assays and high-throughput screening formats. For studies focused on identifying and characterizing inhibitors, direct detection of hydrolysis products by chromatographic methods can also be a valuable, albeit lower-throughput, approach. Careful adherence to the detailed protocols and systematic data presentation are crucial for obtaining reliable and reproducible results in the study of this compound-hydrolyzing enzymes.

References

Troubleshooting & Optimization

removing contaminating oligosaccharides from maltoheptaose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting the removal of contaminating oligosaccharides from maltoheptaose (B131047) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminating oligosaccharides in commercial this compound preparations?

A1: Commercial this compound, a linear oligosaccharide consisting of seven glucose units, is often produced by the enzymatic hydrolysis of starch.[1] This process can result in a mixture of maltooligosaccharides with varying degrees of polymerization (DP). Therefore, the most common contaminants are shorter-chain oligosaccharides (DP < 7, such as maltotriose, maltotetraose, maltopentaose (B1148383), and maltohexaose) and, to a lesser extent, longer-chain oligosaccharides (DP > 7). Some commercial preparations may have a purity of ≥80% or even lower, making purification necessary for sensitive applications.[2][3]

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for purifying this compound and other oligosaccharides are based on chromatography.[4] Key techniques include:

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[5] Larger molecules elute first, making it effective for separating this compound from smaller or larger contaminating oligosaccharides.

  • Activated Charcoal Chromatography: This technique separates carbohydrates based on adsorption. Oligosaccharides are adsorbed onto the activated carbon and then selectively eluted using an increasing gradient of an organic solvent, typically ethanol (B145695). This method is also effective for desalting samples.

  • High-Performance Liquid Chromatography (HPLC): Techniques like hydrophilic interaction liquid chromatography (HILIC) or using amino-bonded columns can provide high-resolution separation of oligosaccharide isomers and chains of different lengths.

Q3: How can I assess the purity of my this compound sample after purification?

A3: Purity assessment is critical to confirm the success of the purification process. Common analytical techniques include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the quantitative analysis of carbohydrates.

  • High-Performance Liquid Chromatography (HPLC): Using a refractive index (RI) detector or evaporative light scattering detector (ELSD) can effectively quantify the purity of the collected fractions.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can confirm the molecular weight of the purified this compound and identify any remaining impurities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution in Size-Exclusion Chromatography (SEC) 1. Incorrect Column Choice: The fractionation range of the SEC column is not appropriate for the size of this compound and its contaminants.2. Sample Volume Too Large: Applying a sample volume that is too large leads to band broadening and overlapping peaks.3. Flow Rate Too High: A high flow rate reduces the interaction time with the stationary phase, leading to poor separation.4. Column Degradation: The column bed has compacted or fouled, creating channels and reducing separation efficiency.1. Select a column with a fractionation range suitable for small oligosaccharides (e.g., around 1-5 kDa).2. Keep the sample volume to less than 2-5% of the total column volume for optimal resolution.3. Reduce the flow rate to allow for proper diffusion into and out of the stationary phase pores.4. Wash the column according to the manufacturer's instructions. If performance does not improve, the column may need to be repacked or replaced.
Low Recovery from Activated Charcoal Chromatography 1. Irreversible Adsorption: The this compound is too strongly bound to the activated carbon and does not elute under the current conditions.2. Inappropriate Elution Gradient: The ethanol concentration is not optimal to desorb the target oligosaccharide while leaving contaminants behind.3. Sample Loss During Preparation: Physical or chemical losses can occur during sample handling and cleanup steps.1. Try a higher concentration of ethanol (e.g., up to 50%) for elution. Adding a small amount of a modifier like acetic acid may also help.2. Optimize the ethanol gradient. Use a shallow gradient (e.g., step-wise increases of 5% ethanol) to carefully elute fractions.3. Use an internal standard to track and correct for sample losses throughout the purification process.
Extra or Unexpected Peaks in HPLC Analysis 1. Sample Contamination: The sample may contain impurities other than oligosaccharides (e.g., proteins, salts) that are detected by the system.2. Oligosaccharide Degradation: Acidic conditions or high temperatures during sample preparation can cause hydrolysis of glycosidic bonds, creating smaller fragments.3. Column Fouling: The analytical column or guard column is contaminated from previous injections.1. Perform a sample cleanup step before injection, such as solid-phase extraction (SPE) or filtration.2. Ensure all sample preparation steps are performed under neutral pH and moderate temperature conditions whenever possible.3. Implement a rigorous column washing protocol between runs. Use a guard column to protect the analytical column from strongly retained impurities.

Data Presentation

Table 1: Comparison of Typical Performance for this compound Purification Methods.

Purification MethodPrincipleTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Size-Exclusion Chromatography (SEC) Separation by molecular size>95%85-95%Mild conditions, good for separating by DPLimited sample volume, potential for dilution
Activated Charcoal Chromatography Adsorption and differential elution>90%75-98%High capacity, also removes saltsCan have irreversible adsorption, requires organic solvents
Preparative HPLC (HILIC) Hydrophilic interaction>99%70-90%Very high resolution, can separate isomersLower capacity, complex method development

Experimental Protocols

Protocol: Purification of this compound using Size-Exclusion Chromatography (SEC)

This protocol outlines a general procedure for purifying this compound from smaller and larger oligosaccharide contaminants.

1. Materials and Equipment:

  • Crude this compound sample

  • SEC column with a fractionation range suitable for 1-5 kDa (e.g., Bio-Gel P-2, Sephadex G-25)

  • Chromatography system (e.g., FPLC, HPLC) or gravity-flow setup

  • Mobile Phase: Deionized, degassed water

  • Fraction collector

  • Refractive Index (RI) detector or means for offline analysis (e.g., HPAEC-PAD)

2. Procedure:

  • Column Preparation: Equilibrate the SEC column with at least two column volumes (CVs) of the mobile phase (deionized water) at the desired flow rate (e.g., 0.5 mL/min for an analytical-scale column).

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase to a high concentration (e.g., 50-100 mg/mL). Filter the sample through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject a small volume of the prepared sample onto the column. The volume should ideally be 1-2% of the total column volume to ensure high resolution.

  • Elution and Fractionation: Elute the sample with the mobile phase. Since SEC separates by size, larger molecules elute first. You will observe a series of peaks corresponding to oligosaccharides of different degrees of polymerization. This compound (DP7) will elute after any larger contaminants but before smaller ones like maltohexaose (B131044) (DP6) and maltopentaose (DP5).

  • Fraction Collection: Collect fractions throughout the elution process. The size of the fractions will depend on the peak widths and desired purity.

  • Purity Analysis: Analyze the collected fractions using an appropriate method (e.g., HPLC, HPAEC-PAD, or MS) to identify the fractions containing high-purity this compound.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified this compound as a powder.

Visualizations

G cluster_0 Purification Workflow A Crude this compound Sample (Mixture of DPs) B Sample Preparation (Dissolve & Filter) A->B C Chromatographic Separation (e.g., Size-Exclusion) B->C D Fraction Collection C->D E Purity Analysis of Fractions (e.g., HPLC) D->E F Pool High-Purity Fractions E->F Identify Pure Fractions G Lyophilization F->G H Pure this compound (DP7) G->H G Start Poor Separation Observed Q1 Is sample volume < 2% of CV? Start->Q1 A1_No Reduce Sample Volume Q1->A1_No No Q2 Is flow rate optimized? Q1->Q2 Yes A1_Yes Yes A1_No->Q2 A2_No Decrease Flow Rate Q2->A2_No No Q3 Is column media appropriate for DP7 separation? Q2->Q3 Yes A2_Yes Yes A2_No->Q3 A3_No Select Column with Appropriate MW Range Q3->A3_No No End Check for Column Fouling or Degradation Q3->End Yes A3_Yes Yes

References

improving maltoheptaose solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of maltoheptaose (B131047) for experimental use.

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound. This guide provides systematic steps to identify and resolve these issues.

Issue: this compound is not dissolving or is dissolving slowly.

Possible CauseSuggested Solution
Insufficient Solvent Volume Ensure the volume of the solvent is adequate for the amount of this compound being dissolved. Refer to the solubility data table below.
Low Temperature Gently warm the solution. For many carbohydrates, solubility increases with temperature.[1] For aqueous solutions, consider heating to 30-40°C. Avoid excessive heat to prevent potential degradation.
Inadequate Agitation Vortex or stir the solution consistently until the solid is fully dissolved.[1] For larger volumes, use a magnetic stirrer.
Incorrect Solvent Verify that the chosen solvent is appropriate for this compound. Water, DMSO, and DMF are common solvents.[2][3]
Compound Purity Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.[4]

Issue: Precipitate forms after the this compound has dissolved.

Possible CauseSuggested Solution
Solution Supersaturation The initial concentration may be too high. Try preparing a more dilute solution. If a higher concentration is necessary, prepare it at a slightly elevated temperature and maintain that temperature during use.
Change in Temperature A decrease in temperature can cause precipitation from a saturated solution. If the experiment allows, maintain a constant, slightly elevated temperature.
Solvent Evaporation Keep the container tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
Interaction with Other Components Other components in your experimental buffer or medium could be causing the this compound to precipitate. Test the solubility of this compound in the final buffer system before preparing a large batch.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: The best solvent depends on your experimental requirements.

  • Water: this compound is soluble in water. One source indicates a solubility of at least 250 mg/mL in water. Another suggests a solubility of 50 mg/mL in water, resulting in a clear, colorless solution.

  • Organic Solvents: this compound is also soluble in organic solvents like DMSO and dimethylformamide (DMF), with a solubility of approximately 20 mg/mL in both.

  • Aqueous Buffers: The solubility in aqueous buffers can be lower. For instance, the solubility in PBS (pH 7.2) is approximately 2 mg/mL.

Q2: How can I prepare a concentrated stock solution of this compound?

A2: To prepare a concentrated stock solution, consider using DMSO or DMF, where the solubility is around 20 mg/mL. If using an aqueous buffer is necessary, you may be limited to a lower concentration. For aqueous solutions, it is recommended to prepare them fresh.

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness can indicate incomplete dissolution or the presence of insoluble impurities. Try the following:

  • Continue to vortex or stir the solution.

  • Gently warm the solution.

  • If the cloudiness persists, consider filtering the solution through a 0.22 µm filter to remove any undissolved particles, especially before use in cell-based assays or other sensitive applications.

Q4: For how long can I store a this compound solution?

A4: The stability of this compound in solution depends on the solvent and storage conditions.

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.

  • Organic stock solutions (in DMSO or DMF): When stored at -80°C, stock solutions can be stable for up to 6 months. At -20°C, they should be used within 1 month. It is advisable to protect the solutions from light. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water≥ 250 mg/mL
Water50 mg/mL (clear, colorless solution)
DMSO~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
PBS (pH 7.2)~2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent (DMSO or DMF)

  • Weighing: Accurately weigh the desired amount of crystalline this compound in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 20 mg/mL solution, add 1 mL of solvent for every 20 mg of this compound).

  • Dissolution: Vortex the tube vigorously. Gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution. Ensure the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of a this compound Solution in an Aqueous Buffer (e.g., PBS)

  • Weighing: Weigh the required amount of this compound in a sterile container.

  • Buffer Addition: Add the desired volume of sterile PBS (pH 7.2) to the this compound. Note that the solubility will be significantly lower than in organic solvents (approx. 2 mg/mL).

  • Dissolution: Stir or vortex the mixture until the this compound is fully dissolved. Gentle warming can be used if necessary.

  • Sterilization (Optional): If required for your experiment, sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Usage: Use the freshly prepared aqueous solution immediately or within 24 hours.

Visualizations

experimental_workflow Workflow for Preparing this compound Solutions start Start: Need this compound Solution choose_solvent Choose Solvent (Water, Buffer, DMSO, DMF) start->choose_solvent weigh Weigh this compound choose_solvent->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve (Vortex/Stir, Gentle Heat) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution troubleshoot Troubleshoot (See Guide) check_dissolution->troubleshoot No prepare_fresh Prepare Fresh for Aqueous Use check_dissolution->prepare_fresh Yes (Aqueous) store Aliquot and Store (-20°C or -80°C for Organic Stocks) check_dissolution->store Yes (Organic) troubleshoot->dissolve end_exp Use in Experiment prepare_fresh->end_exp store->end_exp logical_relationships Factors Affecting this compound Solubility solubility This compound Solubility solvent Solvent Choice (Water > Organic > Buffer) solvent->solubility temperature Temperature temperature->solubility agitation Agitation (Stirring/Vortexing) agitation->solubility concentration Concentration concentration->solubility purity Purity of this compound purity->solubility

References

Optimizing α-Amylase Assays with Maltoheptaose: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing α-amylase assays using maltoheptaose (B131047) as a substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a preferred substrate for α-amylase kinetic studies?

A1: this compound is a well-defined oligosaccharide with a known molecular structure and weight. This specificity allows for more reproducible and precise kinetic studies compared to complex polysaccharides like starch, which can vary in structure, molecular weight, and purity.[1] Using a defined substrate like this compound is crucial for obtaining reliable kinetic parameters such as Kcat and Km.

Q2: What is the principle behind the common continuous spectrophotometric assay for α-amylase using this compound?

A2: The most common method is a coupled enzymatic assay. Here's the breakdown of the reaction sequence:

  • α-Amylase Action: α-amylase hydrolyzes this compound into smaller oligosaccharides, such as maltose (B56501) and maltotriose.[2][3]

  • α-Glucosidase Activity: α-glucosidase further breaks down these oligosaccharides into D-glucose.[2][3]

  • Phosphorylation: Hexokinase phosphorylates D-glucose to glucose-6-phosphate (G6P) in the presence of ATP.

  • Oxidation and Detection: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which is coupled with the reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to the α-amylase activity and can be monitored by measuring the increase in absorbance at 340 nm.

Q3: What are the key parameters to consider when setting up the assay?

A3: Several factors can influence the outcome of your α-amylase assay. These include pH, temperature, substrate concentration, enzyme concentration, and the presence of inhibitors or activators. For instance, many α-amylase assays are performed at a pH of around 7.0-7.15 and a temperature of 37°C. Heavy metal ions like copper and lead can act as strong inhibitors.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low enzyme activity 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Presence of inhibitors in the sample. 4. Incorrect reagent preparation.1. Use a fresh enzyme stock. Confirm enzyme activity with a positive control. 2. Verify the pH of your buffer and the temperature of the incubator/spectrophotometer. Optimal conditions can vary depending on the source of the α-amylase. 3. Prepare samples to minimize potential inhibitors. Consider dialysis or buffer exchange for your sample. 4. Double-check the concentrations and stability of all reagents, especially the coupling enzymes and cofactors (ATP, NADP+).
High background signal (high initial absorbance) 1. Contamination of reagents with glucose. 2. Endogenous glucose in the sample.1. Use high-purity reagents. Prepare fresh buffers. 2. Pre-incubate the sample with the reaction mixture (excluding the substrate) to consume any endogenous glucose before initiating the reaction with this compound.
Non-linear reaction rate 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Ensure the substrate concentration is not limiting. The reaction rate should be measured during the initial linear phase. 2. Check the stability of your α-amylase at the assay temperature and pH over the time course of the experiment. 3. Dilute the enzyme sample to ensure the reaction proceeds at a steady state.
Precipitate formation in the reaction mixture 1. High concentration of starch-like substrates (if used as a control). 2. High protein concentration in the sample.1. If using starch, ensure it is fully solubilized. Consider using a more soluble, defined oligosaccharide like this compound. 2. Dilute the sample or centrifuge to remove any precipitated protein before measuring absorbance.

Quantitative Data Summary

Table 1: Key Parameters for α-Amylase Assay using Malto-oligosaccharide Substrates

Parameter Value Substrate Reference
Michaelis Constant (Km)0.48 mmol/LMaltopentaose
Detection Wavelength340 nmMaltopentaose/Maltoheptaose (coupled assay)
Molar Extinction Coefficient of NADPH6.22 mM⁻¹ cm⁻¹-
Typical Assay pH7.0 - 7.15Maltopentaose/Blocked Maltoheptaoside
Typical Assay Temperature37°CMaltopentaose/Blocked Maltoheptaoside

Experimental Protocols

NADP-Coupled Continuous Enzymatic Assay for α-Amylase

This protocol is based on a coupled-enzyme system where the hydrolysis of this compound is linked to the production of NADPH.

Materials:

  • Reagent 1 (R1):

    • HEPES Buffer (100 mM, pH 7.0)

    • This compound (concentration to be optimized, e.g., 10 mM)

    • α-Glucosidase (≥ 20 U/mL)

    • ATP (2.5 mM)

    • NADP+ (2.0 mM)

    • Magnesium Chloride (MgCl₂) (5.0 mM)

    • Sodium Azide (0.05% w/v)

  • Reagent 2 (R2):

    • HEPES Buffer (100 mM, pH 7.0)

    • Hexokinase (≥ 40 U/mL)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) (≥ 40 U/mL)

    • Sodium Azide (0.05% w/v)

  • Sample: α-amylase solution (e.g., in serum, plasma, saliva, or purified enzyme preparation).

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 37°C.

  • Reaction Mixture Preparation: In a microplate well or cuvette, mix 200 µL of Reagent 1 with 50 µL of Reagent 2.

  • Pre-incubation: Incubate the reaction mixture for 5 minutes at 37°C. This allows the temperature to equilibrate and helps to consume any residual glucose in the reagents.

  • Reaction Initiation: Add 10 µL of the α-amylase sample to the reaction mixture.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Calculation of Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. The α-amylase activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Visualizations

AssayWorkflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis R1 Reagent 1 (this compound, α-Glucosidase, ATP, NADP+) Mix Mix R1 and R2 R1->Mix R2 Reagent 2 (Hexokinase, G6PDH) R2->Mix Sample α-Amylase Sample AddSample Add α-Amylase Sample Sample->AddSample PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->AddSample Measure Measure Absorbance at 340 nm (kinetic) AddSample->Measure Calculate Calculate ΔA/min Measure->Calculate Activity Determine α-Amylase Activity Calculate->Activity

Caption: Experimental workflow for the coupled enzymatic α-amylase assay.

SignalingPathway sub This compound amylase α-Amylase sub->amylase products Maltose + Maltotriose amylase->products glucosidase α-Glucosidase products->glucosidase glucose D-Glucose glucosidase->glucose hexokinase Hexokinase glucose->hexokinase g6p Glucose-6-Phosphate hexokinase->g6p adp ADP hexokinase->adp g6pdh G6PDH g6p->g6pdh nadph NADPH (Abs @ 340 nm) g6pdh->nadph nadp NADP+ nadp->g6pdh atp ATP atp->hexokinase

Caption: Signaling pathway of the coupled enzymatic assay for α-amylase.

References

Technical Support Center: Maltoheptaose HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of maltoheptaose (B131047), with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2][3][4][5] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between this compound and other closely eluting oligosaccharides or impurities. Peak tailing is often quantified by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 typically indicates tailing.

Q2: What are the most common causes of peak tailing when analyzing this compound using HILIC?

A2: Peak tailing in the HILIC analysis of neutral oligosaccharides like this compound can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column frit or packing material can lead to distorted peak shapes. A void at the column inlet can also cause peak tailing.

  • Inappropriate Mobile Phase Conditions: Incorrect mobile phase composition, particularly the organic solvent to aqueous buffer ratio, can affect the hydration layer on the stationary phase and lead to poor peak shape. While this compound is neutral, the pH and buffer concentration of the mobile phase can influence the charge characteristics of the stationary phase, indirectly affecting peak symmetry.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and tailing.

  • Extra-column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and result in tailing peaks.

Q3: Can temperature affect the peak shape of this compound?

A3: Yes, column temperature is an important parameter in HILIC. For carbohydrates, increasing the column temperature can help to merge the peaks of different anomeric forms, resulting in sharper, more symmetrical peaks. However, the effect of temperature on retention in HILIC can be complex. Generally, for partitioning mechanisms, retention decreases with increasing temperature. It is advisable to optimize the column temperature, typically in the range of 30-60°C, to achieve the best peak shape and resolution.

Troubleshooting Guide for Peak Tailing in this compound HPLC

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial System and Method Verification
  • Question: Is the peak tailing observed for all peaks or just the this compound peak?

    • All Peaks: If all peaks in the chromatogram are tailing, the issue is likely related to the system, such as a void in the column, a partially blocked frit, or extra-column volume.

    • This compound Peak Only: If only the this compound peak is tailing, the problem is more likely related to chemical interactions between the analyte and the stationary phase or a co-eluting impurity.

Step 2: Column and Stationary Phase Issues
  • Question: Are you using the appropriate column for this compound analysis?

    • Action: For HILIC analysis of oligosaccharides, amide-based columns (e.g., aminopropyl-silica) are commonly used. Ensure your column is in good condition and has not exceeded its recommended lifetime.

  • Question: Could the column be contaminated or have a void?

    • Action:

      • Flush the column with a strong solvent (e.g., high aqueous content in the mobile phase, following the manufacturer's recommendations).

      • If a guard column is used, replace it.

      • If a void is suspected, you can try reversing and washing the column (check the manufacturer's instructions first).

      • As a last resort, replace the analytical column.

Step 3: Mobile Phase and Sample Diluent Optimization
  • Question: Is your mobile phase composition optimized?

    • Action: In HILIC, the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical. Ensure the mobile phase is well-mixed and degassed. Small variations in the aqueous component can significantly impact retention and peak shape.

  • Question: Is the buffer concentration appropriate?

    • Action: While this compound is neutral, buffer ions can interact with the stationary phase. A typical starting point for buffer concentration (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is 10-20 mM. Higher concentrations can sometimes lead to peak shape issues.

  • Question: Is your sample diluent compatible with the mobile phase?

    • Action: The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion. Dissolving the sample in a solvent with a higher aqueous content than the mobile phase can lead to poor peak shape.

Step 4: Injection and Loading
  • Question: Are you overloading the column?

    • Action: Prepare a series of dilutions of your this compound standard and inject them. If the peak shape improves with lower concentrations, you are likely experiencing mass overload. Reduce the sample concentration or injection volume.

Data Presentation

The following table provides illustrative data on how mobile phase parameters can influence the peak asymmetry of this compound. This data is based on general trends observed for neutral oligosaccharides in HILIC and should be used as a guide for method development.

ParameterCondition 1Condition 2Condition 3Expected Outcome on Peak Asymmetry (As)
Mobile Phase pH 4.56.07.5Minimal change for neutral this compound, but can affect silica (B1680970) surface charge. Optimal peak shape often found in the mid-pH range.
Buffer Concentration 5 mM20 mM50 mMLower concentrations (e.g., 10-20 mM) are generally preferred. Higher concentrations can sometimes lead to broader peaks.
Column Temperature 30 °C45 °C60 °CIncreasing temperature often improves peak symmetry by promoting the interconversion of anomers, leading to sharper peaks.

Experimental Protocols

Detailed Methodology for this compound Analysis by HILIC-CAD

This protocol describes a general method for the analysis of this compound using HILIC with Charged Aerosol Detection (CAD).

1. Materials and Reagents:

2. Instrument and Column:

  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

  • Amide-HILIC column (e.g., 4.6 x 250 mm, 3.5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 6.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-20 min: Linear gradient from 80% to 50% B

    • 20-25 min: Hold at 50% B

    • 25.1-30 min: Return to 80% B and equilibrate

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 40 °C

    • Gas Flow: As per manufacturer's recommendation

5. Sample Preparation:

  • Prepare a stock solution of this compound in the initial mobile phase (80% acetonitrile in 10 mM ammonium acetate, pH 6.0).

  • Prepare working standards by diluting the stock solution with the initial mobile phase.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow cluster_systemic Systemic Troubleshooting cluster_analyte Analyte-Specific Troubleshooting start Peak Tailing Observed q1 Tailing on all peaks? start->q1 a1_yes Systemic Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No check_connections Check for leaks and extra-column volume a1_yes->check_connections check_column_chem Verify column chemistry and condition a1_no->check_column_chem check_frit Inspect/replace column frit check_connections->check_frit check_column_void Check for column void check_frit->check_column_void end_point Peak Shape Improved check_column_void->end_point optimize_mp Optimize mobile phase (ACN/water ratio, buffer) check_column_chem->optimize_mp check_sample Check sample diluent and concentration optimize_mp->check_sample check_sample->end_point

Caption: A workflow diagram for troubleshooting peak tailing in HPLC.

Peak_Tailing_Mechanism cluster_column Stationary Phase stationary_phase Silica Particle Primary Interaction Site (Amide Phase) Secondary Interaction Site (Silanol Group) elution Symmetrical Peak stationary_phase:f0->elution Normal Elution tailing_elution Tailing Peak stationary_phase:f1->tailing_elution Delayed Elution maltoheptaose_ideal This compound (Ideal Interaction) maltoheptaose_ideal->stationary_phase:f0 Desired HILIC Partitioning maltoheptaose_tailing This compound (Secondary Interaction) maltoheptaose_tailing->stationary_phase:f1 Strong Adsorption

Caption: Chemical interactions leading to peak tailing in HILIC.

References

Technical Support Center: Preventing Degradation of Maltoheptaose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and storage of maltoheptaose (B131047) in solution. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a primary concern?

This compound is a linear oligosaccharide composed of seven α-1,4 linked D-glucose units. Its stability in aqueous solutions is critical as it is frequently used as a substrate for enzymes such as α-amylase, a standard for chromatographic analysis, and in various biochemical assays. Degradation of this compound can lead to inaccurate experimental results, decreased enzymatic activity, and poor reproducibility.

Q2: What are the main pathways through which this compound degrades in solution?

The primary degradation pathways for this compound in an aqueous environment are:

  • Hydrolysis: This is the most common degradation route, involving the cleavage of the α-1,4-glycosidic bonds that link the glucose units. This process can be catalyzed by acids, bases, or enzymes (amylases), resulting in the formation of smaller maltooligosaccharides (e.g., maltohexaose, maltopentaose, maltose) and glucose.

  • Enzymatic Degradation: Contamination of solutions with amylolytic enzymes, often from microbial sources, can rapidly hydrolyze this compound.

  • Maillard Reaction: In the presence of amino acids or proteins, this compound, as a reducing sugar, can undergo this non-enzymatic browning reaction, especially when heated. This can lead to discoloration and the formation of complex byproducts.

  • Caramelization: At high temperatures, typically above 110°C, this compound can undergo caramelization, a form of thermal decomposition, which also results in browning and the generation of various other compounds.[1][2][3]

Q3: What are the optimal storage conditions for aqueous solutions of this compound?

To minimize degradation, aqueous solutions of this compound should be:

  • Stored at low temperatures: For short-term storage (up to a few days), 4°C is recommended. For longer-term storage, freezing the solution at -20°C or -80°C is advisable. It is best to store in aliquots to avoid repeated freeze-thaw cycles.

  • Maintained at a neutral pH: this compound is most stable in solutions with a pH close to neutral (pH 6-7). Acidic conditions, in particular, accelerate hydrolysis.

  • Sterile: To prevent enzymatic degradation from microbial contamination, it is crucial to prepare solutions using sterile water and buffers, and to filter-sterilize the final solution through a 0.22 µm filter before storage.

  • Protected from light: While less critical than temperature and pH, protecting the solution from light can help prevent any potential photo-degradation over long-term storage.

Q4: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor in the stability of this compound.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the glycosidic bonds is a significant degradation pathway. The rate of hydrolysis increases as the pH decreases. For instance, a non-reducing this compound derivative showed significant decomposition at pH 2 at elevated temperatures.[4]

  • Neutral Conditions (pH 6-7): this compound exhibits its highest stability in this pH range.

  • Alkaline Conditions (pH > 8): While generally more stable against hydrolysis than in acidic conditions, alkaline pH can promote other degradation reactions like the Maillard reaction if amino compounds are present.

Q5: Can I autoclave a solution containing this compound?

No, it is not recommended to autoclave solutions containing this compound. The high temperatures and pressures of autoclaving will cause significant thermal degradation, including caramelization and hydrolysis, leading to a substantial loss of the intact this compound.[1] Filter sterilization using a 0.22 µm filter is the appropriate method for sterilizing this compound solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration over time in stored solutions. 1. Hydrolysis: The solution may be too acidic or stored at too high a temperature. 2. Enzymatic Degradation: The solution may be contaminated with microbes that produce amylases.1. Ensure the pH of the solution is between 6 and 7. Store aliquots at -20°C or -80°C. 2. Prepare solutions with sterile water/buffers and filter-sterilize through a 0.22 µm filter.
Appearance of smaller oligosaccharides (e.g., maltose, glucose) in analysis. Hydrolysis: This is a clear indication that the this compound is breaking down.Review the pH and storage temperature of your solution. If using an acidic buffer for your experiment, prepare the this compound solution fresh and use it immediately.
Browning or yellowing of the this compound solution. 1. Maillard Reaction: Occurs if the solution contains amino acids or proteins and has been heated. 2. Caramelization: Results from exposing the solution to high temperatures.1. Avoid heating this compound solutions in the presence of amino compounds. If heating is necessary, minimize the time and temperature. 2. Do not autoclave or expose the solution to temperatures above 110°C.
Inconsistent results in enzymatic assays using this compound as a substrate. Substrate Degradation: The concentration of intact this compound may be lower than expected, or the presence of degradation products may be interfering with the assay.Always use freshly prepared or properly stored (frozen, sterile, neutral pH) this compound solutions for your assays. Quantify the this compound concentration of your stock solution before use.

Experimental Protocols

Protocol 1: Preparation and Storage of a Sterile this compound Stock Solution

Objective: To prepare a stable, sterile stock solution of this compound for use in biochemical and cellular assays.

Materials:

  • This compound (high purity)

  • High-purity, sterile water (e.g., Type I water)

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the this compound in the appropriate volume of sterile, high-purity water to achieve the desired stock concentration. Gently vortex or swirl to dissolve completely.

  • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter the solution directly into sterile cryogenic vials or conical tubes.

  • Aliquot the solution into appropriate working volumes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • For short-term storage (up to a few days), store the aliquots at 4°C. For long-term storage, store at -20°C or -80°C.

Protocol 2: Monitoring this compound Degradation using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Objective: To quantify the concentration of this compound and its degradation products in an aqueous solution.

Instrumentation and Columns:

  • A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • An anion-exchange column suitable for carbohydrate analysis (e.g., a Dionex CarboPac series column).

Reagents:

  • High-purity deionized water (18.2 MΩ·cm)

  • 50% (w/w) NaOH solution

  • Sodium acetate (B1210297) (for gradient elution)

  • This compound and other maltooligosaccharide standards (for calibration)

Procedure:

  • Eluent Preparation: Prepare the mobile phase by diluting the 50% NaOH solution and sodium acetate with high-purity deionized water to the desired concentrations (e.g., 100 mM NaOH as a starting eluent). Degas the eluents before use.

  • Standard Preparation: Prepare a series of calibration standards of this compound and its expected degradation products (e.g., glucose, maltose, maltotriose) in high-purity water.

  • Sample Preparation: Dilute the this compound solution to be tested with high-purity water to fall within the calibration range. Filter the diluted sample through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Set up a suitable gradient elution program to separate the maltooligosaccharides. A common approach is to use a sodium hydroxide (B78521) eluent with an increasing sodium acetate gradient.

    • Set the flow rate (typically 0.5 - 1.5 mL/min) and column temperature (e.g., 30°C).

    • Program the pulsed amperometric detector with an appropriate waveform for carbohydrate detection.

  • Analysis: Inject the standards and the sample onto the HPAEC-PAD system.

  • Quantification: Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and peak areas to the calibration standards.

Data Presentation

Table 1: Stability of a Non-Reducing this compound Derivative (N-G7) under Various Conditions

pHTemperature (°C)Incubation Time (h)Decomposition (%)
260248.73
2100470.76
4-10100Not specified< 10

Data adapted from a study on a non-reducing this compound derivative, which is expected to have higher stability than standard this compound but provides a useful reference for pH effects.

Table 2: Hydrolysis Rate Constants (k) for Maltooligosaccharides in Subcritical Water at 10 MPa

MaltooligosaccharideTemperature (°C)k (s⁻¹)
Maltotriose2000.0035
2600.11
Maltotetraose2000.0053
2600.17
Maltopentaose2000.0071
2600.22
Maltohexaose2000.0089
2600.28

This data is from studies conducted at very high temperatures and pressures and indicates the relative stability of different maltooligosaccharides under these extreme conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep Dissolve this compound in Sterile Water filter 0.22 µm Filter Sterilization prep->filter aliquot Aliquot into Sterile Vials filter->aliquot short_term Short-term (4°C) aliquot->short_term for immediate use long_term Long-term (-20°C / -80°C) aliquot->long_term for archiving hpaec_pad HPAEC-PAD Analysis short_term->hpaec_pad long_term->hpaec_pad data Quantify Degradation Products hpaec_pad->data

Caption: Workflow for the preparation, storage, and stability analysis of this compound solutions.

degradation_pathways This compound This compound smaller_oligos Smaller Maltooligosaccharides (e.g., Maltohexaose, Maltose) This compound->smaller_oligos Hydrolysis (Acid, Base, Enzymes) maillard_products Maillard Reaction Products This compound->maillard_products + Amino Acids + Heat caramel_products Caramelization Products This compound->caramel_products High Heat glucose Glucose smaller_oligos->glucose Further Hydrolysis

Caption: Primary degradation pathways of this compound in aqueous solutions.

References

Technical Support Center: Maltoheptaose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maltoheptaose (B131047) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is consistently low. What are the most common causes?

A1: Low yields in this compound synthesis can be attributed to several factors depending on the synthetic approach (chemical or enzymatic).

  • For Chemical Synthesis (e.g., Cyclodextrin (B1172386) Ring-Opening):

    • Incomplete Reaction: The ring-opening of the cyclodextrin precursor may not have gone to completion.

    • Side Reactions: Competing hydrolysis or rearrangement reactions can lead to a mixture of undesired oligosaccharides.[1]

    • Suboptimal Catalyst: The choice and amount of catalyst (e.g., ferric chloride) can significantly impact the yield.[1]

    • Purification Losses: Separation of this compound from other maltooligosaccharides and starting material can be challenging and lead to significant product loss.[1]

  • For Enzymatic Synthesis (e.g., Starch or Cyclodextrin Hydrolysis):

    • Incorrect Enzyme Choice: The specificity of the amylase used is crucial. Some enzymes produce a broad range of maltooligosaccharides, leading to a low proportion of the desired this compound.[2][3]

    • Suboptimal Reaction Conditions: Factors such as pH, temperature, enzyme concentration, and substrate concentration need to be optimized for the specific enzyme being used.

    • Enzyme Inhibition: The product, this compound, or other components in the reaction mixture could be inhibiting the enzyme.

    • Substrate Solubility: Poor solubility of the substrate (e.g., starch, cyclodextrin) can limit the reaction rate.

Q2: I am getting a mixture of different maltooligosaccharides instead of pure this compound. How can I improve the product specificity?

A2: Achieving high specificity for this compound is a common challenge.

  • In Chemical Synthesis: This is inherently difficult due to the nature of the reactions. Careful control of reaction time and temperature can help, but chromatographic purification is almost always necessary to isolate the desired product.

  • In Enzymatic Synthesis: The key is to select an enzyme with high product specificity. For example, cyclodextrinase from Thermococcus sp. B1001 has been shown to produce this compound as the major product (94.55%) from β-cyclodextrin. Using maltooligosaccharide-forming amylases with a preference for producing G7 is also a viable strategy.

Q3: What are the best purification methods for isolating this compound?

A3: The choice of purification method depends on the scale of the synthesis and the impurities present.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating maltooligosaccharides based on their size. It is often used for obtaining high-purity this compound, especially at the analytical and semi-preparative scales.

  • Recrystallization: For peracetylated this compound, successive recrystallizations from solvents like ethanol (B145695) can be effective in improving purity.

  • Size-Exclusion Chromatography: This method separates molecules based on their size and can be used to separate this compound from smaller or larger oligosaccharides.

  • Activated Charcoal and Resins: These can be used to remove colored impurities and other non-carbohydrate byproducts.

Troubleshooting Guides

Guide 1: Low Yield in Chemical Synthesis via Cyclodextrin Ring-Opening

This guide provides a systematic approach to troubleshooting low yields when synthesizing this compound from β-cyclodextrin.

Troubleshooting Workflow for Low Yield in Chemical Synthesis

G start Low this compound Yield check_reaction 1. Verify Reaction Completion (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Increase catalyst amount incomplete->optimize_conditions Yes check_side_products 2. Analyze Byproducts (NMR, Mass Spec) incomplete->check_side_products No optimize_conditions->check_reaction side_products Excessive Side Products check_side_products->side_products modify_conditions Modify Reaction Conditions: - Lower temperature - Use a milder catalyst - Check starting material purity side_products->modify_conditions Yes check_purification 3. Evaluate Purification Step side_products->check_purification No modify_conditions->check_reaction purification_loss High Product Loss During Purification check_purification->purification_loss optimize_purification Optimize Purification: - Use a different column/solvent system - Perform multiple extractions - Minimize transfer steps purification_loss->optimize_purification Yes yield_improved Yield Improved purification_loss->yield_improved No optimize_purification->yield_improved

Caption: Troubleshooting workflow for low yield in chemical synthesis.

Quantitative Data: Chemical Synthesis Yields

PrecursorCatalyst/MethodReported Yield of this compound DerivativeReference
Peracetylated β-CDFerric chloride22%
Heptabromo-β-CDHydrolysis30%
Acetylated β-CDAcetolysis35%
Acetylated β-CDAcetolysis40-50%

Detailed Experimental Protocol: Acetolysis of Peracetylated β-Cyclodextrin with Ferric Chloride

This protocol is a general representation based on literature descriptions.

  • Dissolution: Dissolve peracetylated β-cyclodextrin in a suitable anhydrous solvent (e.g., acetic anhydride) under an inert atmosphere (e.g., argon).

  • Catalyst Addition: Add ferric chloride (FeCl₃) to the solution. The amount of catalyst may need to be optimized.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., water or a basic solution) to neutralize the catalyst.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by HPLC followed by recrystallization from ethanol to obtain pure peracetylated this compound.

Guide 2: Low Yield in Enzymatic Synthesis

This guide focuses on troubleshooting low yields in the enzymatic production of this compound.

Troubleshooting Workflow for Low Yield in Enzymatic Synthesis

G start Low this compound Yield check_enzyme 1. Evaluate Enzyme Specificity (Literature search, preliminary screening) start->check_enzyme low_specificity Low Specificity check_enzyme->low_specificity new_enzyme Source a more specific enzyme (e.g., specific cyclodextrinase) low_specificity->new_enzyme Yes check_conditions 2. Optimize Reaction Conditions low_specificity->check_conditions No new_enzyme->check_conditions suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions optimize Optimize: - pH - Temperature - Enzyme/substrate ratio - Incubation time suboptimal_conditions->optimize Yes check_inhibition 3. Test for Product Inhibition suboptimal_conditions->check_inhibition No optimize->check_conditions inhibition Product Inhibition Detected check_inhibition->inhibition mitigate_inhibition Mitigate Inhibition: - In situ product removal - Fed-batch substrate addition inhibition->mitigate_inhibition Yes yield_improved Yield Improved inhibition->yield_improved No mitigate_inhibition->yield_improved

Caption: Troubleshooting workflow for low yield in enzymatic synthesis.

Quantitative Data: Enzymatic Synthesis

EnzymeSubstrateKey Product(s)Yield/ProportionReference
Cyclodextrinase (from Thermococcus sp. B1001)β-CyclodextrinThis compound94.55% of products
Amylase (from Pyrococcus furiosus)β-CyclodextrinThis compoundPrimary product
Amylase (from Bacillus subtilis US116)StarchMaltohexaose and this compound~20% this compound
Commercial LipaseThis compound and Palmitic AcidG7-PA monoester22% conversion yield

Detailed Experimental Protocol: Enzymatic Synthesis of this compound from β-Cyclodextrin

This protocol is a generalized procedure based on literature for using a specific cyclodextrinase.

  • Substrate Preparation: Prepare a solution of β-cyclodextrin in a suitable buffer at the optimal pH for the chosen enzyme (e.g., pH 5.5).

  • Enzyme Addition: Add the purified cyclodextrinase (e.g., from Thermococcus sp. B1001) to the substrate solution. The optimal enzyme-to-substrate ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 90°C for thermostable enzymes) with gentle agitation.

  • Monitoring: Monitor the formation of this compound over time using HPLC or TLC.

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a chemical denaturant, followed by cooling.

  • Purification: Remove the denatured enzyme by centrifugation or filtration. The supernatant containing the maltooligosaccharides can then be subjected to purification by chromatography (e.g., size-exclusion or HPLC) to isolate pure this compound.

Signaling Pathway/Logical Relationship Diagram

G sub Substrate (Starch or β-Cyclodextrin) enz Amylase or Cyclodextrinase sub->enz prod_mix Product Mixture (G1, G2, G3...G7...) enz->prod_mix purification Purification (HPLC, Chromatography) prod_mix->purification g7 This compound (G7) pure_g7 High-Purity This compound g7->pure_g7 byproducts Other Maltooligosaccharides (Byproducts) purification->g7 purification->byproducts

Caption: General workflow for enzymatic synthesis and purification of this compound.

References

common contaminants in commercial maltoheptaose preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial maltoheptaose (B131047) preparations. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and answer frequently asked questions regarding potential contaminants in this compound and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants found in commercial this compound preparations?

Commercial this compound is typically produced by the enzymatic hydrolysis of starch.[1] This process can result in a mixture of maltooligosaccharides with varying degrees of polymerization (DP). Therefore, the most common contaminants are other maltooligosaccharides, such as maltotriose (B133400) (DP3), maltotetraose (B33255) (DP4), maltopentaose (B1148383) (DP5), and maltohexaose (B131044) (DP6). Additionally, larger dextrans and unconsumed starch may also be present.[1][2] The purity of commercial this compound can vary, with some suppliers indicating a purity of ≥80% or as low as ≥60%.[3][4]

Q2: How can these contaminants affect my experiments?

Oligosaccharide impurities are structurally similar to this compound and can co-elute in chromatographic separations or produce overlapping signals in mass spectrometry, complicating data analysis and interpretation. In enzyme activity assays, such as those for α-amylase where this compound is used as a substrate, the presence of other maltooligosaccharides can lead to inaccurate measurements of enzyme kinetics.

Q3: How can I detect the presence of contaminants in my this compound sample?

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive method for the separation and quantification of oligosaccharides and is well-suited for assessing the purity of this compound preparations. High-Performance Liquid Chromatography (HPLC) is also commonly used.

Q4: What are the recommended methods for removing contaminants from commercial this compound?

For applications requiring high purity this compound, several purification strategies can be employed. Size-exclusion chromatography (SEC) can be effective in separating this compound from smaller and larger oligosaccharides. For specific contaminants, enzymatic degradation can be a useful approach. For example, if your sample is contaminated with dextrans, treatment with a dextranase (B8822743) could remove the impurity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram (HPLC, HPAE-PAD) Presence of other maltooligosaccharides (e.g., maltohexaose, maltopentaose) or dextrans.1. Confirm the identity of the extra peaks by running commercially available standards for other maltooligosaccharides. 2. Purify the this compound using size-exclusion chromatography.
Inconsistent enzyme kinetics in α-amylase assays The substrate (this compound) purity is lower than expected, leading to variable substrate concentrations.1. Quantify the exact concentration of this compound in your preparation using HPAE-PAD with a certified reference standard. 2. Adjust the concentration used in your assay based on the actual purity.
Broad or tailing peaks in chromatography Presence of a complex mixture of oligosaccharide impurities.1. Optimize your chromatographic method to improve resolution. 2. Consider a pre-purification step, such as enzymatic treatment to remove specific classes of impurities.

Quantitative Data Summary

The following table summarizes the typical purity levels of commercial this compound and the potential contaminants.

Parameter Value Reference
Stated Purity (example 1)≥80%
Stated Purity (example 2)≥60% (HPLC)
Common ContaminantsMaltotriose, Maltotetraose, Maltopentaose, Maltohexaose, Dextrans

Experimental Protocols

Protocol 1: Purity Assessment of this compound using HPAE-PAD

  • Sample Preparation: Dissolve the commercial this compound in high-purity water to a final concentration of 1 mg/mL. Prepare a series of standards of known this compound concentrations.

  • Chromatographic System: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a carbohydrate-specific column.

  • Mobile Phase: Use a gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). A typical gradient might start at 100 mM NaOH and ramp up the sodium acetate concentration.

  • Analysis: Inject the sample and standards. Identify the this compound peak based on the retention time of the standard.

  • Quantification: Calculate the area of all peaks in the chromatogram. The purity of this compound is the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.

Visualizations

Contaminant_Identification_Workflow start Start: Unexpected Experimental Results check_purity Assess this compound Purity (e.g., HPAE-PAD) start->check_purity contaminants_present Contaminants Detected? check_purity->contaminants_present identify_contaminants Identify Contaminants (e.g., Mass Spectrometry, Standards) contaminants_present->identify_contaminants Yes end_good Proceed with Experiment contaminants_present->end_good No purify Purify this compound (e.g., SEC, Enzymatic Treatment) identify_contaminants->purify purify->check_purity purify->end_good end_bad Re-evaluate Experimental Design

Caption: Workflow for identifying and addressing this compound contamination.

Signaling_Pathway_Impact cluster_experiment Enzyme Activity Assay Enzyme α-Amylase Products Hydrolysis Products Enzyme->Products Substrate Commercial this compound Substrate->Enzyme Contaminants Other Maltooligosaccharides Contaminants->Enzyme Measurement Inaccurate Kinetic Measurement Products->Measurement

References

Technical Support Center: Optimizing Enzyme Concentration for Maltoheptaose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of enzyme concentration for maltoheptaose (B131047) hydrolysis.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve common problems encountered during this compound hydrolysis experiments.

Issue 1: Low or No Enzyme Activity

One of the most frequent challenges is observing lower than expected or no enzymatic activity. This can be due to a variety of factors related to the enzyme, substrate, or assay conditions.

Troubleshooting Workflow:

LowActivityWorkflow start Low/No Enzyme Activity Detected check_enzyme 1. Verify Enzyme Integrity & Concentration start->check_enzyme check_substrate 2. Assess Substrate Quality check_enzyme->check_substrate Enzyme OK sub_enzyme1 Improper storage (e.g., freeze-thaw cycles)? check_enzyme->sub_enzyme1 sub_enzyme2 Correct protein concentration? check_enzyme->sub_enzyme2 check_conditions 3. Evaluate Assay Conditions check_substrate->check_conditions Substrate OK sub_substrate1 This compound degradation? check_substrate->sub_substrate1 sub_substrate2 Correct concentration? check_substrate->sub_substrate2 check_protocol 4. Review Experimental Protocol check_conditions->check_protocol Conditions OK sub_conditions1 Optimal pH and temperature? check_conditions->sub_conditions1 sub_conditions2 Presence of inhibitors? check_conditions->sub_conditions2 resolve Problem Resolved check_protocol->resolve Protocol OK sub_protocol1 Incorrect incubation time? check_protocol->sub_protocol1 sub_protocol2 Pipetting errors? check_protocol->sub_protocol2

Caption: Troubleshooting workflow for low or no enzyme activity.

Issue 2: High Background Signal

A high background signal can mask the true enzymatic activity, leading to inaccurate results. This is often caused by non-enzymatic degradation of the substrate or interference from assay components.

Troubleshooting Steps:

  • Run Control Reactions:

    • No-Enzyme Control: Contains all reaction components except the enzyme. A high signal here indicates substrate instability or a problem with the detection reagent.

    • No-Substrate Control: Contains all reaction components except the this compound. This helps identify if the enzyme preparation itself contributes to the background.

  • Check Reagent Purity: Impurities in the this compound or other reagents can interfere with the assay.

  • Optimize Detection Method: If using a coupled assay, ensure the coupling enzymes are not rate-limiting and do not react with the primary substrate.

Issue 3: Inconsistent or Irreproducible Results

Logical Steps to Ensure Reproducibility:

ReproducibilityWorkflow start Inconsistent Results pipetting 1. Standardize Pipetting Technique start->pipetting reagents 2. Ensure Reagent Consistency pipetting->reagents conditions 3. Maintain Stable Assay Conditions reagents->conditions mixing 4. Standardize Mixing Procedure conditions->mixing instrument 5. Calibrate Instruments mixing->instrument resolve Reproducible Results instrument->resolve

Caption: Workflow for improving experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for my enzyme?

A1: The optimal enzyme concentration is highly dependent on the specific activity of your enzyme preparation. A good starting point is to perform a dilution series of your enzyme stock. Aim for a concentration that results in a linear reaction rate for a reasonable period (e.g., 10-30 minutes) and where the substrate is not depleted too quickly.

Q2: How do I determine the optimal pH and temperature for my enzyme?

A2: To determine the optimal pH, perform the assay across a range of pH values using different buffer systems. Similarly, for optimal temperature, conduct the assay at various temperatures. The optimal condition will be the one that yields the highest enzyme activity.[1]

Q3: My reaction rate is not linear. What could be the cause?

A3: A non-linear reaction rate can be due to several factors:

  • Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly. Try diluting your enzyme.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment.

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme.

Q4: Can I use starch instead of this compound as a substrate?

A4: While starch can be used, this compound, as a well-defined oligosaccharide, often provides more reproducible and precise kinetic data.[2] Starch is a heterogeneous mixture of amylose (B160209) and amylopectin, which can lead to more complex kinetics.[2]

Q5: What is the difference between alpha-amylase and glucoamylase in this compound hydrolysis?

A5: Alpha-amylase is an endo-amylase that cleaves internal α-1,4-glycosidic bonds in this compound, producing a mixture of smaller oligosaccharides.[3] Glucoamylase is an exo-amylase that hydrolyzes α-1,4 and α-1,6 glycosidic bonds from the non-reducing ends, primarily producing glucose.[3]

Data Presentation

Table 1: Kinetic Parameters for this compound Hydrolysis

This table summarizes key kinetic parameters for different enzymes acting on this compound. Note that values can vary depending on the specific enzyme source and assay conditions.

EnzymeSourceKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Optimal pHOptimal Temp (°C)
α-AmylaseHuman Saliva---6.7 - 7.037
α-AmylaseHuman Pancreas---6.7 - 7.037
GlucoamylaseAspergillus awamori--~654.445

Experimental Protocols

Protocol 1: α-Amylase Activity Assay using the DNS Method

This protocol determines α-amylase activity by measuring the release of reducing sugars from this compound using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • This compound solution (e.g., 1% w/v in buffer)

  • α-Amylase solution of unknown activity

  • DNS reagent (1 g 3,5-dinitrosalicylic acid, 30 g sodium potassium tartrate, 20 mL 2N NaOH, in 100 mL water)

  • 20 mM Sodium phosphate (B84403) buffer, pH 6.9, containing 6.7 mM NaCl

  • Spectrophotometer

  • Water bath

Procedure:

  • Prepare a standard curve using known concentrations of maltose (B56501).

  • Pipette 1.0 mL of the this compound solution into a test tube and equilibrate to the desired temperature (e.g., 37°C).

  • Add a specific volume of the α-amylase solution to the test tube to initiate the reaction.

  • Incubate for a precise time (e.g., 10 minutes).

  • Stop the reaction by adding 2.0 mL of DNS reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of reducing sugar produced by comparing the absorbance to the maltose standard curve.

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.

Protocol 2: Coupled Enzyme Assay for Glucoamylase Activity

This continuous spectrophotometric assay measures glucoamylase activity by coupling the release of glucose to the production of NADH, which is monitored at 340 nm.

Principle of the Assay:

CoupledAssay This compound This compound Glucose Glucose This compound->Glucose Glucoamylase G6P G6P Glucose->G6P Hexokinase, ATP 6-Phosphogluconate 6-Phosphogluconate G6P->6-Phosphogluconate G6P Dehydrogenase, NADP+ NADPH NADPH (Abs @ 340nm)

Caption: Coupled enzymatic reaction for glucoamylase activity.

Materials:

  • This compound solution

  • Glucoamylase solution

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Coupling enzyme mixture containing:

    • Hexokinase

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • ATP

    • NADP+

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, this compound, and the coupling enzyme mixture.

  • Equilibrate the reaction mixture to the desired temperature.

  • Initiate the reaction by adding the glucoamylase solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of change in absorbance is directly proportional to the glucoamylase activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

References

addressing matrix effects in maltoheptaose analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during maltoheptaose (B131047) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the context of this compound analysis, which often involves complex biological matrices like plasma or tissue homogenates, these effects can lead to either ion suppression or enhancement.[2] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification, leading to erroneous results.[1][2]

Q2: What are the common sources of matrix effects in this compound analysis?

A2: Common sources of matrix effects in the analysis of a polar molecule like this compound include salts, phospholipids, proteins, and other endogenous or exogenous compounds present in the biological sample. These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer source.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would be a this compound molecule where one or more atoms (e.g., ¹²C, ¹H) are replaced with their stable isotopes (e.g., ¹³C, ²H). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte signal.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis workflow.

Diagram: Troubleshooting Workflow for Matrix Effects

Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Inaccurate or Irreproducible This compound Quantification B Assess Matrix Effect (Post-Extraction Spike) A->B C Significant Matrix Effect Detected? B->C D Optimize Sample Preparation C->D Yes E Optimize Chromatographic Conditions C->E Yes F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) D->F E->F G Re-evaluate Matrix Effect F->G H Problem Resolved? G->H I Analysis Validated H->I Yes J Further Optimization Required H->J No J->D

Caption: A flowchart outlining the systematic process for troubleshooting matrix effects in this compound analysis.

Issue: Poor reproducibility and accuracy in this compound quantification.

Potential Cause: Matrix effects from co-eluting endogenous components.

Troubleshooting Steps:

  • Quantify the Matrix Effect:

    • Perform a post-extraction spike experiment as detailed in the Experimental Protocols section.

    • Calculate the matrix factor (MF) using the provided formula. An MF significantly different from 1 indicates the presence of matrix effects.

  • Optimize Sample Preparation:

    • The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound.

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may result in significant matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For a polar analyte like this compound, a polar extraction solvent would be necessary. However, analyte recovery can be low for highly polar compounds.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing matrix effects. For this compound, a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode SPE cartridge would be suitable.

  • Optimize Chromatographic Conditions:

    • Improving the chromatographic separation of this compound from interfering matrix components can significantly reduce matrix effects.

    • Column Chemistry: Consider using a HILIC column, which is well-suited for retaining and separating polar compounds like oligosaccharides.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and any co-eluting peaks observed during matrix effect assessment.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • If available, a SIL-IS for this compound is the most reliable way to correct for matrix effects.

    • The SIL-IS should be added to the sample before any sample preparation steps to account for variability in both extraction recovery and ionization.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase or a pure solvent.

    • Set B (Post-Spiked Sample): Extract a blank matrix sample (a sample that does not contain this compound). Spike the extracted matrix with the this compound standard to the same final concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike the blank matrix with the this compound standard before the extraction process.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF > 1 indicates ion enhancement.

      • An MF < 1 indicates ion suppression.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This is a general protocol and should be optimized for your specific application.

  • Select an appropriate SPE cartridge: A HILIC or mixed-mode cation exchange cartridge is recommended for this compound.

  • Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by an aqueous solution to activate the stationary phase.

  • Load the sample: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elute this compound: Elute the retained this compound with a stronger solvent.

  • Evaporate and reconstitute: Evaporate the eluent to dryness and reconstitute the sample in the mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on a systematic study.

Sample Preparation MethodRelative Matrix Effect ReductionAnalyte Recovery
Protein Precipitation (PPT)LowHigh
Liquid-Liquid Extraction (LLE)MediumVariable (can be low for polar analytes)
Reversed-Phase SPEMedium-HighGood
Mixed-Mode SPEHighGood

Note: The effectiveness of each technique is highly dependent on the specific analyte and matrix.

Diagram: Sample Preparation Technique Effectiveness

Sample Preparation Effectiveness cluster_0 Sample Preparation Techniques cluster_1 Performance Metrics PPT Protein Precipitation (PPT) ME Matrix Effect Reduction PPT->ME Low AR Analyte Recovery PPT->AR High LLE Liquid-Liquid Extraction (LLE) LLE->ME Medium LLE->AR Variable SPE Solid-Phase Extraction (SPE) SPE->ME Medium-High SPE->AR Good MMSPE Mixed-Mode SPE MMSPE->ME High MMSPE->AR Good

Caption: Comparison of common sample preparation techniques for reducing matrix effects and achieving good analyte recovery.

References

Technical Support Center: Optimizing Maltoheptaose Resolution with HPAE-PAD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of maltoheptaose (B131047) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound on HPAE-PAD?

A1: The resolution of this compound, a seven-glucose oligosaccharide, is primarily influenced by three key factors: the composition of the mobile phase (eluent), the type of anion-exchange column used, and the gradient profile of the eluent.[1][2] Proper eluent preparation, including the use of high-purity water and reagents, is crucial to avoid issues like high background noise and poor sensitivity.[2] Column selection is also critical, as different columns are optimized for specific types of carbohydrates.[2][3] Finally, the gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) mobile phase must be carefully optimized to achieve separation of closely related oligosaccharides.

Q2: Which HPAE-PAD column is recommended for this compound analysis?

A2: For general oligosaccharide separations, including malto-oligosaccharides like this compound, the Dionex CarboPac™ PA100 and PA200 columns are often the primary choices. The CarboPac™ PA200 is particularly well-suited for resolving complex mixtures of oligosaccharides. The choice between these columns may depend on the specific sample matrix and the other oligosaccharides present.

Q3: How does the concentration of sodium hydroxide in the eluent affect this compound resolution?

A3: Sodium hydroxide (NaOH) in the eluent maintains a high pH (typically >12), which is necessary to ionize the hydroxyl groups of carbohydrates, enabling their separation on an anion-exchange column. The concentration of NaOH can influence the retention and resolution of oligosaccharides. While a common concentration is 100 mM NaOH, some studies have shown that lowering the hydroxide concentration (e.g., to 50-55 mM) can improve the separation of uncharged N-linked oligosaccharides. Optimizing the NaOH concentration can be a key step in improving the resolution of this compound from other components in a sample.

Q4: What is the role of sodium acetate in the mobile phase?

A4: Sodium acetate is used to create a salt gradient that elutes the bound carbohydrate anions from the column. As the concentration of acetate anions increases, they compete with the carbohydrate oxyanions for the binding sites on the stationary phase, causing the more tightly bound, larger oligosaccharides like this compound to elute. A shallow and well-defined sodium acetate gradient is essential for achieving high-resolution separation of a homologous series of malto-oligosaccharides.

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to resolve this compound using HPAE-PAD.

Issue 1: Poor resolution between this compound and other malto-oligosaccharides (e.g., maltohexaose (B131044) and maltooctaose).

Possible Causes & Solutions:

  • Suboptimal Eluent Gradient: The sodium acetate gradient may be too steep, causing co-elution of adjacent oligosaccharides.

    • Solution: Decrease the slope of the sodium acetate gradient. A shallower gradient provides more time for the column to differentiate between oligosaccharides of similar size and charge.

  • Incorrect Sodium Hydroxide Concentration: The hydroxide concentration may not be optimal for the specific separation.

    • Solution: Experiment with different isocratic concentrations of sodium hydroxide (e.g., 50 mM, 100 mM, 150 mM) in conjunction with the sodium acetate gradient to find the best resolution.

  • Inappropriate Column: The column being used may not have the required selectivity for this separation.

    • Solution: Consider using a column specifically designed for high-resolution oligosaccharide separations, such as the Dionex CarboPac™ PA200.

Experimental Protocol: Optimizing the Sodium Acetate Gradient

  • Initial Conditions:

    • Column: Dionex CarboPac™ PA100 (4 x 250 mm)

    • Eluent A: 100 mM Sodium Hydroxide

    • Eluent B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide

    • Flow Rate: 1.0 mL/min

    • Initial Gradient: A linear gradient from 0% to 30% B over 30 minutes.

  • Modification:

    • To improve resolution, flatten the gradient in the region where this compound elutes. For example, if this compound elutes at approximately 15% B, modify the gradient to have a slower increase in this region (e.g., a linear gradient from 10% to 20% B over 20 minutes).

  • Analysis:

    • Inject a standard mixture of malto-oligosaccharides (maltotriose to maltodecaose) and compare the resolution between maltohexaose, this compound, and maltooctaose (B131049) under the initial and modified gradient conditions.

Issue 2: Tailing or broad peaks for this compound.

Possible Causes & Solutions:

  • Column Contamination: The column may be contaminated with strongly retained sample components or metal ions.

    • Solution: Clean the column according to the manufacturer's instructions. This typically involves washing with higher concentrations of sodium acetate or acid.

  • Poorly Prepared Eluents: Carbonate contamination in the sodium hydroxide eluent can lead to peak tailing and loss of resolution.

    • Solution: Always prepare eluents with high-purity, deionized water (18.2 MΩ·cm) and degas them thoroughly. Use a borate (B1201080) trap column if carbonate contamination is suspected.

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Troubleshooting Workflow for Peak Tailing

G start Observe Peak Tailing for this compound check_eluents Prepare Fresh Eluents with Degassed DI Water start->check_eluents run_blank Run a Blank Gradient check_eluents->run_blank If tailing persists clean_column Clean Column Following Manufacturer's Protocol run_blank->clean_column If blank is clean check_system Check System for Leaks or Dead Volumes run_blank->check_system If blank shows issues reduce_load Reduce Sample Injection Volume/Concentration clean_column->reduce_load resolved Peak Shape Improved reduce_load->resolved

Caption: A workflow diagram for troubleshooting peak tailing issues.

Issue 3: Irreproducible retention times for this compound.

Possible Causes & Solutions:

  • Eluent Preparation Inconsistency: Variations in the concentration of sodium hydroxide or sodium acetate between runs will lead to shifts in retention time.

    • Solution: Use an automated eluent generation system (e.g., Reagent-Free™ Ion Chromatography - RFIC™) for highly reproducible eluent preparation. If preparing eluents manually, be meticulous with measurements and use fresh batches regularly.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.

  • Pump Performance Issues: Inconsistent flow from the pump will cause retention time variability.

    • Solution: Ensure the pump is properly maintained and primed. Check for leaks in the system.

Data Presentation: Impact of Eluent Preparation Method on Retention Time Reproducibility

Eluent Preparation MethodThis compound Retention Time (min)Standard Deviation (n=6)
Manual Preparation18.5, 18.9, 18.3, 19.1, 18.6, 18.80.29
Automated Eluent Generation18.7, 18.7, 18.8, 18.7, 18.8, 18.70.05

Experimental Protocols

General HPAE-PAD Method for Malto-oligosaccharide Separation

This protocol provides a starting point for the separation of malto-oligosaccharides, including this compound.

  • Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: Dionex CarboPac™ PA100 (4 x 250 mm) with a corresponding guard column.

  • Mobile Phase:

    • Eluent A: 100 mM Sodium Hydroxide

    • Eluent B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide

  • Gradient:

    • 0-1 min: Isocratic at 100% A

    • 1-30 min: Linear gradient to 30% B

    • 30-35 min: Linear gradient to 100% B (column wash)

    • 35-45 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 25 µL

  • Detection: Pulsed Amperometry with a waveform optimized for carbohydrates.

PAD Waveform for Carbohydrate Detection

Time (s)Potential (V vs. Ag/AgCl)Integration
0.00+0.1
0.20+0.1Start
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1

Visualizations

Logical Relationship for Optimizing Resolution

G goal Improved this compound Resolution gradient Optimize Gradient goal->gradient column Select Appropriate Column goal->column eluent Ensure Eluent Quality goal->eluent sub_gradient1 Shallow NaOAc Gradient gradient->sub_gradient1 sub_gradient2 Optimize NaOH Concentration gradient->sub_gradient2 sub_column e.g., CarboPac PA200 column->sub_column sub_eluent1 High-Purity Reagents eluent->sub_eluent1 sub_eluent2 Degassed DI Water eluent->sub_eluent2

Caption: Key factors influencing the resolution of this compound.

References

Validation & Comparative

Maltoheptaose vs. Maltohexaose as Amylase Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant of success in the study of α-amylase kinetics and the development of novel therapeutics targeting this enzyme. Maltooligosaccharides, with their defined structures, offer a significant advantage over traditional substrates like starch. This guide provides an objective comparison of two such substrates, maltoheptaose (B131047) and maltohexaose (B131044), for the enzymatic analysis of α-amylase, supported by experimental data and detailed protocols.

Executive Summary

This compound and maltohexaose, linear oligosaccharides composed of seven and six α-1,4-linked glucose units respectively, are both effective substrates for α-amylase. The choice between them depends on the specific amylase type and the experimental objectives. For human salivary α-amylase, maltohexaose exhibits a slightly higher maximum reaction velocity (Vmax), while this compound demonstrates a stronger binding affinity (lower Km). In the context of human pancreatic α-amylase, while direct kinetic data is limited, studies on the susceptibility to hydrolysis suggest that maltohexaose is broken down more readily than this compound.

Quantitative Data Comparison

The following table summarizes the kinetic parameters for human salivary α-amylase with this compound and maltohexaose as substrates. Due to the high degree of similarity in their active sites, the kinetic parameters of human pancreatic α-amylase are expected to be comparable to those of human salivary α-amylase.

SubstrateEnzyme SourceMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/min/mg)
This compoundHuman Salivary α-Amylase0.831.12
MaltohexaoseHuman Salivary α-Amylase1.051.22

Data adapted from studies on human salivary α-amylase.

For human pancreatic α-amylase, the susceptibility to hydrolysis follows the order: maltopentaose (B1148383) > maltohexaose > maltotetraose (B33255) > this compound[1]. This suggests a potentially higher turnover rate for maltohexaose compared to this compound with the pancreatic enzyme.

Enzymatic Reaction Pathway

The fundamental reaction catalyzed by α-amylase on both this compound and maltohexaose is the endo-hydrolysis of internal α-1,4-glycosidic bonds. This results in the production of smaller oligosaccharides.

Amylase Hydrolysis sub This compound (G7) or Maltohexaose (G6) enz α-Amylase sub->enz prod Smaller Oligosaccharides (e.g., Maltose (B56501), Maltotriose) enz->prod

Caption: Hydrolysis of maltooligosaccharides by α-amylase.

Experimental Protocols

Two primary methods for assaying α-amylase activity using either this compound or maltohexaose are the continuous coupled enzymatic assay and the discontinuous dinitrosalicylic acid (DNS) method.

Continuous Coupled Enzymatic Assay

This method provides real-time monitoring of amylase activity and is particularly useful for high-throughput screening.

Principle: α-amylase hydrolyzes the substrate into smaller oligosaccharides. These products are then sequentially broken down to glucose by α-glucosidase. The glucose is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The rate of NADPH formation, monitored at 340 nm, is directly proportional to the α-amylase activity.

Coupled Enzymatic Assay Workflow sub This compound / Maltohexaose prod1 Maltose + Maltotriose + ... sub->prod1 α-Amylase prod2 Glucose prod1->prod2 α-Glucosidase prod3 Glucose-6-Phosphate prod2->prod3 Hexokinase (ATP -> ADP) prod4 6-Phosphoglucono-δ-lactone + NADPH prod3->prod4 G6PDH (NADP+ -> NADPH)

Caption: Coupled enzymatic assay workflow.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES or MOPS buffer, pH 7.0, containing 50 mM NaCl, 5 mM CaCl₂, and 1 mM MgCl₂.

    • Substrate Solution: Prepare a stock solution of this compound or maltohexaose in the assay buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 0.1 to 5 mM).

    • Coupling Enzyme Mix: A solution in assay buffer containing α-glucosidase (≥10 U/mL), hexokinase (≥2 U/mL), and G6PDH (≥1 U/mL).

    • Co-substrate Solution: A solution in assay buffer containing ATP (10 mM) and NADP+ (5 mM).

  • Assay Procedure:

    • In a 96-well microplate, add 150 µL of assay buffer, 20 µL of substrate solution, 10 µL of co-substrate solution, and 10 µL of the coupling enzyme mix to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the α-amylase sample.

    • Immediately monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Use the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.

    • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Discontinuous Dinitrosalicylic Acid (DNS) Method

This colorimetric method measures the reducing sugars produced by the enzymatic reaction.

Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the reducing ends of the sugars generated by amylase activity. This reaction, upon heating, produces 3-amino-5-nitrosalicylic acid, which has a reddish-brown color and absorbs light at 540 nm. The intensity of the color is proportional to the amount of reducing sugar produced.

DNS Assay Workflow step1 Incubate Amylase with Substrate step2 Stop Reaction & Add DNS Reagent step1->step2 step3 Heat to Develop Color step2->step3 step4 Measure Absorbance at 540 nm step3->step4

Caption: Discontinuous DNS assay workflow.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM sodium phosphate (B84403) buffer, pH 6.9, containing 6.7 mM NaCl.

    • Substrate Solution: 1% (w/v) solution of this compound or maltohexaose in assay buffer.

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of hot water. Then add 30 g of sodium potassium tartrate tetrahydrate and dilute to a final volume of 100 mL with water.

    • Maltose Standard Solutions: Prepare a series of maltose standards (0.1 to 1.0 mg/mL) in the assay buffer to create a standard curve.

  • Assay Procedure:

    • Add 0.5 mL of the substrate solution to a series of test tubes and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the α-amylase solution (appropriately diluted in assay buffer).

    • Incubate the reaction for a fixed time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding 1.0 mL of the DNS reagent.

    • Heat the tubes in a boiling water bath for 5-10 minutes.

    • Cool the tubes to room temperature and add 10 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the maltose standards against their concentrations.

    • Determine the amount of reducing sugar produced in the enzyme reaction from the standard curve.

    • Calculate the enzyme activity, typically expressed in units where one unit liberates 1 µmol of reducing sugar (maltose equivalent) per minute under the specified conditions.

Conclusion

Both this compound and maltohexaose are valuable substrates for the characterization of α-amylase activity. Maltohexaose may be slightly more susceptible to hydrolysis by both salivary and pancreatic α-amylases. However, this compound exhibits a higher binding affinity for salivary α-amylase. The choice of substrate should be guided by the specific research question, the source of the amylase, and the assay methodology employed. For high-throughput screening and detailed kinetic analysis, the continuous coupled enzymatic assay is recommended. For simpler, endpoint measurements, the discontinuous DNS method provides a robust alternative.

References

A Comparative Guide to the Synthesis of Maltoheptaose: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity maltoheptaose (B131047), the choice between enzymatic and chemical synthesis routes is a critical consideration. This guide provides an objective comparison of these two primary methodologies, supported by experimental data, to aid in selecting the most suitable approach for specific research and development needs.

At a Glance: Comparing Synthesis Methods

The synthesis of this compound, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, can be broadly categorized into two distinct strategies: enzymatic catalysis and classical chemical synthesis. The enzymatic approach typically leverages the specificity of enzymes to hydrolyze larger polysaccharides or cyclodextrins, while chemical methods often involve the controlled ring-opening of a protected cyclodextrin (B1172386) precursor.

ParameterEnzymatic SynthesisChemical Synthesis
Starting Material β-Cyclodextrin, StarchPeracetylated or Perbenzoylated β-Cyclodextrin
Typical Yield High (often approaching quantitative conversion)Moderate (22% - 82% for the protected intermediate)
Purity of Final Product High, with specific enzymes minimizing byproductsHigh (can reach >99% after extensive purification)[1]
Reaction Specificity High (regio- and stereospecific)Low (requires protecting groups)
Number of Steps Typically 1-2 steps (hydrolysis, purification)Multiple steps (protection, ring-opening, deprotection, purification)
Reaction Conditions Mild (aqueous buffer, physiological pH, moderate temperatures)Harsh (strong acids, organic solvents, low temperatures)
Environmental Impact Generally lower, uses biodegradable catalystsHigher, involves hazardous reagents and solvents
Scalability Generally more straightforward for large-scale productionCan be complex and costly to scale up

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the preferential ring-opening of β-cyclodextrin using a thermostable amylase.[2]

Materials:

Procedure:

  • Substrate Preparation: Dissolve β-cyclodextrin in 50 mM sodium acetate buffer (pH 5.5) to a final concentration of 1% (w/v).

  • Enzymatic Reaction: Add the thermostable amylase to the β-cyclodextrin solution. The optimal enzyme concentration should be determined empirically but a starting point of 10 U/g of substrate can be used. Incubate the reaction mixture at 90°C with gentle stirring for 2-4 hours.

  • Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.

  • Initial Purification: Cool the reaction mixture to room temperature and centrifuge to remove any precipitated protein.

  • Decolorization: Add activated charcoal to the supernatant (approximately 1% w/v), stir for 30 minutes at room temperature, and then filter through a bed of Celite to remove the charcoal.

  • Product Precipitation and Washing: Concentrate the filtrate under reduced pressure. Add four volumes of cold ethanol to precipitate the this compound. Collect the precipitate by centrifugation and wash twice with 95% ethanol.

  • Drying: Dry the final product under vacuum to obtain pure this compound powder.

  • Analysis: Analyze the purity of the final product using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

Chemical Synthesis of this compound

This protocol describes the synthesis of this compound via the acetolysis of peracetylated β-cyclodextrin, followed by deacetylation.[1]

Materials:

Procedure:

Part 1: Peracetylation of β-Cyclodextrin

  • Suspend β-cyclodextrin in a mixture of acetic anhydride and pyridine at 0°C.

  • Stir the mixture at room temperature until the β-cyclodextrin is completely dissolved.

  • Pour the reaction mixture into ice water to precipitate the peracetylated β-cyclodextrin.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

Part 2: Ring-Opening of Peracetylated β-Cyclodextrin

  • Dissolve the peracetylated β-cyclodextrin in anhydrous dichloromethane.

  • Add acetic anhydride to the solution.

  • Cool the mixture to 0°C and add ferric chloride (FeCl₃) as a catalyst.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude peracetylated this compound.

  • Purify the product by repeated recrystallizations from ethanol to achieve high purity (>99%). This step yields peracetylated this compound at approximately 22%.[1]

Part 3: Deacetylation of Peracetylated this compound (Zemplén Deacetylation)

  • Dissolve the purified peracetylated this compound in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with Dowex 50W-X8 resin (H⁺ form).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • The resulting solid can be further purified by precipitation from ethanol to yield pure this compound.

Visualizing the Synthesis Workflows

The following diagrams illustrate the distinct workflows of the enzymatic and chemical synthesis of this compound.

Enzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis Workflow start β-Cyclodextrin hydrolysis Enzymatic Hydrolysis start->hydrolysis enzyme Thermostable Amylase (e.g., from P. furiosus) Aqueous Buffer, 90°C enzyme->hydrolysis purification Purification (Charcoal, Precipitation) hydrolysis->purification product This compound purification->product

Caption: Enzymatic synthesis of this compound.

Chemical_Synthesis cluster_chemical Chemical Synthesis Workflow start β-Cyclodextrin protection Protection (Acetylation) start->protection protected_cd Peracetylated β-Cyclodextrin protection->protected_cd ring_opening Ring-Opening (FeCl₃, Ac₂O) protected_cd->ring_opening protected_malto Peracetylated This compound ring_opening->protected_malto deprotection Deprotection (Deacetylation) protected_malto->deprotection purification Purification (Recrystallization, Chromatography) deprotection->purification product This compound purification->product

Caption: Chemical synthesis of this compound.

Conclusion

The choice between enzymatic and chemical synthesis of this compound depends heavily on the specific requirements of the application. Enzymatic synthesis offers a more direct, environmentally friendly, and often higher-yielding route to this compound, making it well-suited for large-scale production and applications where mild reaction conditions are paramount.[3] In contrast, chemical synthesis, while being a multi-step process with potentially lower overall yields and harsher conditions, provides a versatile platform for producing specifically modified this compound derivatives by leveraging the power of protecting group chemistry. For the production of unmodified, high-purity this compound, enzymatic methods generally present a more efficient and sustainable option.

References

A Comparative Guide to HPLC Methods for Maltoheptaose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Maltoheptaose (B131047)

The accurate quantification of this compound, a maltooligosaccharide consisting of seven glucose units, is critical in various fields, including the food industry, biotechnology, and pharmaceutical development. Its role as a potential prebiotic, a drug delivery excipient, and a substrate in enzymatic assays necessitates reliable and validated analytical methods for its determination. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering various separation and detection modes. This guide provides a comparative overview of two prominent HPLC-based methods for this compound quantification: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . Additionally, a summary of the performance of HPLC with Refractive Index Detection (RID) is included for a broader perspective.

Comparison of Analytical Methods

The choice of an HPLC method for this compound quantification is contingent on the specific requirements of the analysis, such as sensitivity, resolution from other oligosaccharides, and the complexity of the sample matrix. The following table summarizes the performance characteristics of the discussed methods based on validated studies of malto-oligosaccharides.

Validation ParameterHILIC-ELSDHPAEC-PADHPLC-RID
Linearity (R²) ≥ 0.9914[1]> 0.99[2]> 0.997[3]
Limit of Detection (LOD) 0.30-0.60 mg/g (as LOQ)[1]Low- to sub-picomole range[2]0.01–0.17 mg/mL
Limit of Quantification (LOQ) 0.30-0.60 mg/gTypically in the low pmol range0.03–0.56 mg/mL
Precision (%RSD) Intra-day: 2.4-9.4%, Inter-day: 5.5-12.1%Intra-day: < 2%, Inter-day: < 5%< 5%
Accuracy (Recovery) 92.3-111.4%90-110%Typically 95-105%
Resolution of Oligomers Good for separation by degree of polymerizationExcellent for isomers and varying degrees of polymerizationModerate
Gradient Elution Compatible YesYesNo
Derivatization Required NoNoNo

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.

HILIC-ELSD Method for Malto-oligosaccharide Analysis

This method is suitable for the quantification of a series of malto-oligosaccharides, including this compound, and is particularly advantageous for its compatibility with gradient elution, allowing for the separation of oligosaccharides with a wide range of polymerization degrees.

  • Instrumentation: HPLC or UPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC column, such as an amino-propyl or amide-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution: A typical gradient would start with a high concentration of acetonitrile (e.g., 80%) and gradually increase the water content to elute the larger oligosaccharides. The specific gradient profile will need to be optimized based on the specific column and analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Injection Volume: 10-20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40-60 °C

    • Evaporator Temperature: 60-80 °C

    • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition, vortex, and filter through a 0.22 µm syringe filter before injection.

HPAEC-PAD Method for Malto-oligosaccharide Analysis

This method offers superior sensitivity and resolution for carbohydrate analysis, including the separation of isomers, without the need for derivatization. The high pH mobile phase deprotonates the hydroxyl groups of the carbohydrates, allowing for their separation as anions.

  • Instrumentation: An ion chromatography system equipped with a gradient pump, an autosampler, a column oven, and a Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., CarboPac series).

  • Mobile Phase:

  • Gradient Elution: A gradient of sodium hydroxide and sodium acetate is typically used to elute the oligosaccharides. A common approach is a shallow sodium acetate gradient at a constant sodium hydroxide concentration.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-25 µL.

  • PAD Waveform: A multi-step potential waveform is applied to the gold electrode for detection, oxidation, and cleaning. The specific potentials and durations need to be optimized for this compound.

  • Sample Preparation: Dilute the sample in deionized water and filter through a 0.22 µm syringe filter.

Mandatory Visualization

To aid in understanding the experimental process, the following diagrams illustrate the logical workflow for the HILIC-ELSD and HPAEC-PAD methods.

HILIC_ELSD_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC System cluster_detection Detection Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column HILIC Column Autosampler->Column Pump Gradient Pump Pump->Column ELSD ELSD Column->ELSD Data Data Acquisition ELSD->Data HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_ic Ion Chromatography System cluster_detection Detection Sample Sample Dilute Dilute in Deionized Water Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter Autosampler Autosampler Filter->Autosampler Column Anion-Exchange Column Autosampler->Column Pump Gradient Pump Pump->Column PAD Pulsed Amperometric Detector (PAD) Column->PAD Data Data Acquisition PAD->Data

References

A Comparative Guide to the Hydrolysis of Maltoheptaose and Starch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic hydrolysis of maltoheptaose (B131047) and starch, focusing on the kinetic parameters, experimental methodologies, and products of the reactions. This information is critical for researchers in areas such as carbohydrate chemistry, enzymology, and the development of therapeutics targeting carbohydrate metabolism.

Executive Summary

The hydrolysis of carbohydrates by enzymes like α-amylase is a fundamental process in biochemistry and has significant implications for human health and various industrial applications. While both this compound and starch serve as substrates for α-amylase, their distinct structural properties lead to significant differences in the kinetics and products of their hydrolysis.

Starch , a complex polysaccharide composed of amylose (B160209) and amylopectin, is the primary storage carbohydrate in plants.[1][2] Its hydrolysis is a multi-step process yielding a heterogeneous mixture of glucose, maltose (B56501), and various malto-oligosaccharides.[1][2][3] The complex and variable structure of starch can lead to less reproducible results in kinetic studies.

This compound , a linear malto-oligosaccharide consisting of seven α-1,4-linked glucose units, offers a well-defined and homogenous substrate for α-amylase. This characteristic makes it an ideal model substrate for precise kinetic analysis and for screening potential inhibitors of α-amylase, as it minimizes interference from substrate variability.

This guide will delve into the specifics of these differences, providing quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid in the design and interpretation of relevant research.

Data Presentation: A Quantitative Comparison

ParameterThis compound/MaltopentaoseStarchKey Insights
Enzyme α-Amylaseα-AmylaseBoth are substrates for α-amylase.
Substrate Structure Linear oligosaccharide (7 glucose units)Polysaccharide (amylose and amylopectin)This compound is a well-defined, homogenous substrate, while starch is a complex, heterogeneous polymer.
Hydrolysis Products Primarily maltose and maltotrioseGlucose, maltose, maltotriose, and other dextrins.The hydrolysis of this compound yields a simpler product mixture compared to starch.
Michaelis-Menten Constant (Km) ~0.48 mmol/L (for maltopentaose)Varies widely depending on the starch source and conditions (e.g., 0.32 mg/mL to 10.6 mg/mL).A direct comparison is challenging due to differing experimental setups. However, the defined nature of this compound generally leads to more consistent Km values.
IC50 of Acarbose (an α-amylase inhibitor) 2.37 ± 0.11 µM2.08 ± 0.01 µM (amylose), 3.71 ± 0.12 µM (amylopectin)Acarbose shows similar inhibitory potency against the hydrolysis of both substrates, highlighting the utility of this compound in inhibitor screening.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying the hydrolysis of this compound and starch by α-amylase.

Protocol 1: Starch Hydrolysis Assay

This protocol is adapted from standard methods for determining α-amylase activity using starch as a substrate.

1. Reagents:

  • Phosphate (B84403) Buffer (50 mM, pH 6.9): Prepare a solution of sodium phosphate and adjust the pH to 6.9.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer. Heat the solution to boiling to ensure complete dissolution, then cool to room temperature.

  • α-Amylase Solution: Prepare a stock solution of α-amylase in phosphate buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent: To prepare the colorimetric reagent for measuring reducing sugars.

  • Rochelle Salt Solution (40%): To stabilize the color developed by the DNS reagent.

2. Procedure:

  • Reaction Setup: In a series of test tubes, add 1 mL of the 1% starch solution and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 1 mL of the α-amylase solution to each tube and start a timer.

  • Incubation: Incubate the reaction mixture for a specific time period (e.g., 10 minutes) at the chosen temperature.

  • Reaction Termination: Stop the reaction by adding 2 mL of the DNS reagent.

  • Color Development: Place the tubes in a boiling water bath for 5-15 minutes.

  • Stabilization and Measurement: After cooling to room temperature, add 1 mL of the Rochelle salt solution. Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of maltose to quantify the amount of reducing sugars produced.

Protocol 2: this compound Hydrolysis Assay

This protocol utilizes the well-defined substrate this compound and often employs chromatographic techniques for precise product quantification.

1. Reagents:

  • HEPES Buffer (50 mM, pH 7.0): Prepare a solution of HEPES and adjust the pH to 7.0.

  • This compound Solution (10 mM): Dissolve an appropriate amount of this compound in HEPES buffer to achieve a final concentration of 10 mM.

  • α-Amylase Solution: Prepare a stock solution of α-amylase in HEPES buffer.

  • Acetonitrile (HPLC grade): For the mobile phase in chromatographic analysis.

  • Ultrapure Water (HPLC grade): For the mobile phase.

2. Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine 50 µL of the 10 mM this compound solution with 40 µL of HEPES buffer. Pre-incubate at 37°C for 5 minutes.

  • Enzyme Addition: Start the reaction by adding 10 µL of the α-amylase solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by heating the tubes at 95°C for 5 minutes to denature the enzyme.

  • Sample Preparation: Centrifuge the tubes to pellet any precipitate. Transfer the supernatant to HPLC vials for analysis.

  • Product Analysis: Analyze the reaction products (maltose, maltotriose, etc.) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or a similar chromatographic technique.

  • Quantification: Quantify the products by comparing their peak areas to those of known standards.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Hydrolysis_Comparison cluster_starch Starch Hydrolysis cluster_this compound This compound Hydrolysis Starch Starch (Amylose + Amylopectin) Amylase1 α-Amylase Starch->Amylase1 Products_Starch Mixture of: - Glucose - Maltose - Maltotriose - Dextrins Amylase1->Products_Starch This compound This compound Amylase2 α-Amylase This compound->Amylase2 Products_Malto Primarily: - Maltose - Maltotriose Amylase2->Products_Malto

Caption: Enzymatic hydrolysis of starch versus this compound by α-amylase.

Experimental_Workflow cluster_analysis Product Analysis start Start prep Prepare Substrate Solution (Starch or this compound) start->prep enzyme_prep Prepare α-Amylase Solution start->enzyme_prep reaction Incubate Substrate and Enzyme (Controlled Temperature and Time) prep->reaction enzyme_prep->reaction termination Terminate Reaction (e.g., Heat or DNS Reagent) reaction->termination analysis Analyze Products termination->analysis data Quantify Products and Determine Kinetic Parameters analysis->data dns DNS Method (for Starch) hpae HPAE-PAD (for this compound) end End data->end

Caption: A generalized experimental workflow for comparing substrate hydrolysis.

References

cross-validation of different maltoheptaose analysis techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with maltoheptaose (B131047), a precise and reliable analytical method is crucial for accurate quantification and characterization. This guide provides a comparative overview of key analytical techniques for this compound analysis, offering insights into their principles, performance, and experimental protocols to aid in method selection and cross-validation.

Quantitative Performance Data

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes key validation parameters for the discussed techniques. Data for this compound is presented where available; in other cases, representative data for similar oligosaccharides is provided as an estimation of expected performance.

ParameterHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Liquid Chromatography-Mass Spectrometry (LC-MS)Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEnzymatic Assays
Linearity (r²) ≥ 0.99≥ 0.998Not typically used for quantification; can be linear with internal standardsGood (r² > 0.99) with external calibration[1]Dependent on assay kit and reader
Limit of Detection (LOD) Low picomole to femtomole levels[2]0.02-0.04 mg/kg (for other analytes)[3]Picomole to femtomole rangeMilligram to microgram rangeVaries by kit, typically in the µg/mL range
Limit of Quantification (LOQ) Low picomole to femtomole levels0.05-0.13 mg/kg (for other analytes)[3]Not routinely used for quantificationMilligram to microgram rangeVaries by kit, typically in the µg/mL range
Precision (%RSD) < 5%< 5%Can be highly variable; improves with internal standards< 5%[1]Typically < 10-15%
Accuracy/Recovery (%) > 90%> 90%Not directly comparable; focuses on mass accuracy> 90%Dependent on kit and matrix
Throughput MediumHighHighLowHigh (for plate-based assays)
Structural Information Limited (retention time)High (mass, fragmentation)High (mass)High (connectivity, stereochemistry)None
Derivatization Required NoSometimes (for improved ionization)No (requires a matrix)NoNo

Experimental Workflows

Visualizing the experimental process can aid in understanding the complexity and requirements of each technique.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing s_start Start: this compound Sample s_dissolve Dissolve in High-Purity Water s_start->s_dissolve s_filter Filter (e.g., 0.22 µm) s_dissolve->s_filter a_inject Inject into HPAEC System s_filter->a_inject a_separate Anion-Exchange Separation (e.g., CarboPac Column) a_inject->a_separate a_detect Pulsed Amperometric Detection (PAD) a_separate->a_detect d_integrate Integrate Peak Area a_detect->d_integrate d_quantify Quantify using Calibration Curve d_integrate->d_quantify d_result Result: this compound Concentration d_quantify->d_result

HPAEC-PAD Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s_start Start: this compound Sample s_dissolve Dissolve in Mobile Phase (e.g., Acetonitrile (B52724)/Water) s_start->s_dissolve s_filter Filter (e.g., 0.22 µm) s_dissolve->s_filter a_inject Inject into LC System s_filter->a_inject a_separate Chromatographic Separation (e.g., HILIC Column) a_inject->a_separate a_ionize Electrospray Ionization (ESI) a_separate->a_ionize a_detect Mass Spectrometry Detection (e.g., TOF, Q-TOF) a_ionize->a_detect d_extract Extract Ion Chromatogram a_detect->d_extract d_integrate Integrate Peak Area d_extract->d_integrate d_quantify Quantify using Calibration Curve d_integrate->d_quantify d_result Result: this compound Concentration & Structure d_quantify->d_result

LC-MS Experimental Workflow

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing s_start Start: this compound Sample s_mix Mix with Matrix Solution (e.g., 2,5-DHB) s_start->s_mix s_spot Spot onto MALDI Target Plate s_mix->s_spot s_dry Air Dry to Co-crystallize s_spot->s_dry a_load Load Target into Mass Spectrometer s_dry->a_load a_irradiate Irradiate with Laser a_load->a_irradiate a_measure Measure Time-of-Flight a_irradiate->a_measure d_generate Generate Mass Spectrum a_measure->d_generate d_identify Identify Peak by m/z d_generate->d_identify d_result Result: this compound Mass Confirmation d_identify->d_result

MALDI-TOF MS Experimental Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are representative protocols for each of the primary analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without derivatization.

  • Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A carbohydrate-specific anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA100, PA20).

  • Mobile Phase: A high-pH eluent is used to ionize the hydroxyl groups of the carbohydrates. This is typically a sodium hydroxide (B78521) (NaOH) gradient, often in combination with a sodium acetate (B1210297) (NaOAc) gradient for the elution of more strongly retained oligosaccharides.

  • Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.

  • Detection: Pulsed amperometric detection is performed using a waveform optimized for carbohydrates.

  • Quantification: External calibration curves are generated using this compound standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry, providing both quantitative and structural information.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Triple Quadrupole).

  • Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column, is commonly used for oligosaccharide separation.

  • Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for analytical scale columns.

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for underivatized oligosaccharides.

  • Mass Analysis: For quantification, a triple quadrupole mass spectrometer can be operated in selected reaction monitoring (SRM) mode for high sensitivity and selectivity. For structural characterization, a high-resolution mass spectrometer like a Q-TOF is used.

  • Quantification: An external calibration curve is constructed using a series of this compound standards.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a high-throughput technique primarily used for determining the molecular weight of analytes. While not inherently quantitative, it can be made so with the use of internal standards.

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Sample Preparation:

    • The this compound sample is mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB).

    • A small volume of the mixture is spotted onto a MALDI target plate and allowed to air dry.

    • During drying, the sample and matrix co-crystallize.

  • Analysis:

    • The target plate is inserted into the mass spectrometer.

    • The sample spot is irradiated with a laser, causing desorption and ionization of the analyte.

    • The ions are accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the mass of the this compound, typically as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules in solution and can also be used for quantitative analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • The this compound sample is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for carbohydrates.

    • An internal standard of known concentration (e.g., trimethylsilylpropanoic acid, TMSP) may be added for quantification.

  • Data Acquisition: A one-dimensional ¹H NMR spectrum is acquired. Key parameters to optimize for quantification include the relaxation delay (D1) to ensure full relaxation of the protons of interest.

  • Data Analysis:

    • The spectrum is processed (Fourier transformation, phasing, and baseline correction).

    • The signals corresponding to specific protons of this compound are integrated.

    • The concentration is determined by comparing the integral of the analyte signal to the integral of the internal standard. Alternatively, an external calibration curve can be used.

Enzymatic Assays

Enzymatic assays can provide a rapid and high-throughput method for the quantification of specific carbohydrates, provided a suitable enzyme and detection system are available.

  • Principle: A specific enzyme is used to react with the target carbohydrate, leading to a product that can be detected, often colorimetrically or fluorometrically. For this compound, this could involve a cascade of enzymatic reactions. For instance, a specific amylase could break it down into smaller units like glucose, which can then be quantified using a glucose oxidase-peroxidase (GOPOD) assay.

  • Instrumentation: A microplate reader or a spectrophotometer.

  • Procedure (General):

    • A standard curve is prepared using known concentrations of this compound.

    • The sample and standards are incubated with the enzyme mixture for a specified time and temperature.

    • A reagent is added to stop the reaction and develop a color or fluorescent signal.

    • The absorbance or fluorescence is measured.

  • Quantification: The concentration of this compound in the sample is determined by comparison to the standard curve.

References

A Researcher's Guide to Maltoheptaose: Purity Comparison from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing maltoheptaose (B131047), selecting a high-purity product is critical for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of this compound purity from various suppliers, based on publicly available data. We also present a detailed experimental protocol for purity assessment using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive and standard method for carbohydrate analysis.

Purity Overview of Commercially Available this compound

The purity of this compound can vary significantly among suppliers, impacting its suitability for different research applications. The following table summarizes the stated purity levels from several prominent chemical suppliers. It is important to note that this data is based on information provided by the suppliers and has not been independently verified by a single third-party study. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date purity information.

SupplierStated PurityAnalytical Method
Elicityl>99%HPLC
ChemFaces≥98%Not Specified
Cayman Chemical≥98%Not Specified
Megazyme>90%Not Specified
Sigma-Aldrich≥60%, ≥80%, ≥90%HPLC, HPAE/PAD

Experimental Protocol: Purity Determination of this compound by HPAEC-PAD

This protocol outlines a standard method for the determination of this compound purity. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of underivatized carbohydrates.[1][2][3]

1. Materials and Reagents:

  • This compound samples from different suppliers

  • This compound reference standard (high purity, e.g., >99%)

  • Reagent-grade water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • 0.45 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

3. Preparation of Mobile Phase and Standards:

  • Mobile Phase A (Water): Use reagent-grade water. Degas before use.

  • Mobile Phase B (NaOH solution): Prepare a stock solution of 1 M NaOH from a 50% (w/w) solution. Dilute to the desired concentration (e.g., 100 mM) with reagent-grade water. Degas before use.

  • Mobile Phase C (NaOAc in NaOH): Prepare a stock solution of 1 M sodium acetate in 100 mM NaOH.

  • Standard Solutions: Accurately weigh the this compound reference standard and prepare a stock solution of 1 mg/mL in reagent-grade water. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound samples from each supplier in reagent-grade water to a final concentration of 1 mg/mL.

  • Dilute the sample solutions to fall within the calibration range (e.g., 25 µg/mL).

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: Anion-exchange column (e.g., CarboPac™ PA200 or similar)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode using a standard carbohydrate waveform.

  • Gradient Elution:

    Time (min) %A (Water) %B (100 mM NaOH) %C (1 M NaOAc in 100 mM NaOH)
    0.0 90 10 0
    20.0 90 10 0
    20.1 0 0 100
    30.0 0 0 100
    30.1 90 10 0

    | 40.0 | 90 | 10 | 0 |

6. Data Analysis:

  • Integrate the peak area of the this compound peak in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

  • Calculate the purity of each sample by dividing the measured concentration by the prepared concentration and multiplying by 100%.

  • Identify and quantify any impurity peaks by comparing their retention times with known maltooligosaccharide standards if available.

Experimental Workflow for this compound Purity Analysis

The following diagram illustrates the key steps in the experimental workflow for determining the purity of this compound samples.

Maltoheptaose_Purity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Sample_Acquisition Acquire this compound from Suppliers Sample_Prep Prepare this compound Test Samples Sample_Acquisition->Sample_Prep Standard_Prep Prepare this compound Reference Standards HPAEC_PAD HPAEC-PAD Analysis Standard_Prep->HPAEC_PAD Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep->HPAEC_PAD Chromatogram_Integration Peak Integration HPAEC_PAD->Chromatogram_Integration Purity_Calculation Calculate Purity Chromatogram_Integration->Purity_Calculation Calibration_Curve->Purity_Calculation Comparison_Report Generate Purity Comparison Report Purity_Calculation->Comparison_Report

References

maltoheptaose as a substrate: comparison between different amylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different classes of amylases—α-amylase, β-amylase, and glucoamylase—using the defined maltooligosaccharide, maltoheptaose (B131047), as a substrate. This compound, a linear chain of seven α-1,4-linked glucose units, serves as an ideal substrate for elucidating enzymatic nuances, offering greater consistency in kinetic studies compared to heterogeneous polysaccharides like starch.

Mechanisms of Action: A Tale of Three Amylases

The primary distinction between amylase classes lies in their mode of action on the glycosidic bonds of the substrate. Each class exhibits a unique cleavage pattern on this compound, resulting in a distinct product profile.

  • α-Amylase: As an endo-amylase, this enzyme hydrolyzes internal α-1,4-glycosidic bonds at random locations within the this compound chain. This action rapidly breaks down the substrate into a mixture of smaller oligosaccharides, including maltose (B56501), maltotriose, and maltotetraose. The exact product distribution can vary depending on the source of the α-amylase (e.g., human pancreatic, bacterial, or fungal).

  • β-Amylase: This exo-amylase acts on the non-reducing end of the this compound chain. It sequentially cleaves the second α-1,4-glycosidic bond from the end, releasing one molecule of maltose at a time. When acting on this compound (a seven-glucose unit chain), this process yields two molecules of maltose and leaves a limit dextrin (B1630399) of maltotriose, as β-amylase cannot hydrolyze maltotriose.

  • Glucoamylase (Amyloglucosidase): This is also an exo-amylase that acts on the non-reducing end. However, it cleaves the terminal α-1,4-glycosidic bond to release individual glucose units. This action proceeds sequentially along the chain, resulting in the complete hydrolysis of this compound into seven glucose molecules.

The distinct hydrolytic actions of these three amylase types on this compound are visualized below.

G cluster_substrate This compound Substrate (G7) cluster_alpha α-Amylase (Endo-acting) cluster_beta β-Amylase (Exo-acting) cluster_gluco Glucoamylase (Exo-acting) G1 G G2 G G1:e->G2:w G3 G G2:e->G3:w G4 G G3:e->G4:w G5 G G4:e->G5:w G6 G G5:e->G6:w G7 G G6:e->G7:w NR_label Non-reducing end a_G1 G a_G2 G a_G1:e->a_G2:w a_G3 G a_G2:e->a_G3:w a_G4 G a_G3:e->a_G4:w cut1 a_G3->cut1 a_G5 G a_G4:e->a_G5:w a_G6 G a_G5:e->a_G6:w cut2 a_G5->cut2 a_G7 G a_G6:e->a_G7:w cut1->a_G4 cut cut2->a_G6 cut sub_a Products: G2, G3, G4, etc. b_G1 G b_G2 G b_G1:e->b_G2:w b_G3 G b_G2:e->b_G3:w cut3 b_G2->cut3 b_G4 G b_G3:e->b_G4:w b_G5 G b_G4:e->b_G5:w cut4 b_G4->cut4 b_G6 G b_G5:e->b_G6:w b_G7 G b_G6:e->b_G7:w cut3->b_G3 cut cut4->b_G5 cut sub_b Products: 2 Maltose (G2) + 1 Maltotriose (G3) c_G1 G c_G2 G c_G1:e->c_G2:w cut5 c_G1->cut5 c_G3 G c_G2:e->c_G3:w cut6 c_G2->cut6 c_G4 G c_G3:e->c_G4:w c_G5 G c_G4:e->c_G5:w c_G6 G c_G5:e->c_G6:w c_G7 G c_G6:e->c_G7:w cut5->c_G2 cut cut6->c_G3 cut sub_c Products: 7 Glucose (G1)

Caption: Cleavage patterns of amylases on this compound.

Comparative Kinetic Data

The kinetic parameters Michaelis constant (Km) and maximum velocity (Vmax) quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. While extensive comparative data for this compound is limited, the following table summarizes available findings. It is important to note that assay conditions (pH, temperature) significantly impact these values.

EnzymeSourceSubstrateKmVmaxCatalytic Efficiency (kcat/Km)Reference
α-Amylase Lactobacillus fermentumThis compoundData not availableData not availableIncreases with substrate chain length
α-Amylase Human PancreaticThis compoundHydrolysis is slower than for maltopentaoseData not availableData not available
β-Amylase Sweet PotatoStarch1.87 - 1.96 mg/mLData not availableData not available
β-Amylase Bacillus subtilisStarch4.6 mg/mL47.62 U/mg proteinData not available
Glucoamylase Aspergillus nigerStarch0.16 - 6.66 mg/mL606 U/mg - 66.5 mM/min4510 mL/(mg·s)

Note: Data for this compound as a substrate is sparse in publicly available literature. Data for starch is provided for context. Direct comparison requires identical assay conditions.

Experimental Methodologies

To empirically compare the activity of different amylases, standardized experimental protocols are essential. Below are detailed methods for quantifying amylase activity using this compound.

Method 1: Continuous Coupled Spectrophotometric Assay

This is a highly specific and continuous assay that allows for real-time monitoring of amylase activity by measuring the production of NADPH.

Principle:

  • Amylase Action: The amylase of interest hydrolyzes this compound into smaller oligosaccharides.

  • α-Glucosidase Action: Excess α-glucosidase hydrolyzes these oligosaccharides to D-glucose.

  • Hexokinase Action: In the presence of ATP, hexokinase phosphorylates glucose to glucose-6-phosphate (G6P).

  • G6PDH Action: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which is coupled to the reduction of NADP⁺ to NADPH.

  • Detection: The rate of increase in absorbance at 340 nm, due to the formation of NADPH, is directly proportional to the amylase activity.

Reagents:

  • Assay Buffer: 100 mM HEPES or phosphate (B84403) buffer, pH 7.0.

  • Substrate Solution: 10-20 mM this compound in assay buffer.

  • Coupling Enzyme Mix:

    • α-Glucosidase (≥ 20 U/mL)

    • Hexokinase (≥ 4 U/mL)

    • G6PDH (≥ 2 U/mL)

  • Cofactor Solution:

    • ATP (10 mM)

    • NADP⁺ (5 mM)

    • MgCl₂ (10 mM)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, combine the assay buffer, coupling enzyme mix, and cofactor solution.

  • Add Substrate: Add the this compound solution to the reaction mixture.

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow temperature equilibration and establish a baseline reading.

  • Initiate Reaction: Add the amylase sample to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min). The amylase activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Method 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides detailed information on the specific products formed over time, which is crucial for confirming the enzyme's action pattern.

Principle: The reaction between the amylase and this compound is carried out for specific time intervals. The reaction is then stopped, and the product mixture is analyzed using HPLC, typically with an amino- HILIC column and a refractive index (RI) detector, to separate and quantify the substrate and all resulting oligosaccharides.

Procedure:

  • Enzymatic Reaction: Incubate a solution of this compound (e.g., 10 mg/mL in an appropriate buffer) with the amylase sample at a controlled temperature.

  • Time-Course Sampling: At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Stop Reaction: Immediately stop the reaction in the aliquot by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant (e.g., HCl).

  • Sample Preparation: Centrifuge the stopped samples to remove any precipitated protein and filter the supernatant.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a carbohydrate analysis column. Use an isocratic mobile phase (e.g., acetonitrile/water mixture) and an RI detector for quantification.

  • Data Analysis: Compare the resulting chromatograms to standards of glucose, maltose,

validation of maltoheptaose as a prebiotic through in vitro fermentation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Maltoheptaose's Prebiotic Potential Against Established Alternatives

In the landscape of functional food ingredients and therapeutics, the quest for novel prebiotics that can selectively modulate the gut microbiota for improved host health is a paramount endeavor. This guide provides a comprehensive in vitro validation of This compound (B131047), a malto-oligosaccharide (MOS), as a promising prebiotic candidate. Through a comparative analysis with established prebiotics—inulin (B196767), fructooligosaccharides (FOS), and galactooligosaccharides (GOS)—this document offers researchers, scientists, and drug development professionals a data-driven overview of its performance, supported by detailed experimental protocols and visual representations of key biological processes.

Malto-oligosaccharides, produced through the enzymatic hydrolysis of starch, are a mixture of oligosaccharides with varying degrees of polymerization. One such mixture, predominantly composed of maltotriose (B133400) (21.74%), maltotetraose (B33255) (18.84%), and maltopentaose (B1148383) (11.76%), has been the subject of in vitro fermentation studies to assess its prebiotic potential.[1] While not a pure source of this compound, the findings from these studies on MOS provide valuable insights into the prebiotic activity of this class of compounds.

Performance Comparison: this compound vs. Established Prebiotics

The prebiotic efficacy of this compound (represented by MOS) was evaluated based on two primary metrics: its ability to stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium species, and its fermentation into short-chain fatty acids (SCFAs), which are key mediators of gut health.

Proliferation of Beneficial Bacteria

The selective stimulation of beneficial bacteria is a hallmark of a prebiotic. In vitro studies have demonstrated that MOS significantly increases the proliferation of Bifidobacterium breve.[1] When compared to other well-known prebiotics, MOS has shown a comparable, and in some instances, more potent bifidogenic effect.

Table 1: Comparative Analysis of the Effect of Different Prebiotics on the Growth of Bifidobacterium in vitro

Prebiotic SubstrateBifidobacterium SpeciesFold Increase in Growth (Compared to Control)Reference
Malto-oligosaccharide (MOS)B. breveSignificantly higher than GOS[1]
Galacto-oligosaccharide (GOS)B. breve-[1]
Fructo-oligosaccharide (FOS)Bifidobacterium spp.Broad growth-promoting effects[2]
InulinBifidobacterium spp.Broad growth-promoting effects

Note: A direct quantitative comparison of fold increase is challenging due to variations in experimental setups across different studies. The table highlights the reported qualitative effects.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota results in the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436). These molecules play a crucial role in maintaining intestinal barrier function, regulating immune responses, and influencing host metabolism.

Table 2: Comparative Analysis of SCFA Production from In Vitro Fermentation of Different Prebiotics

Prebiotic SubstrateAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFA (mmol/L)Reference
Malto-oligosaccharide (MOS) (2%)Data not specifiedData not specifiedData not specifiedSignificantly higher than 1% GOS over time
Galacto-oligosaccharide (GOS) (1%)Data not specifiedData not specifiedData not specified-
Inulin~16.76 (at 12h)~2.5 (at 12h)~16.76 (at 12h)Data not specified
Fructo-oligosaccharide (FOS)HighModerateLowHigh

Note: The data for inulin and FOS are sourced from different studies and may not be directly comparable to the MOS and GOS data due to potential variations in experimental conditions.

Experimental Protocols

To ensure transparency and reproducibility, this section provides a detailed methodology for the key experiments cited in this guide.

In Vitro Fecal Fermentation

This protocol outlines the steps for simulating the fermentation of prebiotics by human gut microbiota in a controlled laboratory setting.

1. Fecal Sample Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

2. Fermentation Medium:

  • A basal fermentation medium containing peptone, yeast extract, and other essential nutrients is prepared and autoclaved.

  • The prebiotic substrates (Malto-oligosaccharides, Inulin, FOS, GOS) are added to the basal medium to a final concentration of 1-2% (w/v). A control with no added carbohydrate is also prepared.

3. Fermentation Process:

  • The fermentation is carried out in an anaerobic chamber.

  • 9 ml of the prepared medium is inoculated with 1 ml of the fecal slurry.

  • The cultures are incubated at 37°C for a specified period (e.g., 24, 48 hours), with samples collected at various time points for analysis.

4. Analysis of Microbial Population:

  • DNA is extracted from the fermentation samples.

  • Quantitative PCR (qPCR) is performed using primers specific for Bifidobacterium and other relevant bacterial groups to determine their abundance.

5. SCFA Analysis:

  • The fermentation broth is centrifuged, and the supernatant is collected.

  • The concentrations of acetate, propionate, and butyrate are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing the Process and Pathways

To further elucidate the experimental workflow and the biological implications of prebiotic fermentation, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection fecal_slurry Fecal Slurry Preparation fecal_sample->fecal_slurry inoculation Inoculation fecal_slurry->inoculation media_prep Basal Medium & Prebiotic Substrate Preparation media_prep->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation sampling Sampling at Timepoints incubation->sampling dna_extraction DNA Extraction sampling->dna_extraction scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis qpcr qPCR for Microbial Quantification dna_extraction->qpcr

Caption: Experimental workflow for in vitro fermentation.

scfa_signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_effects Host Physiological Effects prebiotics Prebiotics (this compound, Inulin, FOS, GOS) microbiota Gut Microbiota prebiotics->microbiota Fermentation scfas SCFAs (Acetate, Propionate, Butyrate) microbiota->scfas colonocytes Colonocytes scfas->colonocytes Uptake gpr41_43 GPCRs (GPR41, GPR43) colonocytes->gpr41_43 Activation hdac_inhibition HDAC Inhibition (Butyrate) colonocytes->hdac_inhibition energy_homeostasis Energy Homeostasis colonocytes->energy_homeostasis Energy Source immune_regulation Immune Regulation gpr41_43->immune_regulation barrier_function Improved Barrier Function hdac_inhibition->barrier_function

Caption: SCFA signaling pathways in the gut.

Conclusion

References

comparative analysis of maltoheptaose derivatives in enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic breakdown of complex carbohydrates is a cornerstone of various biological processes and a focal point in numerous fields of research, from clinical diagnostics to drug discovery. The use of maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4 linked glucose units, and its derivatives as substrates in enzyme assays, particularly for α-amylase, offers a specific and reproducible method for quantifying enzyme activity. This guide provides a comparative analysis of different this compound derivatives, detailing their performance, the experimental protocols for their use, and the underlying assay principles.

Performance of this compound Derivatives: A Comparative Overview

The choice of a this compound derivative for an enzyme assay is dictated by the desired sensitivity, the detection method, and the specific characteristics of the enzyme being studied. The most common derivatives incorporate chromogenic or fluorogenic groups, or have blocked ends to ensure specific cleavage by endo-acting enzymes like α-amylase.

Chromogenic Derivatives

Chromogenic derivatives of this compound are widely used due to the simplicity of colorimetric detection. These substrates are typically modified with a chromophore, such as p-nitrophenyl (PNP), which is released upon enzymatic cleavage and can be quantified spectrophotometrically.

A popular example is the ethylidene-blocked 4-nitrophenyl-maltoheptaoside (EPS-G7).[1] The ethylidene group protects the non-reducing end of the substrate from hydrolysis by auxiliary enzymes like α-glucosidase, ensuring that the release of the 4-nitrophenol (B140041) chromophore is directly proportional to the α-amylase activity.[1][2] Another chromogenic substrate, 2-chloro-4-nitrophenyl-β-D-maltoheptaoside, offers increased sensitivity because its cleavage product has a higher molar absorptivity and is less pH-dependent compared to p-nitrophenol.[3]

Fluorescent Derivatives

For assays requiring higher sensitivity, fluorescently labeled this compound derivatives are employed.[4] One such derivative is a bi-fluorescence-labeled maltoheptaoside which has a fluorescent energy donor at the reducing end and an acceptor group at the non-reducing end. The enzymatic hydrolysis of this substrate leads to a decrease in fluorescence resonance energy transfer (FRET), which can be sensitively measured. Fluorometric assays are generally more sensitive than spectrophotometric assays but can be susceptible to interference from fluorescent impurities.

Derivative TypePrincipleAdvantagesDisadvantagesKey Performance Data
p-Nitrophenyl (PNP) Derivatives (e.g., BPNPG7) ColorimetricSimple, robust, widely used.Lower sensitivity compared to fluorescent methods. Susceptible to pH and protein concentration changes.-
Blocked PNP Derivatives (e.g., EPS-G7) ColorimetricIncreased specificity for α-amylase, stable reagent.Requires coupled enzyme reactions.CVs of 1.4-2.6% (within-run) and 1.9-2.8% (day-to-day).
2-Chloro-4-nitrophenyl Derivatives ColorimetricHigher sensitivity than PNP derivatives. Insensitive to temperature and pH changes.Less commonly cited in literature.Molar lineic absorbance of the product is 1.8 times higher than that of 4-nitrophenol.
Bi-fluorescence-labeled Derivatives Fluorometric (FRET)High sensitivity, allows for continuous assay.Potential for interference from fluorescent compounds, photobleaching.Excitation at 290 nm, emission at 523 nm.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible results. Below are representative protocols for α-amylase assays using different this compound derivatives.

Protocol 1: α-Amylase Assay using Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7)

Materials:

  • Substrate Solution: Blocked p-nitrophenyl maltoheptaoside (BPNPG7), glucoamylase, and α-glucosidase dissolved in water.

  • Extraction Buffer: 50 mM malic acid, 50 mM sodium chloride, 2 µM calcium chloride, 0.02% sodium azide, and 0.02% BSA.

  • Stopping Buffer: 1% (w/v) Trizma base.

Procedure:

  • Pre-incubate 30 µl of the appropriately diluted enzyme extract at 45°C.

  • Pre-incubate the required amount of substrate solution separately.

  • After 5 minutes of pre-incubation, initiate the reaction by adding 30 µl of the substrate solution to the enzyme extract.

  • Allow the reaction to proceed for 3 to 30 minutes.

  • Stop the reaction by adding 150 µl of the stopping buffer. A yellow color will develop.

  • Pipette 200 µl into a microtiter plate and measure the absorbance at 405 nm.

Protocol 2: Continuous Spectrophotometric α-Amylase Assay using Maltopentaose (B1148383)

This assay utilizes maltopentaose and a coupled-enzyme system leading to the formation of NADPH, which is monitored at 340 nm.

Materials:

  • Reagent 1 (R1): 100 mM HEPES buffer (pH 7.0), 10 mM Maltopentaose Hydrate, ≥ 20 U/mL α-Glucosidase, 2.5 mM ATP, 2.0 mM NADP+, 5.0 mM MgCl2, 0.05% (w/v) Sodium Azide.

  • Reagent 2 (R2): 100 mM HEPES buffer (pH 7.0), ≥ 40 U/mL Hexokinase, ≥ 40 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH), 0.05% (w/v) Sodium Azide.

Procedure:

  • Set the spectrophotometer wavelength to 340 nm and the temperature to 37°C.

  • In a microplate well or cuvette, mix 200 µL of Reagent 1 with 50 µL of Reagent 2.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the sample.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADPH formation is directly proportional to the α-amylase activity.

Assay Principle and Workflow Diagrams

The following diagrams illustrate the enzymatic reaction pathways and experimental workflows for the described assays.

Alpha_Amylase_Assay_BPNPG7 BPNPG7 Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7) Fragments Blocked p-Nitrophenyl- oligosaccharides + Glucose BPNPG7->Fragments Hydrolysis pNP_Glc p-Nitrophenyl-glucose Fragments->pNP_Glc pNP p-Nitrophenol (Yellow Product) pNP_Glc->pNP Glucose Glucose pNP_Glc->Glucose alphaAmylase α-Amylase alphaAmylase->BPNPG7 Glucoamylase Glucoamylase Glucoamylase->Fragments alphaGlucosidase α-Glucosidase alphaGlucosidase->pNP_Glc

Caption: Enzymatic cascade for BPNPG7-based α-amylase assay.

Coupled_Enzyme_Assay_Maltopentaose Maltopentaose Maltopentaose Oligosaccharides Maltose + Maltotriose Maltopentaose->Oligosaccharides D_Glucose D-Glucose Oligosaccharides->D_Glucose G6P Glucose-6-Phosphate D_Glucose->G6P ATP -> ADP NADPH NADPH (Absorbance at 340 nm) G6P->NADPH NADP NADP+ alphaAmylase α-Amylase alphaAmylase->Maltopentaose alphaGlucosidase α-Glucosidase alphaGlucosidase->Oligosaccharides Hexokinase Hexokinase Hexokinase->D_Glucose G6PDH G6P Dehydrogenase G6PDH->G6P

Caption: Coupled enzyme reaction for maltopentaose-based assay.

Conclusion

The selection of a this compound derivative for an enzyme assay is a critical decision that influences the sensitivity, specificity, and overall reliability of the results. Chromogenic substrates like BPNPG7 and its blocked derivatives offer a robust and straightforward method for routine analysis. For applications demanding higher sensitivity, such as in high-throughput screening for enzyme inhibitors, fluorogenic substrates provide a superior alternative. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers to design and execute precise and reproducible enzyme assays tailored to their specific research needs.

References

A Researcher's Guide to Assessing the Purity of Synthesized Maltoheptaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of maltoheptaose (B131047), a complex oligosaccharide. Objective comparisons are supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the performance of four common techniques for this compound analysis: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHPLC-ELSDHPAE-PADMALDI-TOF MS¹H NMR Spectroscopy
Principle Separation based on polarity, size, or charge, with universal detection of non-volatile analytes.Separation of carbohydrates as anions at high pH with sensitive electrochemical detection.Ionization and mass analysis of molecules, providing molecular weight information.Provides detailed structural information and quantification based on nuclear spin properties.
Primary Use Quantification of known and unknown impurities.High-resolution separation and quantification of closely related oligosaccharides.Rapid molecular weight determination and identification of impurities with different masses.Structural confirmation, identification, and quantification of impurities.
Limit of Detection (LOD) ~1-5 µg/mL~10-100 pmol~sub-pmol~0.1-1% (relative to major component)
Limit of Quantification (LOQ) ~5-15 µg/mL~50-500 pmol~pmol range~0.5-2% (relative to major component)
Resolution Good for separating malto-oligosaccharides of different degrees of polymerization (DP).Excellent for resolving isomeric and closely related oligosaccharides.High mass resolution allows for differentiation of compounds with small mass differences.Excellent for distinguishing structurally different molecules.
Analysis Time 20-40 minutes per sample.30-60 minutes per sample.<5 minutes per sample.5-30 minutes per sample.
Strengths - Robust and widely available- Good for quantification- High sensitivity and selectivity for carbohydrates- No derivatization required- High sensitivity- Provides molecular weight information- High throughput- Provides detailed structural information- Non-destructive- Can identify and quantify unknown impurities
Limitations - Lower sensitivity compared to other methods- Does not provide structural information- Requires specialized high-pH stable columns and system- Sensitive to matrix effects- Quantification can be challenging- May not resolve isomers- Lower sensitivity compared to MS- Complex spectra for mixtures

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Objective: To separate and quantify this compound and potential malto-oligosaccharide impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Reference standards for malto-oligosaccharides (e.g., maltose, maltotriose, etc.)

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in ultrapure water to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Amine-based column (e.g., Amide HILIC, 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Ultrapure water

    • Gradient: 75-60% A over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

  • Data Analysis: Identify and quantify peaks by comparing retention times and peak areas with those of the reference standards. Purity is calculated as the percentage of the main this compound peak area relative to the total peak area.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

Objective: To achieve high-resolution separation of this compound from isomeric and other closely related oligosaccharide impurities.

Instrumentation:

  • Ion chromatography system with a biocompatible pump

  • Pulsed Amperometric Detector with a gold working electrode

Materials:

Procedure:

  • Eluent Preparation:

    • Eluent A: 100 mM NaOH in ultrapure water

    • Eluent B: 100 mM NaOH with 500 mM NaOAc in ultrapure water

    • Degas all eluents thoroughly.

  • Sample Preparation: Dissolve the synthesized this compound in ultrapure water to a concentration of 10-100 µg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: High-pH anion-exchange column (e.g., CarboPac PA200, 3 x 250 mm)

    • Gradient: 0-10 min, 100% A; 10-40 min, linear gradient to 50% B; 40-45 min, 100% B (wash); 45-60 min, 100% A (re-equilibration).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 25 µL

  • PAD Conditions: Use a standard carbohydrate waveform.

  • Data Analysis: Identify peaks based on retention times of standards. Quantify by integrating peak areas.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To rapidly determine the molecular weight of the synthesized product and identify impurities with different masses.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Materials:

  • This compound sample

  • Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)

  • MALDI target plate

Procedure:

  • Sample Preparation: Dissolve the this compound sample in ultrapure water to a concentration of approximately 1 mg/mL.

  • Target Spotting: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely (dried-droplet method).

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive ion reflectron mode

    • Laser Intensity: Optimize for best signal-to-noise ratio and resolution.

    • Mass Range: m/z 500-2000

    • Calibration: Use a suitable oligosaccharide or peptide standard for external or internal calibration.

  • Data Analysis: Identify the [M+Na]⁺ or [M+K]⁺ adducts for this compound (expected monoisotopic mass of C₄₂H₇₂O₃₆ is 1152.38 Da). Look for peaks corresponding to impurities (e.g., maltohexaose (B131044) [M+Na]⁺ at m/z ~995, maltooctaose (B131049) [M+Na]⁺ at m/z ~1341).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to identify and quantify structural impurities.

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6-0.7 mL of D₂O in a 5 mm NMR tube.

  • NMR Acquisition:

    • Experiment: 1D ¹H NMR

    • Temperature: 298 K

    • Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained spectrum with a reference spectrum of pure this compound. Key signals include the anomeric protons (δ ~4.5-5.5 ppm).

    • Impurity Identification: Look for signals that do not correspond to this compound. For example, characteristic signals from starting materials or side products.

    • Quantification: Integrate the signals of the anomeric protons of this compound and any identified impurities. The relative peak areas can be used to determine the molar ratio and thus the purity.

Visualization of Workflows and Logic

The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized this compound Initial_QC Initial QC (e.g., TLC) Synthesis->Initial_QC HPLC HPLC-ELSD Initial_QC->HPLC HPAE_PAD HPAE-PAD Initial_QC->HPAE_PAD MALDI_TOF MALDI-TOF MS Initial_QC->MALDI_TOF NMR NMR Spectroscopy Initial_QC->NMR Purity_Check Purity Meets Specification? HPLC->Purity_Check HPAE_PAD->Purity_Check MALDI_TOF->Purity_Check NMR->Purity_Check Pass Proceed to Application Purity_Check->Pass Yes Fail Further Purification or Re-synthesis Purity_Check->Fail No Method_Selection_Logic start Start: Assess Purity of Synthesized this compound q1 Need for high-resolution separation of isomers? start->q1 q2 Need for rapid molecular weight confirmation? q1->q2 No hpae_pad Use HPAE-PAD q1->hpae_pad Yes q3 Need for detailed structural information and quantification? q2->q3 No maldi Use MALDI-TOF MS q2->maldi Yes nmr Use NMR Spectroscopy q3->nmr Yes hplc Use HPLC-ELSD for general purity check q3->hplc No

Safety Operating Guide

Navigating the Disposal of Maltoheptaose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While maltoheptaose (B131047) is not classified as a hazardous substance, adhering to established laboratory waste management protocols is essential.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Considerations

Prior to disposal, it is crucial to handle this compound with care, following good occupational hygiene and safety practices.[1] In the event of a spill, the area should be ventilated and the spilled product should be mechanically recovered.[1][2] For personal protection, it is recommended to wear appropriate personal protective equipment (PPE), including eye shields and gloves.[3]

First Aid Measures:

  • After inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.

  • After skin contact: Wash the affected area with plenty of water.

  • After eye contact: Rinse the eyes with water as a precautionary measure.

  • After ingestion: If feeling unwell, contact a poison center or a medical professional.

Step-by-Step Disposal Protocol for this compound

Given that this compound is a non-hazardous, water-soluble solid, the disposal procedure is straightforward but must be conducted in accordance with institutional and local regulations.

Step 1: Waste Identification and Classification

The initial and most critical step is to confirm that the waste product is indeed this compound and is not mixed with any hazardous substances. Laboratory personnel should treat all chemical waste as potentially hazardous until a specific determination is made. According to its Safety Data Sheet (SDS), this compound is not classified as hazardous.

Step 2: Container Selection and Labeling

For disposal, use a clearly labeled, sealed container. While plastic bottles are often preferred for hazardous waste to prevent breakage, a securely sealed container appropriate for non-hazardous solids is sufficient for this compound. The label should clearly state "this compound" and indicate that it is non-hazardous waste.

Step 3: Disposal Options

There are two primary disposal routes for non-hazardous chemical waste like this compound:

  • Solid Waste (Trash) Disposal: For a chemical to be disposed of in the regular trash, it must be non-radioactive, not a biological hazard, and not classified as flammable, reactive, corrosive, or toxic by the Environmental Protection Agency (EPA). This compound meets these criteria. The solid this compound should be in a tightly sealed container before being placed in the trash. It is also good practice to inform maintenance staff about the presence of chemical waste in the trash.

  • Sewer Disposal (for aqueous solutions): Small quantities of water-soluble, non-hazardous solids can be disposed of down the drain with copious amounts of water. This compound is soluble in water. If choosing this method, ensure that the solution is dilute and that this practice is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations. Never use a storm drain for chemical disposal.

Step 4: Documentation and Record-Keeping

Maintain a record of the disposal, including the name of the chemical, the quantity disposed of, the date, and the disposal method. This is a crucial aspect of good laboratory practice and regulatory compliance.

Quantitative Data Summary

No specific quantitative data regarding the disposal of this compound was found in the provided search results. Disposal limits are generally dictated by local and institutional guidelines for non-hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Maltoheptaose_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_non_hazardous_options Non-Hazardous Disposal Options cluster_end Completion Start This compound Waste Generated Assess_Contamination Is the waste purely This compound or mixed with hazardous chemicals? Start->Assess_Contamination Non_Hazardous_Path Treat as Non-Hazardous Waste Assess_Contamination->Non_Hazardous_Path Pure this compound Hazardous_Path Follow Hazardous Waste Disposal Protocol Assess_Contamination->Hazardous_Path Mixed Waste Disposal_Options Select Disposal Method based on Institutional & Local Guidelines Non_Hazardous_Path->Disposal_Options Record_Keeping Document Disposal: - Chemical Name & Quantity - Date & Method Hazardous_Path->Record_Keeping Solid_Waste Solid Waste (Trash) Disposal: - Seal in a labeled container - Inform maintenance staff Disposal_Options->Solid_Waste Solid Form Sewer_Disposal Sewer Disposal (Aqueous Solution): - Use small quantities - Dilute with copious water - Check institutional approval Disposal_Options->Sewer_Disposal Aqueous Form Solid_Waste->Record_Keeping Sewer_Disposal->Record_Keeping End Disposal Complete Record_Keeping->End

Caption: Workflow for this compound disposal decisions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Maltoheptaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Maltoheptaose, a glucose heptamer. Adherence to these procedural steps will support a safe and efficient laboratory environment.

Properties of this compound

This compound is a white, crystalline solid.[1] It is a maltooligosaccharide used in studies of α-amylase transglycosylation activity. Key physical and chemical properties are summarized below.

PropertyValue
Appearance White powder[2]
Molecular Formula C₄₂H₇₂O₃₆[3]
Molecular Weight 1153.00 g/mol [2][3]
Solubility Soluble in water (50 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (B127407) (~20 mg/mL)
Storage Temperature Room temperature

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment is crucial to minimize exposure. PPE creates a necessary barrier between the researcher and the chemical, mitigating potential risks.

PPERationale
N95 Dust Mask This compound is a fine powder that can become airborne during handling. An N95 mask prevents inhalation of these fine particles, which could cause respiratory irritation.
Eyeshields/Safety Goggles To protect the eyes from dust particles that could cause irritation or injury.
Gloves Chemical-resistant gloves should be worn to prevent skin contact. Although not classified as a skin irritant, it is good laboratory practice to avoid direct contact with any chemical.
Laboratory Coat A lab coat should be worn to protect clothing and skin from accidental spills or contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate a well-ventilated work area. don_ppe 2. Put on all required PPE. prep_area->don_ppe gather_materials 3. Assemble all necessary equipment. don_ppe->gather_materials weigh 4. Carefully weigh the this compound powder. gather_materials->weigh dissolve 5. Dissolve in the appropriate solvent. weigh->dissolve clean_area 6. Clean the work area and equipment. dissolve->clean_area dispose_waste 7. Dispose of waste in designated containers. clean_area->dispose_waste doff_ppe 8. Remove and dispose of/clean PPE. dispose_waste->doff_ppe wash_hands 9. Wash hands thoroughly. doff_ppe->wash_hands

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocols

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound. A chemical fume hood is recommended if there is a potential for dust generation.

    • Put on the appropriate personal protective equipment: N95 dust mask, eyeshields, gloves, and a laboratory coat.

    • Gather all necessary equipment, such as a weigh boat, spatula, and the appropriate solvent and glassware.

  • Handling:

    • Carefully weigh the desired amount of this compound powder. Avoid creating dust clouds.

    • To create a solution, slowly add the powder to the solvent while stirring to ensure it dissolves completely. For an aqueous solution, the solubility is approximately 50 mg/mL.

  • Cleanup:

    • Clean the work area and any equipment used with a damp cloth to remove any residual powder.

    • Dispose of any contaminated materials, such as weigh boats and paper towels, in the appropriate waste container.

    • Remove and properly dispose of single-use PPE (e.g., gloves) or decontaminate reusable PPE according to your institution's guidelines.

    • Wash your hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Proper waste disposal is critical to maintaining a safe laboratory and protecting the environment.

  • Solid Waste:

    • Uncontaminated this compound powder can be disposed of as non-hazardous solid waste.

    • Contaminated materials, such as used weigh boats, gloves, and paper towels, should be placed in a sealed, labeled container for chemical waste.

  • Liquid Waste:

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, as it is a water-soluble, non-hazardous carbohydrate. However, always check with your institution's specific guidelines for aqueous waste disposal.

    • Solutions of this compound in organic solvents, such as DMSO or dimethyl formamide, must be collected in a designated container for hazardous chemical waste. Do not pour organic solvents down the drain.

  • Empty Containers:

    • Rinse empty this compound containers with a suitable solvent (e.g., water) three times.

    • The rinsate from aqueous solutions can be disposed of down the drain. The rinsate from organic solvent solutions must be collected as hazardous waste.

    • Deface the label on the empty container before disposing of it in the regular trash or recycling, in accordance with your institution's policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.